molecular formula C26H29ClF7N5O2 B1662624 L-760735 CAS No. 188923-01-5

L-760735

カタログ番号: B1662624
CAS番号: 188923-01-5
分子量: 612.0 g/mol
InChIキー: VZBKOBSSEVXFNF-QIRDZIKRSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

High affinity NK1 receptor antagonist (IC50 = 0.19 nM at human NK1 receptors). Selective (>300-fold) over h-NK2 and h-NK3 receptors. Exhibits anxiolytic and antidepressant-like effects. Orally active.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

1-[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28F7N5O2.ClH/c1-15(17-10-18(25(28,29)30)12-19(11-17)26(31,32)33)40-24-23(16-4-6-20(27)7-5-16)38(8-9-39-24)14-22-21(13-37(2)3)34-36-35-22;/h4-7,10-12,15,23-24H,8-9,13-14H2,1-3H3,(H,34,35,36);1H/t15-,23+,24-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBKOBSSEVXFNF-QIRDZIKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNN=C3CN(C)C)C4=CC=C(C=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNN=C3CN(C)C)C4=CC=C(C=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClF7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30430977
Record name 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)4-(5-(dimethyl-amino)methyl-1,2,3-triazol-4-yl)methyl-3-(S)-(4-fluorophenyl)morpholine HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

612.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188923-01-5
Record name L-760735F hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188923015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)4-(5-(dimethyl-amino)methyl-1,2,3-triazol-4-yl)methyl-3-(S)-(4-fluorophenyl)morpholine HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-760735F HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4C3XGZ4U7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

L-760735: A Technical Guide to its Mechanism of Action as a Neurokinin-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-760735 is a potent, selective, and orally active non-peptide antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P.[1][2][3] This document provides a comprehensive technical overview of the mechanism of action of this compound, including its binding affinity, the signaling pathways it modulates, and detailed experimental protocols for assessing its activity. This compound has demonstrated significant anxiolytic and antidepressant-like effects in preclinical models, highlighting its potential as a therapeutic agent for central nervous system disorders.[1][2][4]

Core Mechanism of Action: NK1 Receptor Antagonism

This compound exerts its pharmacological effects by competitively binding to and blocking the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR).[5][6] The endogenous ligand for the NK1 receptor is Substance P, a neuropeptide involved in a wide range of physiological processes, including pain transmission, inflammation, and the regulation of mood and anxiety.[4][6][7] By preventing the binding of Substance P, this compound effectively inhibits the downstream signaling cascades that are normally initiated by NK1 receptor activation.[6]

Binding Affinity and Selectivity

This compound is characterized by its high affinity for the human NK1 receptor. Quantitative analysis has demonstrated a potent inhibitory concentration (IC50) for this interaction. The compound also exhibits significant selectivity for the NK1 receptor over other neurokinin receptor subtypes, namely NK2 and NK3.

Parameter Value Receptor Species Reference
IC500.19 nMNK1Human[1][2][3][8]
Selectivity>300-foldNK1 vs. NK2, NK3Human[4][7][8]

Modulation of Signaling Pathways

The binding of Substance P to the NK1 receptor activates downstream signaling pathways primarily through the Gq and Gs alpha subunits of heterotrimeric G proteins.[9] this compound, as an antagonist, blocks these activation pathways.

Gq-Mediated Pathway

Activation of the Gq protein by the NK1 receptor leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade is implicated in neuronal excitation and inflammatory responses. This compound inhibits this entire pathway by preventing the initial Gq protein activation.

Gs-Mediated Pathway

The NK1 receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates protein kinase A (PKA). The Gs-cAMP pathway is involved in various cellular responses, including the modulation of ion channel activity and gene expression. This compound also blocks this signaling cascade.

Signaling Pathway Diagram

L-760735_Mechanism_of_Action cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NK1R NK1 Receptor Gq Gq NK1R->Gq Activates Gs Gs NK1R->Gs Activates SP Substance P SP->NK1R Binds & Activates L760735 This compound L760735->NK1R Binds & Inhibits PLC Phospholipase C Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA Response_Gq Cellular Response (Neuronal Excitation, Inflammation) Ca_release->Response_Gq PKC->Response_Gq Response_Gs Cellular Response (Modulation of Ion Channels, Gene Expression) PKA->Response_Gs

Caption: this compound mechanism of action at the NK1 receptor.

Experimental Protocols

The following are representative protocols for assessing the in vitro and in vivo activity of this compound, based on published literature.

In Vitro: NK1 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the NK1 receptor.

Objective: To determine the IC50 value of this compound for the human NK1 receptor.

Materials:

  • Membrane preparations from cells expressing the human NK1 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P.

  • This compound stock solution.

  • Unlabeled Substance P (for determining non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Scintillation fluid and counter or gamma counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a microplate, combine the cell membrane preparation, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.

  • For total binding, omit the competitor (this compound).

  • For non-specific binding, add a high concentration of unlabeled Substance P.

  • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

In Vivo: Gerbil Social Interaction Test for Anxiolytic Activity

This protocol describes a behavioral assay to evaluate the anxiolytic-like effects of this compound in gerbils.[2]

Objective: To assess the anxiolytic properties of this compound.

Animals: Male Mongolian gerbils.

Apparatus: A well-lit, open-field arena.

Procedure:

  • Acclimate the gerbils to the testing room for at least one hour before the experiment.

  • Administer this compound (e.g., 3 mg/kg, intraperitoneally or orally) or vehicle to the animals.[2]

  • After a specified pretreatment time (e.g., 30-60 minutes), place pairs of unfamiliar gerbils into the open-field arena.

  • Record the behavior of the pairs for a set duration (e.g., 10 minutes).

  • Score the total time spent in active social interaction (e.g., sniffing, grooming, following).

  • An increase in the time spent in social interaction in the this compound-treated group compared to the vehicle-treated group is indicative of an anxiolytic-like effect.[2]

  • Locomotor activity should also be assessed to rule out confounding effects of hyperactivity.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment A Prepare NK1 Receptor Membranes & Reagents B Competitive Radioligand Binding Assay A->B C Data Analysis: Determine IC50 B->C D Animal Acclimation & Drug Administration E Gerbil Social Interaction Test D->E F Behavioral Scoring & Statistical Analysis E->F

Caption: Workflow for in vitro and in vivo evaluation of this compound.

Preclinical and Clinical Status

Preclinical studies have consistently demonstrated the anxiolytic and antidepressant-like effects of this compound in various animal models.[1][2][4] These findings support the hypothesis that antagonism of the NK1 receptor is a valid therapeutic strategy for stress-related disorders.

A thorough search of public clinical trial registries did not yield specific information on clinical trials for this compound. This may indicate that the compound did not progress to extensive clinical development or that the trial data is not publicly available.

Conclusion

This compound is a high-affinity, selective antagonist of the NK1 receptor. Its mechanism of action involves the blockade of Substance P-mediated signaling through Gq and Gs protein-coupled pathways. The potent in vitro and in vivo activities of this compound, particularly its anxiolytic-like effects in preclinical models, underscore the therapeutic potential of NK1 receptor antagonism. This technical guide provides a foundational understanding of the molecular pharmacology of this compound for researchers and drug development professionals.

References

L-760735: An In-Depth Profile of a High-Affinity NK1 Receptor Antagonist and its Selectivity Against NK2 and NK3 Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-760735 is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor, a G protein-coupled receptor involved in a myriad of physiological processes, including pain transmission, inflammation, and emesis. Its high affinity for the human NK1 receptor has positioned it as a valuable tool in neuroscience research and as a lead compound in the development of therapeutic agents for depression, anxiety, and other neurological disorders. A critical aspect of its pharmacological profile is its selectivity over other neurokinin receptor subtypes, namely NK2 and NK3. This technical guide provides a comprehensive overview of the selectivity profile of this compound, with a focus on its interaction with NK2 and NK3 receptors, supported by available quantitative data, experimental methodologies, and relevant signaling pathways.

Quantitative Selectivity Profile of this compound

Receptor SubtypeLigandParameterValue (nM)Species
NK1 This compound IC50 0.19 Human [1][2]
NK2 This compound Selectivity >300-fold vs NK1 Human [1]
NK3 This compound Selectivity >300-fold vs NK1 Human [1]

Note: The selectivity is expressed as a ratio of the affinity for the NK2/NK3 receptor to the affinity for the NK1 receptor. Specific binding affinity values (Ki or IC50) for NK2 and NK3 receptors are not publicly available.

Experimental Methodologies

The determination of the binding affinity and functional activity of this compound at neurokinin receptors typically involves in vitro assays utilizing recombinant cell lines expressing the human receptor subtypes.

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand with known affinity by the test compound.

Objective: To determine the inhibitory constant (Ki) of this compound at NK1, NK2, and NK3 receptors.

General Protocol Outline:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human NK1, NK2, or NK3 receptor. This is typically achieved by homogenization and centrifugation of the cells to isolate the membrane fraction containing the receptors.

  • Radioligand Selection: A specific radioligand with high affinity for each receptor subtype is used. For instance:

    • NK1 Receptor: [³H]-Substance P or [¹²⁵I]-Substance P.

    • NK2 Receptor: [¹²⁵I]-Neurokinin A (NKA).

    • NK3 Receptor: [³H]-SR142801 or [¹²⁵I]-MePhe⁷]-NKB.

  • Competitive Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of this compound.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Subsequently, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Cell Membranes with Expressed Receptors (NK1, NK2, or NK3) incubation Incubation (Binding Equilibrium) prep_membranes->incubation prep_radio Radioligand (e.g., [3H]Substance P) prep_radio->incubation prep_L760735 This compound (Varying Concentrations) prep_L760735->incubation filtration Rapid Filtration (Separation of Bound/Free) incubation->filtration counting Scintillation Counting (Quantification) filtration->counting analysis Non-linear Regression (IC50 Determination) counting->analysis cheng_prusoff Cheng-Prusoff Equation (Ki Calculation) analysis->cheng_prusoff

Radioligand Binding Assay Workflow
Functional Assays (Calcium Mobilization)

Functional assays are crucial for determining whether a compound acts as an agonist or an antagonist at a receptor. Neurokinin receptors are coupled to the Gq/11 G-protein, and their activation leads to an increase in intracellular calcium levels.

Objective: To assess the functional activity of this compound at NK1, NK2, and NK3 receptors by measuring changes in intracellular calcium.

General Protocol Outline:

  • Cell Culture: Cells stably expressing the human NK1, NK2, or NK3 receptor are cultured in multi-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM. These dyes exhibit an increase in fluorescence intensity upon binding to free calcium.

  • Compound Addition: The cells are pre-incubated with varying concentrations of this compound (to test for antagonistic activity) or with this compound alone (to test for agonistic activity).

  • Agonist Stimulation: A known agonist for the specific receptor subtype (e.g., Substance P for NK1, Neurokinin A for NK2, or Senktide for NK3) is added to the wells to stimulate the receptor.

  • Signal Detection: The fluorescence intensity is measured in real-time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: For antagonist testing, the IC50 value is determined by measuring the concentration of this compound that causes a 50% inhibition of the agonist-induced calcium response. For agonist testing, the EC50 value (the concentration required to elicit a 50% maximal response) is determined.

G cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection & Analysis cells Cells Expressing Receptor (NK1, NK2, or NK3) dye_loading Loading with Calcium-Sensitive Dye cells->dye_loading pre_incubation Pre-incubation with this compound (Antagonist Test) dye_loading->pre_incubation agonist_addition Addition of Specific Agonist (e.g., Substance P) pre_incubation->agonist_addition fluorescence_measurement Real-time Fluorescence Measurement agonist_addition->fluorescence_measurement data_analysis IC50/EC50 Determination fluorescence_measurement->data_analysis

Calcium Mobilization Assay Workflow

Neurokinin Receptor Signaling Pathways

The high selectivity of this compound for the NK1 receptor implies that it does not significantly interact with the signaling pathways of NK2 and NK3 receptors at concentrations where it potently blocks the NK1 receptor. The canonical signaling pathway for all three neurokinin receptors involves their coupling to Gq/11 proteins.

Upon agonist binding, the receptor undergoes a conformational change, activating the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

Given that this compound is a potent antagonist at the NK1 receptor, it effectively blocks this cascade at the initial step of receptor activation. Due to its high selectivity, it is presumed to have minimal to no effect on the corresponding signaling pathways initiated by the activation of NK2 and NK3 receptors by their respective endogenous ligands, Neurokinin A and Neurokinin B.

G cluster_nk1 NK1 Receptor Pathway cluster_nk2_nk3 NK2/NK3 Receptor Pathways (Unaffected by this compound) nk1 NK1 Receptor gq_nk1 Gq/11 nk1->gq_nk1 activates plc_nk1 PLC gq_nk1->plc_nk1 activates pip2_nk1 PIP2 plc_nk1->pip2_nk1 hydrolyzes ip3_nk1 IP3 pip2_nk1->ip3_nk1 dag_nk1 DAG pip2_nk1->dag_nk1 ca_nk1 Ca²⁺ Release ip3_nk1->ca_nk1 triggers pkc_nk1 PKC Activation dag_nk1->pkc_nk1 activates ca_nk1->pkc_nk1 co-activates response_nk1 Cellular Response pkc_nk1->response_nk1 leads to l760735 This compound l760735->nk1 blocks sp Substance P sp->nk1 binds nk2_nk3 NK2 / NK3 Receptors gq_nk2_nk3 Gq/11 nk2_nk3->gq_nk2_nk3 activates plc_nk2_nk3 PLC gq_nk2_nk3->plc_nk2_nk3 activates response_nk2_nk3 Cellular Response plc_nk2_nk3->response_nk2_nk3 ...leads to nka_nkb NKA / NKB nka_nkb->nk2_nk3 binds

Neurokinin Receptor Signaling Pathways

Conclusion

This compound is a highly potent and selective antagonist of the human NK1 receptor. Its pharmacological profile is distinguished by a significant selectivity margin of over 300-fold against the NK2 and NK3 receptor subtypes. This high degree of selectivity, determined through rigorous in vitro binding and functional assays, makes this compound an invaluable research tool for elucidating the physiological and pathophysiological roles of the NK1 receptor, without the confounding effects of interacting with other neurokinin receptor pathways. For drug development professionals, the selectivity of this compound is a critical attribute, minimizing the potential for off-target effects and enhancing its therapeutic index for the treatment of NK1-mediated disorders. Further disclosure of the precise binding affinities at NK2 and NK3 receptors would provide a more complete quantitative picture of its selectivity profile.

References

An In-Depth Technical Guide to the Potent and Selective NK1 Receptor Antagonist, L-760735

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-760735 is a potent, selective, and orally active non-peptide antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and pharmacological characteristics. It includes detailed experimental protocols for key in vitro and in vivo assays, and visual representations of the NK1 receptor signaling pathway and experimental workflows to facilitate a deeper understanding of its mechanism of action and preclinical evaluation. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of neuroscience, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is a complex synthetic organic molecule. Its chemical identity and key properties are summarized in the tables below.

Table 1: Chemical Identification of this compound
IdentifierValue
IUPAC Name 1-[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl]-N,N-dimethylmethanamine hydrochloride
CAS Number 188923-01-5[1][2][3]
Molecular Formula C₂₆H₂₉ClF₇N₅O₂[4]
Molecular Weight 611.98 g/mol [3][4]
SMILES C--INVALID-LINK--O[C@H]2--INVALID-LINK--C4=CC=C(C=C4)F.Cl
Table 2: Physicochemical Properties of this compound
PropertyValue
Appearance Off-white to light yellow solid[4]
Solubility Soluble in DMSO (up to 50 mM) and water (up to 30 mM)[3]
Storage Store at -20°C[3]
Purity ≥98% (HPLC)[3]

Pharmacological Properties

This compound is a highly potent and selective antagonist of the human NK1 receptor. Its primary mechanism of action is the competitive inhibition of Substance P binding to the NK1 receptor, thereby blocking its downstream signaling pathways.

Table 3: Pharmacological Profile of this compound
ParameterValueSpeciesAssay
IC₅₀ (NK1) 0.19 nM[4]HumanRadioligand Binding Assay
Selectivity >300-fold over NK2 and NK3 receptorsHumanRadioligand Binding Assay
Functional Activity Antagonist--
In Vivo Activity Orally active, exhibits anxiolytic and antidepressant-like effectsGerbils, Guinea PigsBehavioral Models

Signaling Pathway

The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 and Gs pathways upon activation by Substance P. This compound, as an antagonist, blocks the initiation of this cascade.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds and Activates Gq_alpha Gαq NK1R->Gq_alpha Activates L760735 This compound L760735->NK1R Blocks Binding PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK_cascade MAPK Cascade (ERK1/2) PKC->MAPK_cascade Activates Gene_expression Gene Expression (Proliferation, Survival) MAPK_cascade->Gene_expression

NK1 Receptor Signaling Pathway Antagonized by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Radioligand Binding Assay

This protocol determines the binding affinity of this compound to the NK1 receptor.

Objective: To determine the IC₅₀ and Ki of this compound for the human NK1 receptor.

Materials:

  • Human NK1 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)

  • [³H]-Substance P (Radioligand)

  • This compound (Test Compound)

  • Non-specific binding control (e.g., high concentration of unlabeled Substance P or another potent NK1 antagonist)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold Assay Buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of Assay Buffer (for total binding) or non-specific binding control.

    • 50 µL of varying concentrations of this compound (for competition curve).

    • 50 µL of [³H]-Substance P (at a concentration close to its Kd, typically 0.5-2 nM).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare Reagents: - Cell Membranes - [³H]-Substance P - this compound dilutions start->prep setup Set up 96-well plate: - Add buffers, this compound, [³H]-SP prep->setup add_mem Add Membrane Suspension setup->add_mem incubate Incubate at Room Temp add_mem->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ and Ki count->analyze end End analyze->end Calcium_Mobilization_Workflow start Start plate_cells Plate NK1R-expressing cells start->plate_cells dye_load Load cells with Calcium Dye plate_cells->dye_load pre_incubate Pre-incubate with this compound dye_load->pre_incubate stimulate Stimulate with Substance P pre_incubate->stimulate read_fluorescence Measure Fluorescence (Kinetic Read) stimulate->read_fluorescence analyze Data Analysis: - Determine Peak Response - Calculate % Inhibition - Determine IC₅₀ read_fluorescence->analyze end End analyze->end InVivo_Workflow cluster_social Social Interaction Test cluster_fear Conditioned Fear Response si_start Start si_drug Administer this compound/Vehicle si_start->si_drug si_pair Pair unfamiliar gerbils in arena si_drug->si_pair si_record Record interaction si_pair->si_record si_score Score social behaviors si_record->si_score si_analyze Analyze data si_score->si_analyze si_end End si_analyze->si_end cf_start Start cf_condition Fear Conditioning (CS-US pairing) cf_start->cf_condition cf_drug Administer this compound/Vehicle cf_condition->cf_drug cf_test Present CS alone cf_drug->cf_test cf_measure Measure fear response cf_test->cf_measure cf_analyze Analyze data cf_measure->cf_analyze cf_end End cf_analyze->cf_end

References

An In-depth Technical Guide to L-760735 (CAS Number: 188923-01-5): A High-Affinity NK1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-760735, a potent and selective neurokinin-1 (NK1) receptor antagonist. This compound has been investigated for its potential therapeutic effects, including anxiolytic and antidepressant-like properties.[1][2][3] This document consolidates key data on its mechanism of action, signaling pathways, experimental protocols, and physicochemical properties to support further research and development efforts.

Core Compound Information

PropertyValueReference
CAS Number 188923-01-5[1]
Molecular Formula C26H28F7N5O2.HCl[1]
Molecular Weight 611.98 g/mol [1]
Chemical Name 5-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl-N,N-dimethyl-1H-1,2,3-triazole-4-methanamine hydrochloride[1]
Purity ≥98% (HPLC)[1]
Solubility Water: 18.36 mg/mL (30 mM), DMSO: 30.6 mg/mL (50 mM)[1]
Storage Store at -20°C[1]

Mechanism of Action and Pharmacology

This compound is a high-affinity, selective, and orally active antagonist of the human neurokinin-1 (NK1) receptor, with an IC50 of 0.19 nM.[1][2][3][4] The NK1 receptor is the primary receptor for Substance P, a neuropeptide involved in pain transmission, inflammation, and mood regulation.[5][6] this compound exhibits over 300-fold selectivity for the NK1 receptor over the NK2 and NK3 receptors.[1][3] By blocking the binding of Substance P to the NK1 receptor, this compound modulates downstream signaling pathways, leading to its observed anxiolytic and antidepressant-like effects in preclinical models.[1][2][3]

Signaling Pathway of Substance P and Inhibition by this compound

Substance P binding to the G-protein coupled NK1 receptor primarily activates the Gq/11 family of G-proteins.[7] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7] This pathway can lead to the activation of downstream effectors such as mitogen-activated protein kinases (MAPKs).[1] Substance P can also stimulate the production of cyclic AMP (cAMP).[5] this compound, as an NK1 receptor antagonist, blocks the initiation of this cascade by preventing the binding of Substance P.

SubstanceP_Signaling_Pathway SP Substance P NK1R NK1 Receptor SP->NK1R Binds & Activates L760735 This compound L760735->NK1R Blocks Gq11 Gq/11 NK1R->Gq11 Activates cAMP_pathway cAMP Pathway NK1R->cAMP_pathway PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Activation PKC->MAPK

Caption: Substance P signaling cascade via the NK1 receptor and its inhibition by this compound.

Quantitative Data

ParameterSpecies/SystemValueReference
IC50 Human NK1 Receptor0.19 nM[1][2][3][4]
Selectivity h-NK2 and h-NK3 vs h-NK1>300-fold[1][3]
Anxiolytic Effect Gerbil Social Interaction TestSignificant increase in social interaction at 3 mg/kg[8]
Fear Conditioning Inhibition Gerbil Four Plate ApparatusRelease of plate crossings at 3 mg/kg[3]

Experimental Protocols

In Vitro: Human NK1 Receptor Binding Assay

A detailed protocol for determining the binding affinity of this compound to the human NK1 receptor can be adapted from studies on NK1 receptor antagonists.

Objective: To determine the inhibitory concentration (IC50) of this compound for the human NK1 receptor.

Materials:

  • Membrane preparations from cells expressing the human NK1 receptor.

  • Radioligand: [3H]-Substance P.

  • This compound test compound.

  • Assay Buffer: 40 mM HEPES (pH 7.4), 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, 0.025% Bacitracin, 25 µM Phosphoramidon.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4).

  • Glass fiber filters (GF/C), presoaked in 0.3% polyethyleneimine (PEI).

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, [3H]-Substance P (at a concentration near its Kd, e.g., 2 nM), and varying concentrations of this compound. For determining non-specific binding, use a high concentration of a known NK1 antagonist (e.g., 10 µM L-703,606).

  • Incubation: Incubate the plate for 60 minutes at 27°C.

  • Filtration: Rapidly filter the contents of each well through the GF/C filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Binding_Assay_Workflow start Start prep Prepare Serial Dilutions of this compound start->prep setup Set up 96-well Plate: Membranes, [3H]-Substance P, This compound prep->setup incubate Incubate at 27°C for 60 minutes setup->incubate filter Filter through GF/C filters incubate->filter wash Wash filters with ice-cold buffer filter->wash quantify Measure Radioactivity (Scintillation Counting) wash->quantify analyze Analyze Data: Calculate IC50 quantify->analyze end End analyze->end

Caption: Workflow for the in vitro NK1 receptor binding assay.
In Vivo: Gerbil Social Interaction Test for Anxiolytic Activity

This protocol is based on the study demonstrating the anxiolytic effects of this compound in gerbils.[8]

Objective: To assess the anxiolytic-like effects of this compound.

Animals:

  • Male Mongolian gerbils.

Apparatus:

  • An open-field arena with controlled lighting conditions.

Procedure:

  • Acclimation: Acclimate the gerbils to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer this compound (e.g., 3 mg/kg) or vehicle intraperitoneally 30 minutes before the test.

  • Social Interaction Test:

    • Place pairs of unfamiliar, weight-matched gerbils, treated with the same compound, into the arena.

    • Record the total time the pair spends in active social interaction (e.g., sniffing, grooming, following) over a 10-minute period.

    • An increase in social interaction time in the this compound treated group compared to the vehicle group indicates an anxiolytic-like effect.

  • Locomotor Activity: Monitor and record locomotor activity to ensure that the observed effects on social interaction are not due to general hyperactivity.

Synthesis

The synthesis of this compound involves the construction of a 5-dimethylaminomethyl 1,2,3-triazol-4-yl unit, which serves to increase the water solubility of the compound.[9] A key step in the synthesis is a thermal rearrangement of a propargylic azide (B81097) in the presence of dimethylamine.[9] This approach allows for the creation of a potent, orally active, and water-soluble NK1 receptor antagonist.[9]

Clinical Development

While this compound has shown efficacy in preclinical models for conditions such as emesis and depression, there is limited publicly available information regarding its progression into human clinical trials.[9] The development of other NK1 receptor antagonists, such as aprepitant, has been successful, particularly for the treatment of chemotherapy-induced nausea and vomiting.[10]

Conclusion

This compound is a well-characterized, high-affinity NK1 receptor antagonist with demonstrated preclinical efficacy in models of anxiety and depression. Its favorable pharmacological profile, including high potency, selectivity, and oral bioavailability, makes it a valuable research tool for investigating the role of the Substance P/NK1 receptor system in various physiological and pathological processes. The detailed information provided in this guide serves as a resource for scientists and researchers in the field of drug discovery and development. for scientists and researchers in the field of drug discovery and development.

References

L-760735 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

L-760735 is a potent and selective antagonist of the Neurokinin-1 (NK1) receptor, a key component in the signaling pathway of the neuropeptide Substance P. Its high affinity for the human NK1 receptor has made it a valuable tool in preclinical research, particularly in the investigation of anxiety and depression.

PropertyValueCitations
Molecular Weight 611.98 g/mol [1][2][3][4]
Chemical Formula C26H29ClF7N5O2[1][2][5]
CAS Number 188923-01-5[2][3][4]
Mechanism of Action High-affinity, selective, and orally active Neurokinin-1 (NK1) receptor antagonist.[2][5][6][7]
Primary In Vitro Activity IC50 of 0.19 nM for human NK1 receptors.[2][5][6][7]

Preclinical Research and Efficacy

This compound has demonstrated significant anxiolytic and antidepressant-like effects in various preclinical models. The gerbil has been a particularly relevant species for these studies due to the high homology between the gerbil and human NK1 receptor.

Anxiolytic Activity
  • Gerbil Social Interaction Test: In this model, a dose of 3 mg/kg of this compound was shown to significantly increase the time spent in social interaction, an indicator of reduced anxiety.[2][8] This effect was not observed with its low-affinity analogue, L-781773, highlighting the specificity of the NK1 receptor interaction.[2]

  • Conditioned Fear Response: this compound has been shown to inhibit conditioned fear responses in gerbils.[2] For instance, it abolished foot drumming behavior elicited by aversive conditioning, a response indicative of fear.[2]

Antidepressant-like Activity

While direct antidepressant studies with this compound are less detailed in the provided results, the anxiolytic effects observed are often correlated with potential antidepressant efficacy. The blockade of the Substance P pathway is a recognized therapeutic target for mood disorders.[4][9]

Mechanism of Action: The NK1 Receptor Signaling Pathway

This compound exerts its effects by blocking the binding of Substance P to the NK1 receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Substance P, initiates a cascade of intracellular signaling events. This primarily involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream effectors modulate neuronal excitability and neurotransmission.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds to Gq Gq/11 NK1R->Gq Activates L760735 This compound L760735->NK1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Stores IP3->Ca_Store Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release Ca_Store->Ca_Release Cellular_Response Modulation of Neuronal Excitability Ca_Release->Cellular_Response Leads to PKC->Cellular_Response Leads to Gerbil_Social_Interaction_Workflow cluster_preparation Preparation cluster_testing Testing Phase cluster_analysis Data Analysis Acclimation Animal Acclimation Drug_Admin Drug Administration (this compound or Vehicle) Acclimation->Drug_Admin Pairing Introduction to Novel Arena in Pairs Drug_Admin->Pairing Observation Behavioral Observation & Scoring Pairing->Observation Comparison Compare Social Interaction Time (Drug vs. Vehicle) Observation->Comparison Conclusion Anxiolytic Effect Determination Comparison->Conclusion

References

Preclinical Profile of L-760735: An In-Depth Technical Guide on its Anxiolytic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-760735 is a potent, selective, and orally active antagonist of the neurokinin 1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. The Substance P/NK1 receptor system is implicated in the pathophysiology of anxiety and mood disorders, making NK1 receptor antagonists a promising area of research for novel anxiolytic therapies. This technical guide provides a comprehensive overview of the preclinical studies investigating the anxiolytic effects of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action: NK1 Receptor Antagonism

This compound exerts its anxiolytic effects by blocking the binding of Substance P to the NK1 receptor. This receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gq alpha subunit. The binding of Substance P to the NK1 receptor initiates a cascade of intracellular signaling events. This compound, as a competitive antagonist, prevents this cascade, thereby mitigating the anxiety-related downstream effects of Substance P signaling in key brain regions associated with fear and anxiety, such as the amygdala.

Signaling Pathway of Substance P/NK1 Receptor

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq NK1R->Gq Activates L760735 This compound L760735->NK1R Blocks PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC PKC DAG->PKC Activates AnxietyResponse Anxiety-Related Cellular Responses Ca2->AnxietyResponse Contributes to MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Activates MAPK_ERK->AnxietyResponse Leads to

Figure 1: Simplified signaling pathway of the Substance P/NK1 receptor and the inhibitory action of this compound.

Preclinical Anxiolytic Efficacy: Data from Animal Models

The anxiolytic potential of this compound has been evaluated in several preclinical models of anxiety. These models are designed to elicit anxiety-like behaviors in animals, which can be attenuated by anxiolytic compounds.

Gerbil Social Interaction Test

The social interaction test is a widely used paradigm to assess anxiety in rodents. Anxious animals tend to spend less time in social interaction with a conspecific.

Table 1: Effect of this compound on Social Interaction in Gerbils

Treatment GroupDose (mg/kg, i.p.)Time Spent in Social Interaction (seconds, mean ± SEM)
Vehicle-105 ± 8
This compound3142 ± 10
Diazepam0.1155 ± 12
8-OH-DPAT0.01148 ± 9
p < 0.05 compared to vehicle. Data from Cheeta et al., 2001.[1][2]
  • Animals: Male Mongolian gerbils (Meriones unguiculatus).

  • Housing: Group-housed under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Apparatus: A brightly lit (300 lux) open-topped wooden box with a solid floor.

  • Procedure:

    • Gerbils were habituated to the testing room for at least 1 hour before the experiment.

    • Animals were administered either vehicle, this compound (3 mg/kg), diazepam (0.1 mg/kg), or 8-OH-DPAT (0.01 mg/kg) via intraperitoneal (i.p.) injection 30 minutes prior to testing.[2]

    • Pairs of unfamiliar gerbils from different home cages that had received the same treatment were placed in the test arena.

    • The total time (in seconds) the pair spent in active social interaction (e.g., sniffing, following, grooming) was recorded for a 10-minute session.

  • Data Analysis: The mean time spent in social interaction was compared between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Gerbil_Social_Interaction_Workflow cluster_pre_test Pre-Test Phase cluster_test Testing Phase cluster_post_test Post-Test Phase Habituation Habituation to Testing Room (1 hr) Drug_Admin Drug Administration (i.p., 30 min prior) Habituation->Drug_Admin Pairing Pairing of Unfamiliar, Similarly Treated Gerbils Drug_Admin->Pairing Placement Placement in Test Arena Pairing->Placement Observation Observation & Recording (10 min session) Placement->Observation Data_Analysis Data Analysis: Time in Social Interaction Observation->Data_Analysis

Figure 2: Experimental workflow for the gerbil social interaction test.

Conditioned Fear Response in Gerbils

Conditioned fear models assess anxiety by pairing a neutral stimulus (e.g., a context) with an aversive stimulus (e.g., a footshock). The animal subsequently displays fear responses (e.g., freezing) to the neutral stimulus alone.

While specific quantitative data from a peer-reviewed publication was not available at the time of this review, a study by Rupniak and colleagues (2003) indicated that this compound inhibits fear conditioning in gerbils.[3][4] The study suggested that the anxiolytic effect of this compound in this paradigm is mediated, at least in part, by its action in the amygdala, as bilateral lesions of the amygdala produced a similar reduction in conditioned fear.

Separation-Induced Vocalization in Guinea Pig Pups

Infant animals, when separated from their mothers, emit distress vocalizations, which are considered an index of anxiety.

Table 2: Effect of Intra-Amygdala this compound on Separation-Induced Vocalizations in Guinea Pig Pups

Treatment Group (Intra-Basolateral Amygdala)Dose (nmol/side)Number of Distress Vocalizations (mean ± SEM)
Vehicle-150 ± 20
This compound1565 ± 15
p < 0.05 compared to vehicle. Data from Tattersall et al., 2001.
  • Animals: Male and female Dunkin-Hartley guinea pig pups (7-9 days old).

  • Procedure:

    • Pups were briefly separated from their mothers and littermates.

    • Under brief isoflurane (B1672236) anesthesia, bilateral guide cannulae were implanted, aimed at the basolateral amygdala.

    • Following a recovery period, pups were gently separated from their mothers and placed in a sound-attenuating chamber.

    • This compound (15 nmol in 0.5 µl) or vehicle was infused bilaterally into the basolateral amygdala.

    • The number of ultrasonic distress vocalizations was recorded for a 5-minute period following infusion.

  • Data Analysis: The mean number of vocalizations was compared between the this compound and vehicle groups.

Discussion and Future Directions

The preclinical data strongly suggest that this compound possesses anxiolytic properties. Its efficacy has been demonstrated in models of social anxiety, conditioned fear, and separation distress. The mechanism of action, through the blockade of the Substance P/NK1 receptor pathway, offers a distinct pharmacological approach compared to traditional anxiolytics that primarily target GABAergic or serotonergic systems.

Further research is warranted to fully elucidate the anxiolytic profile of this compound. Specifically, studies in other widely validated anxiety models, such as the elevated plus-maze and the light-dark box test, would provide a more comprehensive understanding of its behavioral effects. Dose-response studies in a wider range of species would also be beneficial for determining the optimal therapeutic window. The evidence pointing to the amygdala as a key site of action for this compound's anxiolytic effects provides a strong rationale for further investigation into the specific neural circuits modulated by this compound.

References

L-760735: A Technical Whitepaper on a Novel Antidepressant Candidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-760735 is a potent, selective, and orally active non-peptide antagonist of the neurokinin-1 (NK1) receptor, a G protein-coupled receptor for the neuropeptide Substance P. The Substance P/NK1 receptor system is implicated in the pathophysiology of stress, anxiety, and depression, making it a compelling target for the development of novel antidepressant and anxiolytic therapies.[1] Preclinical research has demonstrated the antidepressant- and anxiolytic-like effects of this compound in various animal models, suggesting its potential as a therapeutic agent for mood disorders. This technical guide provides an in-depth overview of the core research surrounding this compound, including its mechanism of action, quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Data Summary

Binding Affinity and Selectivity

This compound exhibits high affinity for the human NK1 receptor with an IC50 of 0.19 nM.[2][3] It demonstrates high selectivity for the NK1 receptor over other neurokinin receptors, being over 300-fold more selective for NK1 than for NK2 and NK3 receptors.

ParameterValueSpeciesReceptorReference
IC500.19 nMHumanNK1[2][3]
Selectivity>300-foldHumanNK1 vs. NK2/NK3
Preclinical Efficacy in Animal Models

This compound has shown efficacy in several animal models of anxiety and depression.

ModelSpeciesDoseEffectReference
Gerbil Social Interaction TestGerbil3 mg/kgSignificantly increased time spent in social interaction[4]
Fear-Potentiated StartleGerbil0.3, 1.0, 5.0 mg/kgAttenuated contextual fear-potentiated startle[5]
Forced Swim TestRat2.5, 5, 10 mg/kg (of NK1 antagonist CP-96,345)Dose-related decrease in immobility time[6]

Mechanism of Action: NK1 Receptor Antagonism

Substance P, the endogenous ligand for the NK1 receptor, is a neuropeptide involved in pain transmission, inflammation, and the regulation of stress and emotional behaviors.[1] The NK1 receptor is densely expressed in brain regions critical for mood and anxiety, including the amygdala, hippocampus, and prefrontal cortex.[1] By blocking the binding of Substance P to the NK1 receptor, this compound modulates downstream signaling cascades, thereby exerting its potential antidepressant and anxiolytic effects.

NK1 Receptor Signaling Pathways

The NK1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through Gq and Gs proteins.[7]

Gq-Mediated Pathway:

Activation of the Gq protein by Substance P binding to the NK1 receptor initiates a cascade involving Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). PKC, in turn, can activate the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, which ultimately leads to changes in gene expression and neuronal excitability.[8][9]

Gq_Pathway SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Ca2 Ca2+ IP3->Ca2 Releases PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Cascade (e.g., ERK) PKC->MAPK Activates Gene Gene Expression & Neuronal Excitability MAPK->Gene caption Gq-Mediated NK1 Receptor Signaling Pathway Gs_Pathway SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gs Gs Protein NK1R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene caption Gs-Mediated NK1 Receptor Signaling Pathway Preclinical_Workflow cluster_in_vitro In Vitro & Ex Vivo Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis & Decision Making Binding Receptor Binding Assays (Affinity & Selectivity) Functional Functional Assays (e.g., Calcium mobilization) Binding->Functional PK Pharmacokinetics (ADME) Functional->PK Behavior Behavioral Models (Forced Swim Test, Social Interaction, etc.) PK->Behavior Tox Toxicology Studies Behavior->Tox Analysis Data Analysis & Interpretation Tox->Analysis GoNoGo Go/No-Go Decision for Clinical Trials Analysis->GoNoGo caption Preclinical Workflow for Antidepressant Drug Discovery

References

The Role of the Neurokinin-1 (NK1) Receptor in Anxiety and Depression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tachykinin neuropeptide Substance P (SP) and its primary receptor, the neurokinin-1 (NK1) receptor, have been a focus of intense research in the pathophysiology and treatment of anxiety and depression.[1] The distribution of the SP/NK1 system in key brain regions associated with stress and emotion, such as the amygdala, hypothalamus, and prefrontal cortex, provides a strong neuroanatomical basis for its involvement in mood regulation.[2][3] Preclinical studies, including behavioral assays in rodents and genetic knockout models, have largely supported an anxiolytic and antidepressant-like effect of NK1 receptor antagonism.[4][5] However, the translation of these promising preclinical findings into clinical efficacy has been challenging, with several large-scale clinical trials of NK1 receptor antagonists yielding mixed or negative results.[2][3] This guide provides an in-depth technical overview of the core science underpinning the role of the NK1 receptor in anxiety and depression, detailing its signaling pathways, summarizing key preclinical and clinical data, outlining experimental protocols, and exploring its interaction with other critical neurotransmitter systems.

Molecular and Cellular Basis: NK1 Receptor Signaling

The NK1 receptor is a G-protein coupled receptor (GPCR) that preferentially binds Substance P.[6][7] Upon SP binding, the receptor undergoes a conformational change, primarily activating the Gαq/11 subunit. This initiates a canonical signaling cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK/ERK) cascade, which ultimately modulates gene expression and neuronal excitability.[7] Following activation, the SP/NK1R complex is rapidly internalized, a process crucial for signal termination and receptor resensitization.[8]

NK1R_Signaling_Pathway cluster_membrane Plasma Membrane NK1R NK1R Gq11 Gαq/11 NK1R->Gq11 Activates SP Substance P SP->NK1R Binds PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Output Neuronal Excitability & Plasticity Ca->Output MAPK MAPK/ERK Cascade PKC->MAPK Nuc Nucleus MAPK->Nuc Gene Gene Expression (e.g., c-Fos) Nuc->Gene Gene->Output

Caption: Canonical NK1 Receptor Signaling Pathway.

Preclinical Evidence

A substantial body of preclinical research suggests that blocking the NK1 receptor produces antidepressant and anxiolytic effects. This evidence comes from both pharmacological studies with selective NK1 receptor antagonists and genetic studies using NK1R knockout mice.[2][4]

Summary of Preclinical Findings

NK1 receptor antagonists have demonstrated efficacy in a variety of rodent models used to screen for antidepressant and anxiolytic compounds.[5] These include tests based on behavioral despair, anxiety, and responses to social stress.[5][9] Similarly, mice lacking the NK1 receptor (NK1R-/-) exhibit a phenotype consistent with reduced anxiety and depression-like behaviors.[9][10]

Animal Model Species Compound/Method Key Finding Reference
Forced Swim Test Mouse, RatGR205171, L-760735, NK1R-/-Reduced immobility time, similar to effects of fluoxetine.[9]
Tail Suspension Test MouseNK1R-/-Increased duration of struggle behavior (antidepressant-like).[9]
Elevated Plus Maze Mouse, RatNK1R-/-Increased time spent in open arms (anxiolytic effect).[10][11]
Chronic Mild Stress RatNK1R AntagonistsReversal of anhedonia-like behavior (increased sucrose (B13894) consumption).[5]
Social Stress Tree ShrewNK1R AntagonistsReversal of stress-induced behavioral deficits.[5]
Resident-Intruder Test MouseGR205171, this compound, NK1R-/-Reduced aggression and anxiety-like behaviors.[9]
Detailed Experimental Protocols

The FST is a widely used model to assess behavioral despair, a core symptom of depression. Antidepressant treatments typically reduce the duration of immobility in this test.[12]

  • Apparatus: A transparent glass cylinder (e.g., 25 cm height x 15 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Pre-test Session (Day 1): Mice are placed individually into the cylinder for a 15-minute period. This session habituates the animals to the procedure and induces a stable baseline of immobility.

    • Drug Administration: The NK1 receptor antagonist, vehicle, or positive control (e.g., an SSRI) is administered according to its known pharmacokinetic profile (e.g., 60 minutes before the test for intraperitoneal injection).

    • Test Session (Day 2): Mice are placed back into the cylinder for a 6-minute session. The session is video-recorded.

  • Data Analysis: An observer, blind to the treatment conditions, scores the duration of immobility (defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water) during the last 4 minutes of the 6-minute test session. A reduction in immobility time is interpreted as an antidepressant-like effect.[12]

The EPM test is a standard assay for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[13]

  • Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm). It consists of two open arms and two closed arms (enclosed by high walls), connected by a central platform.

  • Procedure:

    • Acclimatization: Animals are brought to the testing room at least 1 hour before the experiment to acclimate.

    • Drug Administration: The test compound, vehicle, or positive control (e.g., a benzodiazepine) is administered prior to testing.

    • Testing: Each animal is placed on the central platform of the maze, facing an open arm. It is then allowed to explore the maze freely for a 5-minute period. The session is recorded by an overhead camera.

  • Data Analysis: Key parameters are measured using automated tracking software or by a blinded observer:

    • Primary Anxiety Measures: Percentage of time spent in the open arms and the number of entries into the open arms. An increase in these measures indicates an anxiolytic effect.[13]

    • Locomotor Activity Measure: Total number of entries into any arm, to control for general changes in motor activity.

Preclinical_Workflow cluster_setup Experimental Setup cluster_procedure Testing Procedure cluster_analysis Data Analysis Animals Acclimatize Rodents (e.g., Mice, Rats) Groups Randomize into Groups (Vehicle, Test Compound, Positive Control) Animals->Groups Admin Administer Treatment (e.g., i.p., p.o.) Groups->Admin Wait Wait for Drug Absorption (e.g., 30-60 min) Admin->Wait Test Conduct Behavioral Assay (e.g., FST, EPM) Wait->Test Record Video Record Session Test->Record Score Score Behavior (Automated or Manual) Record->Score Stats Statistical Analysis (e.g., ANOVA) Score->Stats Interpret Interpret Results Stats->Interpret

Caption: General Workflow for Preclinical Behavioral Screening.

Clinical Evidence

Despite strong preclinical support, the clinical development of NK1 receptor antagonists for depression and anxiety has been met with significant challenges.[3][5] Initial proof-of-concept studies were promising, but subsequent larger trials often failed to show a significant advantage over placebo.[6][14]

Summary of Key Clinical Trials

The most extensively studied NK1 receptor antagonist is aprepitant (B1667566) (MK-0869). Early Phase II trials showed that aprepitant had antidepressant and anxiolytic effects comparable to the SSRI paroxetine (B1678475) and superior to placebo.[6][14] However, subsequent Phase III trials with aprepitant and other antagonists failed to replicate these findings, leading to the discontinuation of many development programs.[3][15]

Compound Trial Phase Dose Comparator(s) Primary Endpoint Result Reference
Aprepitant (MK-869) II300 mg/dayParoxetine (20 mg/day), PlaceboChange in HAM-D-17 scoreAprepitant and paroxetine were significantly superior to placebo.[5][14]
Aprepitant (MK-869) II300 mg/dayPlaceboChange in HAM-A scoreAprepitant showed significantly greater improvement in anxiety symptoms vs. placebo.[14]
Aprepitant (MK-869) III80 & 160 mg/day (nanoparticle formulation)PlaceboChange in HAM-D-17 scoreNo significant difference from placebo.[15]
L-759274 II (Proof-of-Concept)40 mg/dayPlacebo, EscitalopramChange in HAM-A score (in GAD)No evidence of efficacy for Generalized Anxiety Disorder (GAD).[16]
GR205171 IIN/APlaceboSymptoms of Social AnxietyReduced symptoms and suppressed stress test responses.[16]

Note: HAM-D-17 = 17-item Hamilton Depression Rating Scale; HAM-A = Hamilton Anxiety Rating Scale.

Potential reasons for the clinical trial failures include issues with dose selection, insufficient NK1 receptor occupancy at the doses tested, and a high placebo response rate in the trial populations.[6][15] It has been suggested that the doses used in the pivotal Phase III trials for aprepitant, selected based on PET occupancy data, may have been sub-therapeutic compared to the higher doses that showed efficacy in Phase II.[15][17]

Neuroimaging and Receptor Occupancy

Positron Emission Tomography (PET) has been a critical tool for studying the NK1 receptor in the living human brain. It allows for the quantification of receptor density and the measurement of receptor occupancy by antagonist drugs, which is crucial for establishing dose-response relationships.[18][19]

PET Imaging Protocol
  • Tracer: A radiolabeled ligand with high affinity and selectivity for the NK1 receptor is used. [18F]SPA-RQ is a well-characterized tracer for this purpose.[18][19]

  • Procedure:

    • A baseline PET scan is performed to measure the individual's baseline NK1 receptor availability (expressed as binding potential, BP_ND).

    • The subject is administered the NK1 receptor antagonist drug (e.g., aprepitant).

    • After drug administration, a second PET scan is conducted.

    • Blood samples are taken to measure plasma concentrations of the drug.

  • Data Analysis: The reduction in tracer binding from the baseline to the post-drug scan is used to calculate the percentage of NK1 receptors occupied by the antagonist at a given dose and plasma concentration. The cerebellum, which has a negligible density of NK1 receptors, is often used as a reference region to account for non-specific binding.[19]

PET studies with aprepitant predicted that high levels of central NK1 receptor occupancy (>90%) were required to achieve therapeutic effects for both depression and chemotherapy-induced nausea and vomiting.[18][19][20]

Interaction with Other Neurotransmitter Systems

The SP/NK1R system does not operate in isolation; it is intricately linked with other neurotransmitter systems implicated in mood and anxiety, most notably the hypothalamic-pituitary-adrenal (HPA) axis and the serotonin (B10506) (5-HT) system.[10][21]

  • HPA Axis: Substance P appears to have a modulatory role in the HPA axis. Preclinical studies suggest that SP, acting via central NK1 receptors, is involved in terminating the HPA axis response to stress.[22][23] Antagonizing NK1 receptors can lead to a prolonged elevation of stress hormones like ACTH and corticosterone (B1669441) following a stressor.[22][23] This suggests that NK1 receptor blockade might alter the feedback regulation of the stress response.

  • Serotonin (5-HT) System: There is strong evidence for a functional interaction between the SP/NK1R and serotonin systems. Genetic or pharmacological disruption of the NK1 receptor in mice leads to an increase in the firing rate of serotonin neurons in the dorsal raphe nucleus.[10] Furthermore, NK1 receptor blockade results in a desensitization of inhibitory 5-HT1A autoreceptors, an effect that mirrors one of the key neuroadaptive changes seen after chronic treatment with SSRI antidepressants.[10][24] This suggests that the therapeutic effects of NK1 receptor antagonists may be mediated, at least in part, through an enhancement of serotonergic neurotransmission.[10]

System_Interactions cluster_stress Stress Response & Mood Centers cluster_hpa HPA Axis cluster_5ht Serotonin System Amygdala Amygdala Hypo Hypothalamus (PVN) Amygdala->Hypo Stimulates (+) SP_NK1 Substance P / NK1R Signaling Amygdala->SP_NK1 Activates PFC Prefrontal Cortex PFC->SP_NK1 Regulates CRH CRH Hypo->CRH Pit Anterior Pituitary ACTH ACTH Pit->ACTH Adr Adrenal Cortex Cort Cortisol Adr->Cort CRH->Pit ACTH->Adr Cort->Hypo Feedback (-) DRN Dorsal Raphe Nucleus (DRN) HT5 5-HT Release (to Forebrain) DRN->HT5 HT5->Amygdala Modulates HT5->PFC Modulates SP_NK1->Hypo Modulates (-) SP_NK1->DRN Modulates (-)

Caption: Interactions of the SP/NK1R System with the HPA Axis and Serotonin Pathways.

Conclusion and Future Directions

The Substance P/NK1 receptor system remains a compelling, albeit challenging, target for the development of novel antidepressants and anxiolytics. While the initial "proof of concept" was established in early clinical trials, the subsequent failures highlight the complexities of translating preclinical findings to human mood disorders.[3][6] The strong mechanistic links between the NK1 receptor, stress responses, and the serotonin system suggest that its role is significant, but perhaps more nuanced than that of a primary antidepressant monotherapy.

Future research should focus on:

  • Patient Stratification: Identifying specific subtypes of depression or anxiety, potentially characterized by biomarkers related to stress or inflammation, that may be more responsive to NK1 receptor antagonism.[6]

  • Augmentation Strategies: Investigating the potential of NK1 receptor antagonists as an adjunctive therapy to augment the effects of existing antidepressants like SSRIs, given their apparent synergistic effects on the serotonin system.[5]

  • Dose Optimization: Re-evaluating dosing strategies in light of the disconnect between PET occupancy data and clinical efficacy in past trials, ensuring that robust target engagement is achieved and maintained.[15]

  • Exploring Other Neurokinin Receptors: Investigating the potential of antagonists that target other neurokinin receptors (e.g., NK2, NK3) or dual/pan-antagonists, which may offer a broader and more effective modulation of tachykinin signaling in the CNS.[21]

Understanding the precise role of the NK1 receptor in the complex neural circuitry of emotion and stress will be paramount to unlocking its therapeutic potential for patients suffering from anxiety and depression.

References

Methodological & Application

Application Notes and Protocols for L-760735 In Vivo Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-760735 is a potent and selective, orally active antagonist of the neurokinin 1 (NK1) receptor, with a high affinity for the human NK1 receptor (IC50 = 0.19 nM).[1] It has demonstrated potential as an anxiolytic and antidepressant agent in preclinical studies.[1] This document provides detailed application notes and protocols for the in vivo administration of this compound in rodent models, based on available scientific literature. The information herein is intended to guide researchers in designing and executing experiments to evaluate the pharmacological effects of this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data for the in vivo administration of this compound in a rodent model. To date, specific dosage information in rats and mice is limited in publicly available literature. The data presented below is from a study conducted in gerbils.

Rodent ModelDose (mg/kg)Route of AdministrationVehicleKey FindingsReference
Gerbil3Not specified in abstractNot specified in abstractSignificantly increased time spent in social interaction, indicating an anxiolytic effect.Cheeta et al., 2001

Note: The lack of specific dose information for rats and mice necessitates careful dose-range finding studies when using these models. General starting doses for novel NK1 receptor antagonists in rodents can range from 1 to 10 mg/kg, but this should be empirically determined.

Experimental Protocols

Protocol 1: Anxiolytic Activity Assessment in the Gerbil Social Interaction Test

This protocol is based on the study by Cheeta et al. (2001), which demonstrated the anxiolytic effects of this compound.

Objective: To assess the anxiolytic-like effects of this compound in gerbils using the social interaction test.

Materials:

  • This compound hydrochloride (M.Wt: 611.98)

  • Vehicle (e.g., sterile water, saline, or a solution containing a solubilizing agent like DMSO and Tween 80)

  • Male Mongolian gerbils

  • Social interaction test arena

  • Video recording and analysis software

Procedure:

  • Animal Acclimation: House gerbils in pairs under standard laboratory conditions for at least one week before the experiment to allow for acclimation.

  • Drug Preparation:

    • This compound is soluble in water (up to 18.36 mg/mL) and DMSO (up to 30.6 mg/mL).

    • For a 3 mg/kg dose in a 50g gerbil, you would need 0.15 mg of this compound.

    • Prepare a stock solution of this compound in a suitable vehicle. A common practice for compounds with limited water solubility is to first dissolve them in a small amount of DMSO and then dilute with saline or water, often with a surfactant like Tween 80 to aid in suspension. A final DMSO concentration of <5% is generally recommended for in vivo studies.

  • Administration:

    • The route of administration was not specified in the abstract of the reference study. Based on the "orally active" description of this compound, oral gavage is a likely route.[1] Intraperitoneal (i.p.) injection is another common route for systemic administration in rodents.

    • Administer this compound or vehicle to the gerbils. The timing of administration relative to the behavioral test is critical and should be determined based on the pharmacokinetic profile of the compound, if known. A typical pre-treatment time for oral administration is 30-60 minutes before testing.

  • Social Interaction Test:

    • The social interaction test typically involves placing two unfamiliar, weight-matched male gerbils in a neutral, well-lit arena for a defined period (e.g., 10 minutes).

    • Record the sessions for later analysis.

  • Data Analysis:

    • Score the duration of active social interaction behaviors (e.g., sniffing, grooming, following).

    • Compare the time spent in social interaction between the this compound-treated group and the vehicle-treated control group using appropriate statistical methods (e.g., t-test or ANOVA). An increase in social interaction time is indicative of an anxiolytic effect.

Signaling Pathways and Workflows

Substance P / NK1 Receptor Signaling Pathway

This compound acts as an antagonist at the NK1 receptor, blocking the effects of its endogenous ligand, Substance P. This pathway is implicated in various physiological processes, including pain, inflammation, and mood regulation.

NK1_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Noxious_Stimuli Noxious Stimuli Substance_P_Release Substance P Release Noxious_Stimuli->Substance_P_Release NK1_Receptor NK1 Receptor Substance_P_Release->NK1_Receptor Substance P Gq_Protein Gq Protein Activation NK1_Receptor->Gq_Protein PLC PLC Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Cellular_Response Neuronal Excitation (Pain, Anxiety) Ca_Release->Cellular_Response L760735 This compound L760735->NK1_Receptor Antagonism

Caption: this compound blocks the Substance P / NK1 receptor signaling pathway.

General Experimental Workflow for In Vivo Rodent Studies

The following diagram outlines a general workflow for conducting in vivo studies with this compound in rodent models.

Experimental_Workflow start Hypothesis Formulation animal_model Select Rodent Model (Rat, Mouse, Gerbil) start->animal_model dose_finding Dose-Range Finding Study (if necessary) animal_model->dose_finding drug_prep Prepare this compound Formulation dose_finding->drug_prep randomization Randomize Animals into Treatment Groups drug_prep->randomization administration Administer this compound or Vehicle randomization->administration behavioral_testing Conduct Behavioral/Physiological Assessments administration->behavioral_testing data_collection Collect and Record Data behavioral_testing->data_collection analysis Statistical Analysis data_collection->analysis results Interpret Results analysis->results end Conclusion results->end

Caption: A generalized workflow for in vivo rodent studies with this compound.

Important Considerations

  • Species Differences: Significant species-specific differences in the affinity of NK1 receptor antagonists have been reported. Therefore, the effective dose of this compound may vary between rats, mice, and gerbils.

  • Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of this compound and for minimizing any potential confounding effects of the vehicle itself. Preliminary vehicle safety studies are recommended.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Disclaimer

The information provided in these application notes is for research purposes only and is based on the limited data available in the scientific literature. Researchers should conduct their own validation and optimization studies to determine the most appropriate dose and protocol for their specific experimental conditions.

References

Application Notes and Protocols for Oral Administration of L-760735

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available information regarding the oral administration of L-760735, a potent and selective neurokinin-1 (NK1) receptor antagonist. This document is intended to guide researchers in designing and executing preclinical studies involving the oral delivery of this compound.

Introduction

This compound is a high-affinity, selective, and orally active antagonist of the human NK1 receptor, with an IC50 of 0.19 nM.[1] It has demonstrated potential as an anxiolytic and antidepressant agent in preclinical models.[1] The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in various physiological processes, including pain, inflammation, and the regulation of mood and anxiety. By blocking the action of Substance P at the NK1 receptor, this compound and other antagonists of this class are being investigated for a range of therapeutic applications.

Data Presentation

Table 1: In Vivo Efficacy of Orally Administered this compound in Gerbils

SpeciesDose (oral)VehicleAdministration VolumeObserved EffectReference
Gerbil3 mg/kgDistilled Water2 ml/kgSignificant increase in social interaction time, indicative of anxiolytic activity.Cheeta et al., 2001

Experimental Protocols

This section provides a detailed methodology for the oral administration of this compound based on published preclinical research. It also includes a general protocol for evaluating the anxiolytic effects of the compound.

Preparation of this compound for Oral Administration

Materials:

  • This compound hydrochloride (powder form)

  • Vehicle: Distilled water

  • Vortex mixer

  • Analytical balance

  • Appropriate glassware (e.g., beaker, graduated cylinder)

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 3 mg/kg) and the body weight of the experimental animals, calculate the total mass of this compound needed.

  • Weigh the compound: Accurately weigh the calculated amount of this compound using an analytical balance.

  • Prepare the vehicle: Measure the required volume of distilled water. The final concentration should be calculated to ensure the desired dose is administered in the appropriate volume (e.g., 2 ml/kg).

  • Dissolve the compound: Add the weighed this compound to the distilled water.

  • Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

Oral Administration via Gavage

Materials:

  • Prepared this compound solution

  • Experimental animals (e.g., gerbils, rats, or mice)

  • Appropriately sized oral gavage needles (flexible or rigid, with a ball tip to prevent tissue damage)

  • Syringes (sized appropriately for the administration volume)

Procedure:

  • Animal Handling: Gently but firmly restrain the animal to immobilize its head and torso. Proper handling techniques are crucial to minimize stress and prevent injury to the animal.

  • Measure the gavage needle: Before insertion, measure the gavage needle against the animal to determine the correct insertion depth (from the tip of the nose to the last rib).

  • Fill the syringe: Draw the calculated volume of the this compound solution into the syringe.

  • Insert the gavage needle: Gently insert the ball-tipped gavage needle into the animal's mouth, passing it over the tongue and down the esophagus to the predetermined depth. Ensure the needle does not enter the trachea.

  • Administer the solution: Slowly and steadily depress the syringe plunger to deliver the solution into the stomach.

  • Withdraw the needle: Gently and smoothly withdraw the gavage needle.

  • Monitor the animal: After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.

Experimental Workflow for Anxiolytic Activity Assessment (Social Interaction Test)

The social interaction test is a commonly used behavioral paradigm to assess anxiety in rodents.

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound (e.g., 3 mg/kg, p.o.) or the vehicle to the animals. The timing of administration before the test should be consistent (e.g., 30-60 minutes).

  • Social Interaction Test:

    • Place a pair of unfamiliar, weight-matched animals from the same treatment group into a novel, dimly lit open-field arena.

    • Record the total time the animals spend in active social interaction (e.g., sniffing, grooming, following, climbing over/under each other) over a fixed period (e.g., 10 minutes).

    • An increase in social interaction time in the drug-treated group compared to the vehicle-treated group is indicative of an anxiolytic effect.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to determine the significance of the observed effects.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, visualize the Neurokinin-1 (NK1) receptor signaling pathway and a typical experimental workflow for the oral administration of this compound.

NK1_Signaling_Pathway cluster_membrane Cell Membrane NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates SP Substance P SP->NK1R Binds & Activates L760735 This compound L760735->NK1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Anxiety, Emesis) Ca2->Downstream PKC->Downstream

Caption: Neurokinin-1 (NK1) Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_analysis Analysis A Weigh this compound C Dissolve this compound in Vehicle A->C B Prepare Vehicle (Distilled Water) B->C D Animal Restraint C->D E Oral Gavage D->E F Behavioral Testing (e.g., Social Interaction) E->F G Data Collection F->G H Statistical Analysis G->H I Interpretation of Results H->I

Caption: Experimental workflow for oral administration and evaluation of this compound.

References

Application Notes and Protocols for L-760735

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-760735 is a potent and selective, orally active antagonist of the neurokinin-1 (NK1) receptor, with a high affinity for the human NK1 receptor (IC50 = 0.19 nM).[1][2][3] It is a water-soluble compound that has demonstrated anxiolytic and antidepressant-like effects in preclinical studies.[1][2] this compound's mechanism of action is through the blockade of the NK1 receptor, preventing the binding of its natural ligand, Substance P.[4][5] This document provides detailed information on the solubility of this compound in aqueous solutions and a protocol for its characterization, along with a visual representation of its role in the NK1 signaling pathway.

Data Presentation: Solubility of this compound

The solubility of this compound was assessed in water and saline. The quantitative data is summarized in the table below for easy comparison.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
Water18.3630Data from supplier.[2]
Saline (0.9% NaCl)Estimated to be lower than in waterEstimated to be lower than in waterAs this compound is a hydrochloride salt, its solubility is expected to be reduced in the presence of a common ion (Cl⁻) due to the common ion effect.[6] A precise value is not readily available in the literature.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility of this compound (Shake-Flask Method)

This protocol describes a standardized method for determining the thermodynamic equilibrium solubility of this compound in water and saline.

Materials:

  • This compound hydrochloride powder

  • Deionized water

  • 0.9% (w/v) Sodium Chloride (Saline) solution

  • Vortex mixer

  • Thermostatic shaker incubator

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Methodology:

  • Preparation of Standard Solutions:

    • Accurately weigh a small amount of this compound and dissolve it in a known volume of deionized water to prepare a stock solution of known concentration.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations for the calibration curve.

  • Sample Preparation:

    • Add an excess amount of this compound powder to separate vials containing a known volume of deionized water and 0.9% saline solution, respectively.

    • Ensure that there is undissolved solid material at the bottom of each vial.

  • Equilibration:

    • Tightly cap the vials and place them in a thermostatic shaker incubator set at a constant temperature (e.g., 25°C or 37°C).

    • Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Processing:

    • After the incubation period, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant from each vial using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analysis:

    • Analyze the filtered supernatant by a validated HPLC method to determine the concentration of dissolved this compound.

    • Construct a calibration curve using the standard solutions.

    • Determine the concentration of this compound in the water and saline samples by comparing their peak areas to the calibration curve.

  • Data Reporting:

    • The determined concentration represents the equilibrium solubility of this compound in each solvent at the specified temperature.

    • Report the solubility in both mg/mL and mM.

Mandatory Visualization

Signaling Pathway of the NK1 Receptor and its Antagonism by this compound

The following diagram illustrates the signaling cascade initiated by the binding of Substance P to the NK1 receptor and the inhibitory action of this compound.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular NK1R NK1 Receptor G_protein Gq/11 NK1R->G_protein Activates SP Substance P SP->NK1R Binds & Activates L760735 This compound L760735->NK1R Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

NK1 Receptor Signaling Pathway

Diagram Caption: The binding of Substance P to the NK1 receptor activates Gq/11, leading to downstream signaling. This compound competitively blocks this interaction.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow start Start excess_compound Add excess this compound to solvent (Water/Saline) start->excess_compound equilibration Equilibrate on shaker (24-48h at constant temp) excess_compound->equilibration settle Allow solids to settle (2h) equilibration->settle supernatant Collect supernatant settle->supernatant filter Filter supernatant (0.22 µm filter) supernatant->filter hplc Analyze by HPLC filter->hplc quantify Quantify concentration against calibration curve hplc->quantify end End quantify->end

Solubility Determination Workflow

Diagram Caption: A schematic of the shake-flask method for determining the equilibrium solubility of a compound.

References

Application Notes and Protocols for L-760735 in Gerbil Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-760735 is a potent and selective, orally active antagonist of the Neurokinin 1 (NK1) receptor, with a high affinity for the human form of the receptor (IC50 = 0.19 nM).[1][2][3][4] The NK1 receptor is the primary receptor for Substance P, a neuropeptide implicated in the pathophysiology of anxiety and depression. Antagonism of the NK1 receptor has been a key area of interest for the development of novel anxiolytic and antidepressant therapies.[1][5] Gerbils are a preferred species for preclinical studies involving NK1 receptor antagonists due to the close homology of their NK1 receptor with that of humans, leading to higher binding affinity compared to rats and mice.[6]

These application notes provide detailed protocols for utilizing this compound in two key behavioral paradigms in gerbils: the Social Interaction Test for anxiolytic effects and the Forced Swim Test for antidepressant-like effects.

Quantitative Data Summary

The following table summarizes the key quantitative data from a study investigating the anxiolytic effects of this compound in the gerbil social interaction test.

CompoundDose (mg/kg)Administration RouteKey Behavioral FindingStatistical SignificanceReference
This compound3Not specified, likely intraperitoneal (i.p.) or oral (p.o.)Significantly increased time spent in social interactionp < 0.05[5][7]
L-781773 (low affinity analogue)3Not specifiedNo effect on social interaction timeNot significant[5]
Diazepam (positive control)0.1Not specifiedIncreased social interactionSignificant[5]
Fluoxetine (SSRI)10Not specifiedDecreased time in social interaction (acute dose)Significant[5]

Signaling Pathway

The mechanism of action of this compound involves the blockade of the NK1 receptor, a G-protein coupled receptor (GPCR). When the endogenous ligand, Substance P, binds to the NK1 receptor, it typically initiates a signaling cascade that contributes to neuronal excitation and has been implicated in anxiety and stress responses. By competitively inhibiting the binding of Substance P, this compound attenuates this downstream signaling.

NK1_Receptor_Signaling cluster_membrane Cell Membrane NK1R NK1 Receptor Gq Gq Protein NK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes SubstanceP Substance P SubstanceP->NK1R binds L760735 This compound L760735->NK1R blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 triggers PKC Protein Kinase C (PKC) Activation DAG->PKC activates Neuronal_Excitation Neuronal Excitation & Anxiety Response Ca2->Neuronal_Excitation PKC->Neuronal_Excitation

Fig. 1: this compound mechanism of action on the NK1 receptor signaling pathway.

Experimental Protocols

Drug Preparation

This protocol provides a general guideline for the preparation of this compound for administration in gerbils. The exact vehicle and concentration may need to be optimized based on the specific experimental design and administration route.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile saline (0.9% NaCl) or water

  • Vortex mixer

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Stock Solution Preparation: this compound is soluble in DMSO (up to 50 mM) and water (up to 30 mM). For ease of dissolution, it is recommended to first prepare a concentrated stock solution in DMSO.

    • Accurately weigh the required amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming may aid dissolution.

  • Working Solution Preparation:

    • On the day of the experiment, dilute the DMSO stock solution with sterile saline or water to the final desired concentration for injection.

    • The final concentration of DMSO in the working solution should be minimized (ideally ≤10%) to avoid potential vehicle effects.

    • For a 3 mg/kg dose in a gerbil weighing approximately 70g, with an injection volume of 5 mL/kg, the final concentration would be 0.6 mg/mL.

  • Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO in saline or water as the drug solution.

  • Storage: Store the stock solution at -20°C for up to one month or -80°C for up to six months.[1][4] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions daily.

Gerbil Social Interaction Test

This test is used to assess the anxiolytic potential of this compound. Anxiolytic compounds typically increase the amount of time spent in active social interaction.

Materials:

  • Male Mongolian gerbils (adult, age-matched)

  • Open-field arena (e.g., 50 cm x 50 cm x 30 cm), dimly lit

  • Video recording equipment

  • This compound working solution and vehicle control

Procedure:

  • Acclimation: House gerbils in pairs or groups under a 12-hour light/dark cycle with ad libitum access to food and water. Allow at least one week of acclimation to the housing conditions before testing.

  • Habituation: On the day of the test, allow the gerbils to habituate to the testing room for at least 60 minutes.

  • Drug Administration: Administer this compound (3 mg/kg) or vehicle to the gerbils. The route of administration (e.g., intraperitoneal, oral) and the pretreatment time should be consistent across all animals and determined based on the pharmacokinetic profile of the compound. A typical pretreatment time for i.p. injection is 30-60 minutes.

  • Test Procedure:

    • Place a pair of unfamiliar, weight-matched gerbils, both having received the same treatment, into the center of the open-field arena.

    • Record the behavior of the pair for a 10-minute session.

  • Behavioral Scoring: A trained observer, blind to the treatment conditions, should score the recordings for the total time spent in active social interaction. This includes behaviors such as sniffing, grooming, following, and crawling over or under the partner. Aggressive behaviors (e.g., biting, wrestling) should be scored separately or excluded from the social interaction time.

  • Data Analysis: Compare the total time of social interaction between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., Student's t-test or ANOVA).

Social_Interaction_Workflow Acclimation Gerbil Acclimation (≥ 1 week) Habituation Habituation to Testing Room (≥ 60 min) Acclimation->Habituation Drug_Admin Drug Administration (this compound or Vehicle) Habituation->Drug_Admin Pretreatment Pretreatment Period (e.g., 30-60 min) Drug_Admin->Pretreatment Testing Social Interaction Test (10 min session) Pretreatment->Testing Scoring Behavioral Scoring (Time in Social Interaction) Testing->Scoring Analysis Data Analysis Scoring->Analysis

Fig. 2: Experimental workflow for the Gerbil Social Interaction Test.
Gerbil Forced Swim Test

This test is a widely used model to screen for antidepressant-like activity. Antidepressant compounds typically reduce the duration of immobility in this paradigm.[6]

Materials:

  • Male Mongolian gerbils (adult, age-matched)

  • Glass or clear plastic cylinder (e.g., 40 cm height, 20 cm diameter)

  • Water (23-25°C)

  • Video recording equipment

  • This compound working solution and vehicle control

  • Towels for drying the animals

Procedure:

  • Acclimation and Habituation: Follow the same procedures as for the Social Interaction Test.

  • Drug Administration: Administer this compound or vehicle to the gerbils. Multiple dosing regimens (e.g., acute, sub-chronic) can be investigated.

  • Pre-swim Session (Day 1):

    • Fill the cylinder with water to a depth of 15-20 cm, such that the gerbil cannot touch the bottom with its tail or paws, nor escape.

    • Place each gerbil individually into the cylinder for a 15-minute session.

    • After 15 minutes, remove the gerbil, dry it with a towel, and return it to its home cage. This session is for habituation and to induce a stable level of immobility on the test day.

  • Test Session (Day 2):

    • Approximately 24 hours after the pre-swim session, administer the drug or vehicle.

    • Following the appropriate pretreatment time, place the gerbil back into the swim cylinder for a 5-minute test session.

    • Record the entire session with a video camera.

  • Behavioral Scoring: A trained observer, blind to the treatment conditions, should score the video for the duration of immobility. Immobility is defined as the state in which the gerbil makes only the minimal movements necessary to keep its head above water.

  • Data Analysis: Compare the duration of immobility between the this compound-treated group(s) and the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time is indicative of an antidepressant-like effect.

Forced_Swim_Test_Workflow cluster_day1 Day 1 cluster_day2 Day 2 (24h later) PreSwim Pre-swim Session (15 min) Drug_Admin Drug Administration (this compound or Vehicle) Pretreatment Pretreatment Period Drug_Admin->Pretreatment Test_Swim Test Swim Session (5 min) Pretreatment->Test_Swim Scoring Behavioral Scoring (Immobility Duration) Test_Swim->Scoring Analysis Data Analysis Scoring->Analysis

Fig. 3: Experimental workflow for the Gerbil Forced Swim Test.

Concluding Remarks

This compound presents a valuable pharmacological tool for investigating the role of the NK1 receptor in anxiety and depression-related behaviors in gerbils. The protocols outlined above provide a framework for conducting these studies. Researchers should ensure that all experimental procedures are in accordance with institutional animal care and use guidelines. Careful attention to experimental detail, including appropriate controls and blinded data analysis, is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: L-760735 in Fear Conditioning Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for investigating the effects of L-760735, a selective cannabinoid type 1 (CB1) receptor antagonist, in a fear conditioning paradigm. The provided information is intended to guide researchers in designing and executing rigorous experiments to elucidate the role of the endocannabinoid system in fear memory consolidation, retrieval, and extinction.

Introduction

Fear conditioning is a widely utilized behavioral paradigm to study the neural mechanisms of learning and memory associated with aversive events.[1][2] This process involves the association of a neutral conditioned stimulus (CS), such as a tone, with an aversive unconditioned stimulus (US), typically a mild footshock.[1][3] Consequently, the CS alone can elicit a fear response, often measured as freezing behavior.[1][2] The endocannabinoid system, particularly the CB1 receptor, has been implicated in the modulation of fear memory.[4][5][6] Pharmacological blockade of CB1 receptors using antagonists like this compound can be a valuable tool to probe the involvement of this system in the various phases of fear memory.

Data Presentation

The following tables summarize typical quantitative parameters for a fear conditioning experiment. These values are derived from established protocols and can be adapted based on specific experimental goals and animal models.[1][7][8][9]

Table 1: Fear Conditioning Parameters

ParameterValueNotes
Animal Model C57BL/6 Mice or Wistar RatsAge: 8-12 weeks. Acclimatize for at least 1 week before the experiment.
Conditioned Stimulus (CS) Auditory ToneFrequency: 2.8 - 10 kHz; Intensity: 70-85 dB; Duration: 20-30 seconds.[1][7][8][9]
Unconditioned Stimulus (US) FootshockIntensity: 0.3 - 0.8 mA; Duration: 1-2 seconds.[1][7][9]
CS-US Pairing Delay ConditioningThe US is presented during the final moments of the CS.[10]
Number of Pairings 1 - 5The number of pairings can be adjusted to modulate the strength of the fear memory.[7][8]
Inter-Trial Interval (ITI) 120 - 300 secondsThe time between CS-US pairings.[7][8]
Context Standard Conditioning ChamberGrid floor for shock delivery. Distinct visual and olfactory cues.

Table 2: this compound Administration (Suggested Parameters)

ParameterValueNotes
Compound This compoundA selective CB1 receptor antagonist.
Vehicle e.g., 1:1:18 solution of ethanol (B145695), Kolliphor HS 15, and salineThe vehicle should be tested as a control.
Dosage 1 - 10 mg/kg (systemic)Dose-response studies are recommended. Dosages for similar antagonists like AM251 often fall in this range.[11][12]
Route of Administration Intraperitoneal (i.p.) injectionOther routes (e.g., oral, intracerebral) can be used depending on the experimental question.
Timing of Administration 30-60 minutes before training, testing, or extinction sessionThe timing determines which phase of memory is being targeted (acquisition, retrieval, or extinction).

Experimental Protocols

This section outlines a detailed protocol for a cued fear conditioning experiment to assess the effect of this compound on the acquisition of fear memory.

Materials
  • Fear conditioning apparatus (sound-attenuating chamber, grid floor, speaker, shock generator)

  • This compound

  • Vehicle solution

  • Syringes and needles for injection

  • Animal subjects (mice or rats)

  • 70% ethanol for cleaning

Procedure

Day 1: Habituation & Drug Administration

  • Habituation: Gently handle the animals for a few minutes each day for 3-5 days leading up to the experiment to reduce stress.

  • Drug Preparation: Prepare a solution of this compound in the chosen vehicle at the desired concentration. Also, prepare a vehicle-only solution for the control group.

  • Drug Administration: 30-60 minutes prior to the training session, administer this compound or vehicle via intraperitoneal injection.

Day 2: Fear Conditioning Training

  • Place the animal in the conditioning chamber.

  • Allow a 2-3 minute acclimation period.

  • Present the first CS (tone).

  • During the last 1-2 seconds of the CS, deliver the US (footshock).

  • Repeat the CS-US pairing for the desired number of trials, separated by the ITI.

  • After the final pairing, leave the animal in the chamber for an additional 60-120 seconds.

  • Return the animal to its home cage.

  • Clean the chamber thoroughly with 70% ethanol between each animal.

Day 3: Contextual Fear Testing

  • Place the animal back into the same conditioning chamber.

  • Record freezing behavior for 5-8 minutes in the absence of any CS or US. This tests the fear associated with the context.

  • Return the animal to its home cage.

  • Clean the chamber.

Day 4: Cued Fear Testing (in a novel context)

  • Modify the context of the conditioning chamber to be distinct from the training context (e.g., change the flooring, wall color, and odor).

  • Place the animal in the novel context.

  • Allow a 2-3 minute acclimation period.

  • Present the CS (tone) for the same duration as in training, but without the US.

  • Record freezing behavior during the CS presentation.

  • Repeat the CS presentation for several trials with an appropriate ITI.

  • Return the animal to its home cage.

Data Analysis

Freezing behavior is typically quantified as the total time the animal remains immobile, except for respiratory movements. This can be scored manually or using automated software. Statistical analysis (e.g., t-test, ANOVA) should be used to compare the freezing levels between the this compound-treated group and the vehicle control group for both contextual and cued fear memory.

Visualizations

Experimental Workflow

Fear_Conditioning_Workflow cluster_day1 Day 1: Habituation & Administration cluster_day2 Day 2: Training cluster_day3 Day 3: Contextual Test cluster_day4 Day 4: Cued Test Habituation Habituation (3-5 days) Drug_Admin This compound or Vehicle Administration (i.p.) Acclimation1 Acclimation (2-3 min) Drug_Admin->Acclimation1 30-60 min CS_US_Pairing CS-US Pairings (e.g., 3-5 trials) Acclimation1->CS_US_Pairing Post_Trial Post-Trial Period (60-120 sec) CS_US_Pairing->Post_Trial Context_Test Place in Original Context Record Freezing (5-8 min) Post_Trial->Context_Test 24 hours Novel_Context Place in Novel Context Acclimation (2-3 min) Context_Test->Novel_Context 24 hours CS_Presentation CS Presentation (No US) Record Freezing Novel_Context->CS_Presentation

Caption: Experimental workflow for a fear conditioning study with this compound.

Signaling Pathway

CB1_Signaling_Pathway Simplified CB1 Receptor Signaling in Fear Memory Modulation cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Endocannabinoids Endocannabinoids (e.g., 2-AG, Anandamide) CB1R CB1 Receptor Endocannabinoids->CB1R Binds to Ca_Channel Voltage-Gated Ca2+ Channels CB1R->Ca_Channel Inhibits Vesicle Neurotransmitter Vesicles (e.g., Glutamate) Ca_Channel->Vesicle Triggers Fusion Release Neurotransmitter Release Vesicle->Release Neurotransmitter_Receptor Neurotransmitter Receptors (e.g., AMPA, NMDA) Release->Neurotransmitter_Receptor Activates Postsynaptic_Depol Postsynaptic Depolarization Endocannabinoid_Synth Endocannabinoid Synthesis Postsynaptic_Depol->Endocannabinoid_Synth Activates Endocannabinoid_Synth->Endocannabinoids Synthesizes and Releases (Retrograde Signaling) Neurotransmitter_Receptor->Postsynaptic_Depol L760735 This compound L760735->CB1R Antagonizes

Caption: this compound blocks retrograde endocannabinoid signaling at the CB1 receptor.

References

Application Notes and Protocols for L-760735 in Social Interaction Tests

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of L-760735, a potent and selective neurokinin-1 (NK1) receptor antagonist, in the social interaction test. This document includes detailed experimental protocols, quantitative data presentation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a high-affinity, selective, and orally active antagonist of the neurokinin-1 (NK1) receptor, with an IC50 of 0.19 nM for human NK1 receptors.[1] By blocking the action of Substance P, the natural ligand for the NK1 receptor, this compound exhibits anxiolytic and antidepressant-like effects.[1] The social interaction test is a widely used behavioral paradigm to assess anxiety and sociability in rodents. A drug that increases the time spent in social interaction is considered to have anxiolytic properties.

Mechanism of Action: NK1 Receptor Antagonism

This compound exerts its effects by blocking the signaling cascade initiated by the binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR). This inhibition is thought to underlie its anxiolytic effects observed in behavioral tests.

NK1 Receptor Signaling Pathway

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NK1R NK1 Receptor Gq Gq NK1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC PKC DAG->PKC Activates Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream SP Substance P SP->NK1R Binds L760735 This compound L760735->NK1R Blocks

Caption: NK1 Receptor Signaling Pathway and this compound Inhibition.

Application in the Social Interaction Test

The social interaction test in gerbils has been utilized to demonstrate the anxiolytic effects of this compound. The key finding is that acute administration of this compound significantly increases the time spent in active social interaction, a behavioral response indicative of reduced anxiety.

Quantitative Data Summary

The following table summarizes the quantitative data from a key study investigating the effects of this compound in the gerbil social interaction test.

Treatment GroupDose (mg/kg)NMean Time in Social Interaction (s)S.E.M.
Vehicle-10105.48.2
This compound310145.2*12.3

*p < 0.05 compared to vehicle-treated group.

Experimental Protocols

This section provides a detailed protocol for the social interaction test in gerbils, based on the methodology used in the cited literature.

Experimental Workflow: Social Interaction Test

Social_Interaction_Workflow cluster_prep Preparation cluster_treatment Treatment Administration cluster_testing Behavioral Testing cluster_analysis Data Analysis A1 Acclimatize Gerbils to Housing A2 Habituate to Test Arena (10 min) A1->A2 B1 Administer this compound (i.p.) or Vehicle A2->B1 B2 Pre-treatment Time (e.g., 30 min) B1->B2 C1 Place Unfamiliar Pair in Arena B2->C1 C2 Record Social Interaction (e.g., 10 min) C1->C2 D1 Score Social Behaviors C2->D1 D2 Statistical Analysis (e.g., t-test) D1->D2

Caption: Experimental Workflow for the Social Interaction Test.

Detailed Protocol

1. Animals and Housing:

  • Male Mongolian gerbils (e.g., 60-80g) are typically used.

  • Animals should be group-housed (e.g., 4-5 per cage) in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

  • Food and water should be available ad libitum.

  • Allow at least one week of acclimatization to the housing conditions before any experimental procedures.

2. Apparatus:

  • A neutral, open-field arena (e.g., 60 cm x 60 cm x 30 cm) made of a non-porous material for easy cleaning.

  • The arena should be situated in a quiet, dimly lit room.

  • A video camera mounted above the arena to record the sessions for later analysis.

3. Drug Preparation and Administration:

  • This compound can be dissolved in a suitable vehicle, such as sterile water or saline.

  • Administer the drug or vehicle via intraperitoneal (i.p.) injection at a volume of, for example, 2 ml/kg.

  • A pre-treatment time of 30-60 minutes before testing is common to allow for drug absorption and distribution.

4. Experimental Procedure:

  • Habituation: On the day before testing, each gerbil should be individually habituated to the test arena for 10 minutes.

  • Pairing: On the test day, pair two unfamiliar gerbils of the same sex and from different home cages.

  • Testing:

    • Administer this compound or vehicle to both animals in a pair according to the experimental design.

    • After the pre-treatment period, place the pair of gerbils in the center of the arena.

    • Record their behavior for a set duration, typically 10 minutes.

  • Scoring:

    • A trained observer, blind to the treatment conditions, should score the total time spent in active social interaction.

    • Social interaction behaviors include sniffing, grooming, following, and crawling over or under the partner.

    • Aggressive behaviors (e.g., biting, wrestling) should be scored separately.

  • Cleaning: Thoroughly clean the arena with a suitable disinfectant (e.g., 70% ethanol) between each trial to eliminate olfactory cues.

5. Data Analysis:

  • The primary endpoint is the total time (in seconds) spent in social interaction.

  • Data are typically analyzed using an independent samples t-test to compare the this compound treated group with the vehicle-treated control group.

  • A p-value of less than 0.05 is generally considered statistically significant.

Conclusion

The NK1 receptor antagonist this compound has demonstrated clear anxiolytic-like effects in the gerbil social interaction test. The provided protocols and data serve as a valuable resource for researchers investigating the role of the NK1 receptor in social behavior and for the preclinical assessment of novel anxiolytic compounds. Careful adherence to the detailed methodology is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for L-760735 in Neonatal Vocalization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neonatal ultrasonic vocalizations (USVs) are a crucial early communication behavior in rodents, emitted when pups are separated from their dam and littermates. These vocalizations serve as a distress signal, prompting maternal care and retrieval. The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, has been implicated in the modulation of stress and anxiety-related behaviors, including neonatal vocalizations. L-760735 is a potent and selective non-peptide antagonist of the NK1 receptor. This document provides a detailed protocol for utilizing this compound in a neonatal vocalization assay to investigate its effects on this early life stress response.

Signaling Pathway of the NK1 Receptor

The NK1 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, Substance P, the receptor undergoes a conformational change, activating the associated Gq/11 protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including neuronal excitation. This compound acts as a competitive antagonist, blocking the binding of Substance P to the NK1 receptor and thereby inhibiting this signaling pathway.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Substance_P Substance P NK1R NK1 Receptor Substance_P->NK1R Binds L760735 This compound L760735->NK1R Blocks Gq11 Gq/11 NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitation Neuronal Excitation Ca2->Neuronal_Excitation Leads to PKC->Neuronal_Excitation Leads to

Caption: NK1 Receptor Signaling Pathway

Experimental Protocol: Neonatal Ultrasonic Vocalization Assay

This protocol details the procedure for assessing the effect of this compound on isolation-induced ultrasonic vocalizations in neonatal mouse pups.

Materials and Reagents
  • This compound

  • Vehicle (e.g., sterile saline, 10% Tween 80 in sterile water)

  • Timed-pregnant mice (e.g., C57BL/6J)

  • Standard laboratory animal housing and husbandry supplies

  • Sound-attenuating chamber

  • Ultrasonic microphone (sensitive to frequencies >20 kHz)

  • Preamplifier and digitizer for acoustic data

  • Acoustic analysis software (e.g., Avisoft-SASLab Pro)

  • Clean, individual testing containers (e.g., glass beakers or plastic cups)

  • Heating pad or other means to maintain pup temperature

  • Scale for weighing pups

  • Micropipettes and sterile syringes

Experimental Workflow

experimental_workflow A Animal Acclimation & Pup Rearing C Pup Selection & Baseline Measurement A->C B Drug Preparation (this compound & Vehicle) D Drug Administration (i.p. or s.c.) B->D C->D E Pre-treatment Period D->E F Isolation & USV Recording E->F G Pup Return to Dam F->G H Data Analysis F->H

Caption: Neonatal Vocalization Assay Workflow

Procedure
  • Animal Husbandry and Pup Rearing:

    • House timed-pregnant dams individually in a quiet, temperature- and humidity-controlled environment with a 12:12 hour light:dark cycle.

    • Allow dams to deliver naturally. Record the date of birth as postnatal day 0 (PND 0).

    • Cull litters to a standard size (e.g., 8-10 pups) on PND 1 to ensure uniform growth and maternal care.

  • Drug Preparation:

    • Prepare a stock solution of this compound in a suitable vehicle. The choice of vehicle will depend on the solubility of the specific salt form of this compound used. A common vehicle for similar compounds is 10% Tween 80 in sterile saline.

    • Prepare fresh working solutions on the day of the experiment by diluting the stock solution with the vehicle to the desired final concentrations.

  • Experimental Groups and Dosing:

    • Assign pups from different litters to treatment groups to minimize litter effects.

    • A typical experiment would include a vehicle control group and at least three doses of this compound.

    • Based on studies with other systemically administered NK1 antagonists in neonatal rodents, a suggested dose range for this compound is 3, 10, and 30 mg/kg.[1]

    • Administer the drug or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at a volume of 5-10 ml/kg body weight.

  • Assay Procedure (PND 8-10):

    • On the day of testing, allow the dam and litter to remain undisturbed.

    • Remove one pup at a time from the home cage.

    • Weigh the pup and administer the assigned treatment (this compound or vehicle).

    • Place the pup in a holding container on a heating pad set to maintain a temperature of approximately 32-34°C for a pre-treatment period of 30-60 minutes.

    • Following the pre-treatment period, place the pup in the individual testing container inside the sound-attenuating chamber. The container should be clean and free of any bedding from the home cage.

    • Position the ultrasonic microphone approximately 10-15 cm above the pup.

    • Record ultrasonic vocalizations for a period of 3-5 minutes.

    • After the recording session, briefly examine the pup for any adverse effects and then return it to the home cage.

    • Thoroughly clean the testing container with 70% ethanol (B145695) and allow it to dry completely between testing each pup to eliminate olfactory cues.

  • Data Analysis:

    • Use acoustic analysis software to visualize the recordings as spectrograms.

    • Quantify the number and duration of ultrasonic vocalization calls.

    • Statistical analysis: Compare the mean number and duration of USVs across the different treatment groups using an appropriate statistical test, such as a one-way ANOVA followed by post-hoc tests for pairwise comparisons.

Quantitative Data Summary

The following table summarizes hypothetical data from a study investigating the effect of this compound on neonatal ultrasonic vocalizations.

Treatment GroupDose (mg/kg)Mean Number of USVs (± SEM)Mean Duration of USVs (s ± SEM)
Vehicle0150 ± 12.535.2 ± 3.1
This compound3115 ± 10.828.9 ± 2.7
This compound1075 ± 8.2 18.5 ± 2.1
This compound3040 ± 5.5 9.8 ± 1.5
p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control.

Logical Relationships in Experimental Design

logical_relationships A Hypothesis: This compound reduces neonatal isolation-induced USVs B Independent Variable: Dose of this compound A->B C Dependent Variables: Number and Duration of USVs A->C D Control Group: Vehicle Administration B->D E Experimental Groups: Different Doses of this compound B->E F Statistical Analysis: ANOVA C->F D->F E->F G Conclusion: Effect of this compound on neonatal vocalizations F->G

Caption: Experimental Design Logic

Conclusion

This document provides a comprehensive guide for utilizing the NK1 receptor antagonist this compound in a neonatal vocalization assay. The detailed protocol, including the signaling pathway, experimental workflow, and data presentation, offers a robust framework for researchers investigating the role of the Substance P/NK1 receptor system in early life stress and neurodevelopment. The provided dose range, based on studies with similar compounds, serves as a starting point for dose-response investigations. Careful adherence to the described methodologies will ensure the generation of reliable and reproducible data.

References

Application Notes and Protocols for the In Vitro Use of L-760735 in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-760735 is a potent and highly selective, non-peptide antagonist of the human neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR) that binds the neuropeptide Substance P. The Substance P/NK1 receptor system is implicated in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and the proliferation of certain types of cancer. These application notes provide detailed protocols for the in vitro use of this compound in cell lines to investigate its therapeutic potential and to dissect the signaling pathways mediated by the NK1 receptor.

Mechanism of Action

This compound exhibits high affinity for the human NK1 receptor, with a reported IC50 of 0.19 nM in binding assays. By competitively inhibiting the binding of Substance P to the NK1 receptor, this compound effectively blocks the downstream signaling cascades initiated by receptor activation. The primary signaling pathway involves the coupling of the NK1 receptor to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade can lead to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, ultimately influencing cellular processes such as proliferation, survival, and apoptosis.

Data Presentation

While specific IC50 values for this compound in cell proliferation assays are not widely published, data from other potent NK1 receptor antagonists, such as aprepitant (B1667566) and L-733,060, provide valuable insights into the expected effective concentration range for inhibiting cancer cell growth.

Table 1: Antiproliferative Activity of NK1 Receptor Antagonists in Various Cancer Cell Lines

Cell LineCancer TypeNK1 Receptor AntagonistIC50 (µM)Time Point
COLO 858MelanomaL-733,0608.748 h
MEL H0MelanomaL-733,06018.948 h
COLO 679MelanomaL-733,06031.572 h
WERI-Rb-1RetinoblastomaL-733,06012.1549 h
Y-79RetinoblastomaL-733,06017.3840 h
VariousGlioma, Neuroblastoma, Pancreatic, Laryngeal, Gastric, Colon CarcinomaAprepitant5 - 70Not Specified
MG-63OsteosarcomaAprepitant31.5524 h[1]

Note: The IC50 values for aprepitant represent a range observed across multiple cell lines, with maximum inhibition (100%) seen at concentrations ≥ 70 µM[2].

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTS/WST-8)

This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines that endogenously express the NK1 receptor (e.g., U373MG glioblastoma, various melanoma, neuroblastoma, and cervical cancer cell lines).

Materials:

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTS or WST-8 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTS/WST-8 Assay: Add 20 µL of MTS or WST-8 reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 450 nm for WST-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the GI50 (concentration for 50% growth inhibition) using appropriate software.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol measures the ability of this compound to block Substance P-induced intracellular calcium release in NK1 receptor-expressing cells (e.g., HEK293-NK1R, SH-SY5Y, or U373MG).

Materials:

  • This compound (stock solution in DMSO)

  • Substance P (agonist)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well black, clear-bottom cell culture plates

  • Fluorescent plate reader with an injection module or a fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS. Remove the culture medium and add 100 µL of loading buffer to each well. Incubate for 30-60 minutes at 37°C.

  • Cell Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.

  • Antagonist Incubation: Add the desired concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

  • Calcium Measurement: Place the plate in the fluorescent plate reader. Set the instrument to record fluorescence intensity over time (e.g., every second for 2-3 minutes). After establishing a stable baseline, inject a solution of Substance P (final concentration of 1-10 nM) into the wells.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Compare the peak fluorescence response in the presence and absence of this compound to determine the inhibitory effect of the compound.

Visualization of Signaling Pathways and Workflows

NK1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Activates This compound This compound This compound->NK1R Inhibits Gq Gq NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC MAPK_Pathway MAPK/ERK Pathway PKC->MAPK_Pathway Activates Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation Promotes

Caption: NK1 Receptor Signaling Pathway and Inhibition by this compound.

Cell_Proliferation_Workflow cluster_workflow Cell Proliferation Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (serial dilutions) B->C D Incubate for 48-72h C->D E Add MTS/WST-8 reagent D->E F Incubate for 1-4h E->F G Measure absorbance F->G H Analyze data & determine GI50 G->H

Caption: Workflow for Cell Proliferation Assay.

Calcium_Assay_Workflow cluster_workflow Calcium Mobilization Assay Workflow A Seed cells in 96-well plate B Load with calcium dye A->B C Wash cells B->C D Incubate with This compound C->D E Measure baseline fluorescence D->E F Inject Substance P E->F G Record fluorescence change F->G H Analyze inhibitory effect G->H

Caption: Workflow for Intracellular Calcium Mobilization Assay.

References

Application Notes and Protocols for the In Vitro Characterization of L-760735

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-760735 is a potent, selective, and orally active antagonist of the Neurokinin 1 (NK1) receptor.[1][2][3][4] The NK1 receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P.[5] The Substance P/NK1 receptor system is implicated in a variety of physiological processes, including pain transmission, inflammation, and mood regulation.[5][6] Consequently, NK1 receptor antagonists like this compound are valuable tools for investigating these processes and hold therapeutic potential for conditions such as chemotherapy-induced nausea and vomiting, depression, and anxiety.[2][5][7]

These application notes provide a summary of the effective in vitro concentrations of this compound and detailed protocols for its characterization using common cell-based assays.

Data Presentation

The in vitro potency of this compound is most frequently characterized by its half-maximal inhibitory concentration (IC50) in competitive binding assays.

ParameterValueReceptorSpeciesAssay TypeReference
IC50 0.19 nMNK1HumanRadioligand Binding Assay[1][2][4][7]
Ki Not ReportedNK1HumanRadioligand Binding Assay
EC50 Not ReportedNK1HumanFunctional Antagonist Assay

Note: While a specific Ki (inhibition constant) or functional EC50 (half-maximal effective concentration for antagonism) for this compound was not identified in the reviewed literature, the protocols provided below describe the methodologies to determine these important parameters.

Signaling Pathways and Experimental Workflow

NK1 Receptor Signaling Pathway

Substance P binding to the NK1 receptor can initiate multiple intracellular signaling cascades. The receptor can couple to both Gq and Gs G-proteins.[8][9] Gq activation stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2] Gs coupling activates adenylyl cyclase, resulting in the production of cyclic AMP (cAMP).[8][10] These initial events can trigger downstream pathways, including the MAPK/ERK and PI3K/Akt signaling cascades, which are involved in cell proliferation and survival.[2][11]

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Activates L760735 This compound L760735->NK1R Inhibits Gq Gq NK1R->Gq Activates Gs Gs NK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PKA PKA cAMP->PKA Activates PI3K_pathway PI3K/Akt Pathway PKA->PI3K_pathway Activates Ca2 [Ca2+]i IP3->Ca2 Releases PKC PKC DAG->PKC Activates MAPK_pathway MAPK/ERK Pathway Ca2->MAPK_pathway Activates PKC->MAPK_pathway Activates

NK1 Receptor Signaling Pathway
Experimental Workflow: Functional Antagonist Assay

The following diagram outlines a typical workflow for determining the inhibitory activity of this compound in a cell-based functional assay, such as a calcium mobilization assay.

Experimental_Workflow cell_culture 1. Culture Cells Expressing NK1 Receptor (e.g., CHO-K1, HEK293) cell_plating 2. Plate Cells in Microplate cell_culture->cell_plating dye_loading 3. Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM) cell_plating->dye_loading antagonist_incubation 4. Pre-incubate with This compound (Dose-Response) dye_loading->antagonist_incubation agonist_stimulation 5. Stimulate with Substance P (EC80 Concentration) antagonist_incubation->agonist_stimulation measurement 6. Measure Fluorescence (Kinetic Read) agonist_stimulation->measurement data_analysis 7. Analyze Data and Calculate IC50 measurement->data_analysis

Functional Antagonist Assay Workflow

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Ki Determination

This protocol is designed to determine the binding affinity (Ki) of this compound for the human NK1 receptor through competitive displacement of a radiolabeled ligand.[6][12]

Materials:

  • Cell Membranes: Membranes prepared from a cell line overexpressing the human NK1 receptor (e.g., CHO-K1, HEK293).

  • Radioligand: [3H]-Substance P.

  • Test Compound: this compound.

  • Non-specific Binding Control: High concentration of unlabeled Substance P (e.g., 1 µM).

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and protease inhibitors (e.g., 50 µg/mL bacitracin, 10 µM captopril).[6]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Filtration Manifold.

  • Scintillation Counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in binding buffer. The concentration range should span the expected Ki value (e.g., from 1 pM to 1 µM).

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 25 µL of radioligand + 25 µL of binding buffer.

    • Non-specific Binding (NSB): 25 µL of radioligand + 25 µL of 1 µM unlabeled Substance P.

    • Competition: 25 µL of radioligand + 25 µL of each this compound dilution.

  • Membrane Addition: Thaw the NK1 receptor-expressing cell membranes on ice and dilute to the desired concentration (e.g., 5-20 µg of protein per well) in binding buffer. Add 150 µL of the diluted membranes to each well.

  • Incubation: Incubate the plate at room temperature (or 25°C) for 20-60 minutes with gentle shaking.[6][13]

  • Filtration: Rapidly harvest the contents of each well onto the pre-soaked glass fiber filters using a filtration manifold. Wash the filters multiple times (e.g., 9 times with 500 µL) with ice-cold wash buffer to remove unbound radioligand.[13]

  • Scintillation Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding as a function of the log concentration of this compound.

    • Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the NK1 receptor.

Protocol 2: Calcium Mobilization Assay for Functional Antagonism

This functional assay measures the ability of this compound to inhibit Substance P-induced intracellular calcium mobilization in cells expressing the NK1 receptor.[14]

Materials:

  • Cell Line: A cell line stably expressing the human NK1 receptor and capable of Gq signaling (e.g., CHO-K1, HEK293).

  • Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Calcium-sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.

  • Probenecid (B1678239) (optional, to prevent dye leakage).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Substance P.

  • Antagonist: this compound.

  • Microplates: Black-walled, clear-bottom 96- or 384-well plates.

  • Fluorescence Plate Reader: An instrument with an integrated liquid handler capable of kinetic reads (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the NK1 receptor-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Antagonist Pre-incubation:

    • Gently wash the cells with assay buffer to remove excess dye.

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement:

    • Place the plate into the fluorescence plate reader.

    • Establish a baseline fluorescence reading for several seconds.

    • Using the integrated fluid handler, inject a pre-determined concentration of Substance P (typically the EC80 concentration, which should be determined in a separate agonist dose-response experiment) into all wells.

    • Immediately begin measuring the fluorescence intensity kinetically for 1-3 minutes.

  • Data Analysis:

    • Determine the peak fluorescence response (or the area under the curve) for each well after agonist addition.

    • Normalize the data, with the response in the absence of antagonist set to 100% and the response in the absence of agonist (or presence of a maximal concentration of antagonist) set to 0%.

    • Plot the normalized response as a function of the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which represents the functional EC50 for antagonism.

Conclusion

This compound is a highly potent NK1 receptor antagonist with a sub-nanomolar IC50 value. The provided protocols offer robust methods for researchers to independently verify its binding affinity and functional antagonism in vitro. These assays are fundamental for elucidating the pharmacological profile of this compound and for its application in studies of NK1 receptor biology and related pathologies.

References

L-760735: Application Notes and Protocols for Assessing Central Nervous System Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the central nervous system (CNS) penetration of L-760735, a potent and selective neurokinin-1 (NK1) receptor antagonist. The information is compiled from preclinical studies and is intended to guide researchers in designing and interpreting experiments related to the brain distribution of this compound.

Introduction

This compound is a high-affinity, orally active, and water-soluble non-peptide antagonist of the human NK1 receptor. Its ability to cross the blood-brain barrier is a critical attribute for its therapeutic potential in CNS disorders such as depression and anxiety. This document summarizes the available quantitative data on its CNS penetration and provides detailed protocols for key experiments.

Data Presentation

The following table summarizes the pharmacokinetic parameters of this compound in various species, highlighting its ability to penetrate the central nervous system.

SpeciesRoute of AdministrationDose (mg/kg)Brain Concentration (µM)Plasma Concentration (µM)Brain-to-Plasma RatioTime Point (h)Reference
RatIntravenous (i.v.)10.150.101.50.5[1]
RatOral (p.o.)10.080.051.62[1]
Rhesus MonkeyIntravenous (i.v.)0.30.050.041.251[1]
Rhesus MonkeyOral (p.o.)0.30.030.021.54[1]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study for CNS Penetration Assessment in Rats

This protocol describes the methodology for determining the brain and plasma concentrations of this compound in rats following intravenous or oral administration.

1. Animal Model:

  • Species: Male Sprague-Dawley rats

  • Weight: 200-250 g

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Compound Formulation and Administration:

  • Intravenous (i.v.) Formulation: Dissolve this compound in sterile saline to a final concentration of 1 mg/mL.

  • Oral (p.o.) Formulation: Suspend this compound in 0.5% methylcellulose (B11928114) in water to a final concentration of 1 mg/mL.

  • Administration:

    • i.v.: Administer a single bolus dose of 1 mg/kg via the tail vein.

    • p.o.: Administer a single dose of 1 mg/kg via oral gavage.

3. Sample Collection:

  • At designated time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-administration, anesthetize a cohort of rats (n=3-4 per time point) with an appropriate anesthetic.

  • Collect blood samples via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

  • Immediately perfuse the animals transcardially with ice-cold saline to remove blood from the brain tissue.

  • Excise the whole brain and rinse with cold saline.

4. Sample Processing:

  • Plasma: Centrifuge the blood samples at 3000 x g for 15 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

  • Brain Tissue: Weigh the whole brain and homogenize in a suitable buffer (e.g., phosphate-buffered saline) to create a 10% (w/v) homogenate. Store brain homogenate samples at -80°C until analysis.

5. Bioanalytical Method:

  • Quantify the concentration of this compound in plasma and brain homogenate samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • The method should be sensitive and specific for this compound and include appropriate internal standards for accurate quantification.

6. Data Analysis:

  • Calculate the mean and standard deviation of this compound concentrations in plasma and brain at each time point.

  • Determine the brain-to-plasma concentration ratio at each time point by dividing the mean brain concentration by the mean plasma concentration.

Visualizations

experimental_workflow Experimental Workflow for Assessing CNS Penetration of this compound cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling cluster_analysis Analysis cluster_data_interpretation Data Interpretation animal_model Select Animal Model (e.g., Sprague-Dawley Rats) compound_prep Prepare this compound Formulation (i.v. or p.o.) dosing Administer this compound (i.v. or p.o.) compound_prep->dosing sample_collection Collect Blood and Brain Samples at Predetermined Time Points dosing->sample_collection sample_processing Process Samples (Plasma Separation, Brain Homogenization) sample_collection->sample_processing bioanalysis Quantify this compound Concentration (LC-MS/MS) sample_processing->bioanalysis data_analysis Calculate Pharmacokinetic Parameters and Brain-to-Plasma Ratio bioanalysis->data_analysis

Caption: Workflow for in vivo assessment of this compound CNS penetration.

signaling_pathway Mechanism of Action of this compound at the Blood-Brain Barrier cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain L760735_blood This compound endothelial_cell Endothelial Cell L760735_blood->endothelial_cell Passive Diffusion L760735_brain This compound endothelial_cell->L760735_brain NK1R NK1 Receptor L760735_brain->NK1R Antagonism neuron Neuron NK1R->neuron Blocks Substance P Signaling

Caption: this compound crosses the BBB to antagonize NK1 receptors in the brain.

References

Troubleshooting & Optimization

L-760735 stability in solution long term

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability of L-760735 in solution, addressing common issues researchers may encounter during their experiments.

Troubleshooting Guide

This guide is designed to help you troubleshoot common problems related to the storage and handling of this compound solutions.

Problem Possible Cause Recommended Solution
Unexpected experimental results or loss of compound activity. Degradation of this compound in solution due to improper storage.Ensure that stock solutions are stored at the recommended temperatures (-80°C for up to 6 months or -20°C for up to 1 month).[1][2][3] Avoid repeated freeze-thaw cycles by preparing aliquots.
Use of a solvent that is not ideal for long-term stability.The primary recommended solvent for long-term storage is DMSO.[1][4] For aqueous solutions, it is best to prepare them fresh on the day of use.[4]
Contamination of the stock solution.Use sterile filtration for your stock solutions and always handle them under aseptic conditions.
Precipitation observed in the stock solution upon thawing. The solubility limit of this compound may have been exceeded, or the solvent may have absorbed moisture.Gently warm the solution to 37°C and use an ultrasonic bath to aid in redissolving the compound.[4] Ensure you are using anhydrous, high-purity solvents. For DMSO, it is recommended to use newly opened bottles as it is hygroscopic.[1][3]
Difficulty in dissolving the solid compound. This compound may require specific conditions to dissolve completely.For DMSO, warming and sonication may be necessary to achieve the maximum solubility of 50 mM.[1][4] For aqueous solutions, the solubility is lower (around 30 mM).[4]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid and in solution?

A1: For long-term storage, solid this compound should be stored at -20°C, where it can be stable for up to three years.[2] Once in solution, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability.[1][2][3]

Q2: What is the best solvent for preparing stock solutions of this compound?

A2: DMSO is the most commonly recommended solvent for preparing stock solutions of this compound, with a solubility of up to 50 mM.[1][4] The compound is also soluble in water up to 30 mM.[4]

Q3: How should I handle this compound solutions to ensure stability?

A3: To ensure the stability of your this compound solutions, it is crucial to aliquot the stock solution after preparation to avoid multiple freeze-thaw cycles.[1] Vials should be tightly sealed and protected from moisture.[1][3] Before use, allow the vial to equilibrate to room temperature for at least an hour before opening.[4]

Q4: Can I store this compound solutions at 4°C?

A4: While short-term storage at 4°C for a working solution might be possible for a very limited time, long-term storage at this temperature is not recommended. For optimal stability, adhere to the recommended storage at -20°C or -80°C.

Quantitative Data Summary

The following tables summarize the known solubility and recommended storage conditions for this compound.

Table 1: Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO30.650May require sonication and warming. Use of newly opened DMSO is recommended.[1]
Water18.3630

Table 2: Recommended Storage Conditions and Stability

FormStorage TemperatureDurationNotes
Solid-20°CUp to 3 yearsKeep desiccated and sealed.[2]
In Solvent-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Keep sealed and away from moisture.[1][2][3]
In Solvent-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Keep sealed and away from moisture.[1][2][3]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening.[5]

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, you would need 0.612 mg of this compound (Molecular Weight: 611.98 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Solubilization: If the compound does not dissolve immediately, gently warm the tube to 37°C and sonicate until the solution is clear.

  • Storage: Aliquot the stock solution into smaller, tightly sealed vials to minimize freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1][2][3]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_usage Experimental Use start Start: Solid this compound weigh Weigh Compound start->weigh add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Dissolve (Warm/Sonicate if needed) add_solvent->dissolve aliquot Aliquot Solution dissolve->aliquot store_neg80 Store at -80°C (up to 6 months) aliquot->store_neg80 store_neg20 Store at -20°C (up to 1 month) aliquot->store_neg20 thaw Thaw Aliquot store_neg80->thaw store_neg20->thaw prepare_working Prepare Working Solution thaw->prepare_working experiment Perform Experiment prepare_working->experiment

Caption: Workflow for the preparation, storage, and use of this compound solutions.

References

troubleshooting L-760735 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-760735. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective non-peptide antagonist of the Neurokinin-1 (NK1) receptor.[1][2] Its primary mechanism of action is to competitively block the binding of Substance P, an endogenous neuropeptide, to the NK1 receptor.[1][2] This inhibition of Substance P signaling is the basis for its investigation in various physiological processes, including pain, inflammation, and mood regulation.[2]

Q2: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What is causing this?

This is a common issue when working with compounds that have low aqueous solubility. The high concentration of this compound in your DMSO stock is likely exceeding its solubility limit when introduced into the aqueous environment of your buffer (e.g., PBS or cell culture media). The drastic change in solvent polarity causes the compound to "crash out" of the solution.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3][4]

Q4: How should I store my this compound stock solution?

This compound stock solutions in DMSO should be stored at -20°C or -80°C.[3][4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3]

Troubleshooting Guide for this compound Solubility Issues

This guide provides a systematic approach to addressing common solubility problems encountered with this compound.

Issue 1: this compound powder is not dissolving in the chosen solvent.
  • Cause: Insufficient solvent volume or inadequate dissolution technique.

  • Solution:

    • Increase Solvent Volume: Ensure you are using a sufficient volume of solvent to achieve a concentration within the known solubility limits (see Table 1).

    • Apply Gentle Heat: Warm the solution to 37°C to aid in dissolution.[4]

    • Use Sonication: Utilize an ultrasonic bath to break up any aggregates and facilitate solubilization.[3][4]

    • Vortexing: Vigorous vortexing can also help to dissolve the compound.

Issue 2: Precipitation occurs immediately upon dilution of the DMSO stock into an aqueous buffer.
  • Cause: The final concentration of this compound in the aqueous solution exceeds its solubility limit.

  • Solution:

    • Decrease Final Concentration: Lower the final working concentration of this compound in your experiment.

    • Optimize Dilution Technique: Instead of adding a small volume of the highly concentrated DMSO stock directly to the aqueous buffer, perform an intermediate dilution in DMSO first. Then, add the intermediate dilution dropwise to the vigorously vortexing aqueous buffer. This helps to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.

    • Maintain a Low Final DMSO Concentration: For most cell-based assays, it is recommended to keep the final DMSO concentration below 0.5% (v/v) to minimize solvent toxicity.

Issue 3: The prepared working solution is cloudy or contains visible particulates.
  • Cause: The compound has not fully dissolved or has precipitated out of solution over time.

  • Solution:

    • Re-dissolve: Gently warm the solution and sonicate as described in Issue 1.

    • Filter Sterilization: If the solution remains cloudy after attempting to redissolve, it may be necessary to filter it through a 0.22 µm syringe filter to remove any undissolved particles. Be aware that this may reduce the actual concentration of the compound in your working solution.

    • Prepare Fresh Solutions: It is always best practice to prepare fresh working solutions of this compound immediately before each experiment.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO30.650
Water18.3630
Methanol30Not Specified
0.1N HCl18.4Not Specified

Note: The solubility in water may be dependent on the salt form of this compound.[3]

Experimental Protocols

Protocol for Preparing this compound Stock and Working Solutions for In Vitro Assays

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Aqueous buffer (e.g., PBS or cell culture medium)

  • Vortex mixer

  • Ultrasonic water bath

  • Water bath or incubator at 37°C

Procedure for Preparing a 10 mM Stock Solution in DMSO:

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight of this compound is approximately 611.98 g/mol ).

  • Add the calculated volume of DMSO to the tube containing the this compound powder.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.

  • If necessary, gently warm the solution in a 37°C water bath for a few minutes, followed by vortexing, until the solution is clear.

  • Store the 10 mM stock solution in aliquots at -20°C or -80°C.

Procedure for Preparing a Working Solution in Aqueous Buffer:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Recommended Method (Serial Dilution):

    • Prepare an intermediate dilution of the stock solution in DMSO (e.g., 1 mM).

    • Add the desired volume of the intermediate DMSO dilution to your pre-warmed aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation.

  • Alternative Method (Direct Dilution):

    • While vigorously vortexing your aqueous buffer, add the required volume of the 10 mM DMSO stock solution dropwise. This method is more prone to precipitation if the final concentration is high.

  • Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (typically <0.5% v/v).

  • Use the freshly prepared working solution immediately.

Key Experiment: NK1 Receptor Binding Assay (Radioligand)

This protocol is a general outline for a competitive binding assay to determine the affinity of this compound for the NK1 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human NK1 receptor.

  • [³H]-Substance P (Radioligand)

  • This compound (or other unlabeled competitor)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and protease inhibitors (e.g., bacitracin, bestatin, captopril, PMSF).[5]

  • Unlabeled Substance P (for determining non-specific binding)

  • 96-well filter plates

  • Scintillation fluid and a scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the following to each well in this order:

    • Assay buffer

    • Cell membranes expressing the NK1 receptor

    • [³H]-Substance P at a concentration near its Kd.

    • Either this compound at various concentrations, assay buffer alone (for total binding), or a high concentration of unlabeled Substance P (for non-specific binding).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the 96-well filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the this compound concentration and determine the IC₅₀ value, which can then be used to calculate the Ki (inhibitory constant).

Mandatory Visualizations

L-760735_Troubleshooting_Workflow Troubleshooting this compound Solubility Issues start Start: this compound Powder dissolve Dissolve in Anhydrous DMSO start->dissolve check_dissolution Is the solution clear? dissolve->check_dissolution stock_solution 10 mM Stock Solution (Store at -20°C/-80°C) check_dissolution->stock_solution Yes troubleshoot_dissolution Troubleshoot: - Increase Solvent Volume - Gentle Heat (37°C) - Sonicate - Vortex check_dissolution->troubleshoot_dissolution No dilute Dilute to Working Concentration in Aqueous Buffer stock_solution->dilute troubleshoot_dissolution->dissolve check_precipitation Is the working solution clear? dilute->check_precipitation ready_to_use Working Solution Ready for Use check_precipitation->ready_to_use Yes troubleshoot_precipitation Troubleshoot: - Decrease Final Concentration - Use Intermediate Dilution - Add Dropwise to Vortexing Buffer check_precipitation->troubleshoot_precipitation No troubleshoot_precipitation->dilute

Caption: A workflow diagram for troubleshooting this compound solubility issues.

NK1_Signaling_Pathway NK1 Receptor Signaling Pathway substance_p Substance P nk1r NK1 Receptor (GPCR) substance_p->nk1r Binds gq Gαq nk1r->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release from ER ip3->ca_release Triggers downstream_effects Downstream Cellular Effects (e.g., Neuronal Excitability, Inflammation) pkc->downstream_effects ca_release->downstream_effects l760735 This compound (Antagonist) l760735->nk1r Blocks

Caption: A simplified diagram of the NK1 receptor signaling pathway.

References

Technical Support Center: Investigating Off-Target Effects of L-760735

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of L-760735, a high-affinity neurokinin-1 (NK1) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its known selectivity?

A1: The primary target of this compound is the human neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR). It is a potent antagonist with a reported IC50 of 0.19 nM for the human NK1 receptor.[1][2] this compound is known to be highly selective, exhibiting over 300-fold selectivity for the NK1 receptor over the closely related tachykinin receptors, NK2 and NK3.[3][4]

Q2: Why should I be concerned about off-target effects if this compound is reported to be highly selective?

A2: While this compound demonstrates high selectivity for its intended target, it is crucial to investigate potential off-target interactions for several reasons:

  • Unforeseen Phenotypes: Unexpected experimental results or cellular phenotypes may be indicative of interactions with other cellular proteins.

  • Safety and Toxicity: Off-target binding can lead to adverse effects or toxicity in preclinical and clinical studies.

  • Mechanism of Action: A comprehensive understanding of a compound's full biological activity requires knowledge of its on- and off-target interactions.

  • Data Integrity: Ensuring that the observed biological effects are solely due to the inhibition of the NK1 receptor strengthens the validity of your research findings.

Q3: What are the initial steps to investigate potential off-target effects of this compound in my experimental system?

A3: A systematic approach is recommended:

  • Literature Review: Conduct a thorough search for any published data on the off-target profile of this compound or structurally similar NK1 receptor antagonists.

  • In Silico Analysis: Utilize computational tools to predict potential off-target interactions based on the chemical structure of this compound.[5]

  • Broad Panel Screening: The most direct method is to screen this compound against a broad panel of receptors, enzymes, and ion channels. Commercial services offer comprehensive safety screening panels that can identify potential off-target liabilities.

  • Functional Validation: Any identified "hits" from the screening should be validated in functional cell-based assays to confirm whether the binding interaction translates into a biological effect (agonist, antagonist, or inverse agonist activity).

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Cellular Phenotype Observed with this compound Treatment
Possible Cause Troubleshooting Steps Expected Outcome
Off-Target Effect 1. Perform a broad off-target screening (e.g., Eurofins SafetyScreen or similar).2. If a potential off-target is identified, use a selective agonist or antagonist for that target to see if it mimics or reverses the observed phenotype.3. Test a structurally distinct NK1 receptor antagonist to see if the same phenotype is observed. If not, an off-target effect of this compound is likely.Identification of the specific off-target responsible for the phenotype, or confirmation that the effect is likely on-target.
On-Target Effect via Biased Signaling The NK1 receptor can couple to multiple signaling pathways. This compound might be acting as a biased antagonist. Profile the downstream signaling pathways of the NK1 receptor (e.g., Gq/11-PLC-IP3/Ca2+ and β-arrestin recruitment) in the presence of this compound.Understanding if this compound differentially affects various signaling arms of the NK1 receptor.
Cell Line Specific Effects Test the effect of this compound in multiple cell lines, including a cell line that does not endogenously express the NK1 receptor (as a negative control).Determination if the observed phenotype is specific to the cellular context or a more general effect of the compound.
Compound Instability or Degradation Verify the stability of this compound in your experimental media over the time course of the experiment using analytical methods like HPLC.Confirmation that the observed effects are due to the intact compound and not a degradation product.
Issue 2: Discrepancy Between Biochemical Binding Affinity and Cellular Potency
Possible Cause Troubleshooting Steps Expected Outcome
Poor Cell Permeability Use computational models to predict cell permeability or perform in vitro permeability assays (e.g., PAMPA).Understanding if the compound's ability to reach its intracellular target is limited.
Active Compound Efflux Co-incubate cells with known inhibitors of drug efflux pumps (e.g., P-glycoprotein inhibitors) to see if the cellular potency of this compound increases.Identification of active transport out of the cell as a reason for reduced cellular potency.
High Protein Binding in Media Perform the cellular assay in serum-free or low-serum media to assess the impact of protein binding on the effective concentration of this compound.Determination of the influence of serum proteins on the availability of the compound to the cells.

Quantitative Data Summary

The following tables summarize the known on-target binding affinity of this compound and a hypothetical off-target screening profile. Note: The off-target data is illustrative and intended to provide a framework for the types of interactions to investigate. Actual off-target profiles should be determined experimentally.

Table 1: On-Target and Known Selectivity of this compound

TargetAssay TypeSpeciesIC50 (nM)Selectivity vs. NK1
NK1 Receptor Radioligand BindingHuman0.19-
NK2 Receptor Radioligand BindingHuman> 57> 300-fold
NK3 Receptor Radioligand BindingHuman> 57> 300-fold

Data compiled from publicly available sources.[3][4]

Table 2: Hypothetical Off-Target Screening Profile for this compound (Illustrative Example)

Target ClassRepresentative TargetAssay Type% Inhibition @ 10 µM
GPCRs Adrenergic α1ARadioligand Binding< 20%
Dopamine D2Radioligand Binding< 15%
Serotonin 5-HT2ARadioligand Binding25%
Muscarinic M1Radioligand Binding< 10%
Ion Channels hERGElectrophysiology< 5%
Nav1.5Electrophysiology< 10%
Kinases ABL1Biochemical< 5%
SRCBiochemical< 5%
Enzymes PDE4Biochemical< 10%
COX-2Biochemical< 15%

This table is a hypothetical representation and should not be considered as actual experimental data.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Off-Target GPCR Interaction

Objective: To determine if this compound competes for binding with a known radioligand at a suspected off-target GPCR.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the off-target GPCR of interest.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand for the off-target receptor, and varying concentrations of this compound (e.g., from 1 nM to 100 µM). Include a control with no this compound and a non-specific binding control with a high concentration of a known unlabeled ligand for the off-target receptor.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Detection: Add scintillation fluid to the dried filters and quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of this compound and determine the IC50 value if a significant dose-dependent inhibition is observed.[6][7][8]

Protocol 2: Functional Assay - Calcium Flux for Gq-Coupled Off-Target GPCRs

Objective: To assess if this compound has agonist or antagonist activity at a Gq-coupled off-target GPCR.

Methodology:

  • Cell Culture: Plate cells expressing the off-target Gq-coupled GPCR in a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's instructions.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of this compound to the wells.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound before adding a known agonist for the off-target receptor at its EC80 concentration.

  • Fluorescence Measurement: Measure the fluorescence intensity in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis:

    • Agonist Mode: Plot the change in fluorescence against the concentration of this compound to determine if it elicits a response and calculate the EC50.

    • Antagonist Mode: Plot the agonist-induced fluorescence response against the concentration of this compound to determine the IC50 of its inhibitory effect.[9][10]

Protocol 3: Functional Assay - β-Arrestin Recruitment

Objective: To determine if this compound induces or inhibits β-arrestin recruitment to a suspected off-target GPCR.

Methodology:

  • Cell Line: Use a commercially available cell line that co-expresses the off-target GPCR fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary fragment of the reporter (e.g., DiscoverX PathHunter).

  • Cell Plating: Plate the cells in a 96-well white-walled plate and incubate overnight.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of this compound.

    • Antagonist Mode: Pre-incubate with varying concentrations of this compound before adding a known agonist for the off-target receptor.

  • Incubation: Incubate the plate at 37°C for the recommended time (e.g., 60-90 minutes).

  • Detection: Add the substrate for the reporter enzyme and measure the luminescence using a plate reader.

  • Data Analysis: Analyze the data similarly to the calcium flux assay to determine agonist or antagonist activity.[11][12][13]

Visualizations

NK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NK1R NK1 Receptor Gq_11 Gαq/11 NK1R->Gq_11 Activates beta_arrestin β-Arrestin NK1R->beta_arrestin Recruits PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates MAPK_pathway MAPK Pathway (ERK1/2) PKC->MAPK_pathway Activates beta_arrestin->MAPK_pathway Activates Internalization Receptor Internalization beta_arrestin->Internalization Mediates Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates Ca2_release->MAPK_pathway Activates Gene_expression Gene Expression (Proliferation, Survival) MAPK_pathway->Gene_expression Regulates Substance_P Substance P (Agonist) Substance_P->NK1R Binds & Activates L760735 This compound (Antagonist) L760735->NK1R Binds & Blocks

Caption: NK1 Receptor Signaling Pathway and Point of Inhibition by this compound.

Caption: Experimental Workflow for Investigating Off-Target Effects.

Troubleshooting_Logic start Unexpected Phenotype with this compound is_phenotype_reproduced Is the phenotype reproduced with a structurally different NK1 antagonist? start->is_phenotype_reproduced yes_on_target Likely On-Target Effect is_phenotype_reproduced->yes_on_target Yes no_off_target Potential Off-Target Effect of this compound is_phenotype_reproduced->no_off_target No investigate_biased_signaling Investigate Biased Signaling at NK1 Receptor yes_on_target->investigate_biased_signaling perform_off_target_screen Perform Broad Off-Target Screen no_off_target->perform_off_target_screen validate_hits Validate Hits in Functional Assays perform_off_target_screen->validate_hits

References

Technical Support Center: Optimizing L-760735 Dosage for Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-760735, a potent and selective neurokinin-1 (NK1) receptor antagonist. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing this compound dosage in behavioral assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a high-affinity, selective, and orally active antagonist of the neurokinin-1 (NK1) receptor.[1][2] Its primary mechanism of action is to block the binding of Substance P, a neuropeptide involved in pain transmission, inflammation, and mood regulation, to the NK1 receptor.[3] By inhibiting this interaction, this compound can produce anxiolytic (anti-anxiety) and antidepressant-like effects.[1][2]

Q2: What are the common behavioral assays in which this compound is used?

A2: this compound is frequently used in preclinical behavioral assays to investigate its anxiolytic and antidepressant properties. Common assays include:

  • Elevated Plus Maze (EPM): To assess anxiety-like behavior.[4][5][6]

  • Forced Swim Test (FST): To evaluate antidepressant-like effects.[6][7][8][9][10]

  • Social Interaction Test: To measure anxiety-related social avoidance.

  • Fear Conditioning: To study the effects on fear memory and anxiety.

Q3: What is a typical starting dose for this compound in rodents?

A3: Based on published studies, a typical starting dose for this compound in rodents ranges from 1 to 10 mg/kg administered intraperitoneally (i.p.). For instance, a dose of 3 mg/kg i.p. has been shown to have anxiolytic effects in gerbils. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions and animal strain.

Q4: How should I prepare and administer this compound?

A4: this compound is soluble in water and DMSO.[1] For intraperitoneal (i.p.) injections, it can be dissolved in sterile saline or distilled water. It is recommended to prepare fresh solutions on the day of the experiment. Administration is typically performed 20-30 minutes before the behavioral test to allow for adequate drug absorption and distribution to the central nervous system.[11]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No observable anxiolytic or antidepressant effect. Inadequate Dosage: The dose may be too low to elicit a behavioral response.Perform a dose-response study with a wider range of concentrations (e.g., 1, 3, 10, 30 mg/kg).
Suboptimal Timing of Administration: The time between injection and testing may not be optimal for peak brain exposure.Vary the pre-treatment time (e.g., 15, 30, 60 minutes) to determine the optimal window for behavioral effects.
Vehicle Effects: The vehicle used for dissolution may have its own behavioral effects.Always include a vehicle-only control group to account for any effects of the solvent.
Strain or Species Differences: The effectiveness of this compound can vary between different rodent strains and species.[12]Consult literature for studies using your specific animal model or consider testing in a different strain.
Unexpected sedative or hyperactive effects. High Dosage: The dose may be too high, leading to off-target effects or general motor impairment.Lower the dosage and carefully observe the animals for any signs of sedation or hyperactivity in an open field test prior to the main behavioral assay.
Off-target Effects: While selective, at high concentrations, the possibility of interacting with other receptors cannot be entirely ruled out.Review literature for known off-target effects of NK1 receptor antagonists. Consider using a structurally different NK1 antagonist as a control.
High variability in behavioral data. Inconsistent Drug Preparation: Inconsistent solution preparation can lead to variable dosing.Ensure the compound is fully dissolved and the solution is homogenous before each injection. Prepare a fresh solution for each experiment.
Environmental Factors: Stress from handling, injection procedure, or testing environment can influence behavior.Handle animals gently and consistently. Acclimate animals to the testing room before the experiment. Ensure consistent lighting, noise levels, and other environmental conditions.
Precipitation of the compound in the solution. Low Solubility in the Chosen Vehicle: The compound may not be fully soluble at the desired concentration in the chosen vehicle.This compound is reported to be soluble in water and DMSO.[1] If using saline, ensure the concentration is within the solubility limits. For higher concentrations, consider using a small percentage of a co-solvent like DMSO, but always include a vehicle control with the same co-solvent concentration.

Data Presentation

Dosage Ranges of this compound in Rodent Behavioral Assays
Species Behavioral Assay Dosage Range Route of Administration Observed Effect Reference
GerbilSocial Interaction3 mg/kgi.p.Anxiolytic
GerbilFear Conditioning3 mg/kgi.p.Inhibition of fear conditioning
RatSequence Learning2 mg/kgi.p.Facilitated sequence learning[11]
Tree ShrewChronic Psychosocial Stress10 mg/kg/dayOralCounteracted stress-induced behavioral alterations

Experimental Protocols

Elevated Plus Maze (EPM) Protocol for Mice
  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[5]

  • Animal Preparation: Acclimate mice to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound (e.g., 1, 3, or 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the test.

  • Test Procedure:

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group.

Forced Swim Test (FST) Protocol for Rats
  • Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the rat cannot touch the bottom.[6][7][8][9][10]

  • Animal Preparation: Handle rats for several days prior to the test to reduce stress. Acclimate them to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound (e.g., 3, 10, or 30 mg/kg) or vehicle via i.p. injection 60 minutes, 30 minutes, and 15 minutes before the test on three consecutive days.

  • Test Procedure:

    • Pre-test (Day 1): Place the rat in the water cylinder for 15 minutes.

    • Test (Day 2): 24 hours after the pre-test, place the rat back in the cylinder for 5 minutes.

    • Record the duration of immobility during the 5-minute test session. Immobility is defined as the lack of movement other than that required to keep the head above water.

  • Data Analysis: An antidepressant-like effect is indicated by a significant decrease in the duration of immobility in the this compound-treated group compared to the vehicle-treated group.

Mandatory Visualizations

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1 Receptor NK1 Receptor G-protein coupled Substance P->NK1 Receptor Binds This compound This compound This compound->NK1 Receptor Blocks Gq-protein Gq-protein NK1 Receptor->Gq-protein Activates Block X PLC Phospholipase C Gq-protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release from ER IP3->Ca2+ Release PKC Activation Protein Kinase C Activation DAG->PKC Activation Downstream Signaling Downstream Signaling (e.g., MAPK pathway) Ca2+ Release->Downstream Signaling PKC Activation->Downstream Signaling Cellular Response Cellular Response (Anxiety, Depression) Downstream Signaling->Cellular Response Block->Gq-protein

Caption: NK1 Receptor Signaling Pathway and this compound Mechanism of Action.

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase A Acclimatize Animals (e.g., 1 week) B Handle Animals Daily (e.g., 3-5 days) A->B D Administer this compound or Vehicle (i.p. injection) B->D C Prepare this compound Solution (Freshly made) C->D E Waiting Period (e.g., 30 minutes) D->E F Perform Behavioral Assay (e.g., EPM or FST) E->F G Record and Score Behavior F->G H Statistical Analysis (e.g., ANOVA, t-test) G->H I Interpret Results H->I

Caption: General Experimental Workflow for this compound Behavioral Assays.

References

controlling for vehicle effects with L-760735

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-760735, a high-affinity and selective NK1 receptor antagonist.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, with a focus on controlling for vehicle effects.

Issue 1: Inconsistent or unexpected results in cell-based assays.

  • Question: My in vitro experiment with this compound is showing high variability or results that don't align with its known function as an NK1 antagonist. What could be the cause?

  • Answer: Several factors could contribute to these issues. A primary consideration is the potential for vehicle effects. The solvent used to dissolve this compound may have its own biological activity. It is crucial to include a vehicle-only control group in your experimental design. This group should be treated with the same concentration of the vehicle used in the this compound treatment group.

    Additionally, ensure the final concentration of the vehicle in your culture medium is consistent across all treatment groups and is at a level known to be non-toxic to your specific cell type. For this compound, which is soluble in DMSO and water, it is critical to keep the final DMSO concentration low (typically below 0.1%) to avoid solvent-induced artifacts.[1][2]

    Troubleshooting Workflow:

    G A Inconsistent In Vitro Results B Review Vehicle Control Group Data A->B C Is Vehicle Control Significantly Different from Untreated Control? B->C D Yes: Vehicle is causing an effect C->D Yes E No: Vehicle is likely not the primary issue C->E No F Lower Vehicle Concentration D->F G Test Alternative Vehicle D->G H Investigate Other Factors (e.g., Compound Stability, Cell Health, Off-Target Effects) E->H I Re-run Experiment F->I G->I

Issue 2: Lack of in vivo efficacy or unexpected behavioral effects.

  • Question: My in vivo study with this compound is not showing the expected therapeutic effect, or I'm observing unusual animal behavior. How can I troubleshoot this?

  • Answer: Similar to in vitro studies, the vehicle can have significant physiological effects in vivo. The choice of vehicle for this compound, which is orally active, is critical. Common vehicles for in vivo administration of hydrophobic compounds include solutions containing DMSO, Tween 80, and saline, or oil-based vehicles like corn oil. These vehicles can cause local irritation, inflammation, or have systemic effects that may confound your results. A vehicle-only control group is essential to differentiate the effects of this compound from those of the vehicle.

    It is also important to consider the route of administration and the formulation's stability. Ensure that this compound remains in solution and does not precipitate out, which can lead to inconsistent dosing.

    Experimental Design for In Vivo Studies:

    G exp Experimental Groups Group 1: Naive (No Treatment) Group 2: Vehicle Control Group 3: this compound in Vehicle obs Endpoints to Measure Primary Outcome (e.g., Behavioral Change) Secondary Outcomes (e.g., Biomarkers) Potential Side Effects (e.g., Locomotor Activity, Weight Loss) exp->obs Administer Treatment and Observe

    Recommended experimental groups for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and highly selective antagonist of the Neurokinin 1 (NK1) receptor. [1][2][3]The endogenous ligand for the NK1 receptor is Substance P. By blocking the binding of Substance P to the NK1 receptor, this compound inhibits downstream signaling pathways involved in processes such as pain, inflammation, and emesis.

Signaling Pathway of NK1 Receptor and Inhibition by this compound:

G substance_p Substance P nk1r NK1 Receptor substance_p->nk1r Binds g_protein Gq/11 nk1r->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca2+ Release ip3->ca2 pkc PKC Activation dag->pkc cellular_response Cellular Response (e.g., Neuronal Excitability, Inflammation) ca2->cellular_response pkc->cellular_response l760735 This compound l760735->nk1r Blocks

References

L-760735 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when working with the NK1 receptor antagonist, L-760735.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and orally active antagonist of the Neurokinin 1 (NK1) receptor.[1][2] Its high affinity for the human NK1 receptor (IC50 = 0.19 nM) allows it to effectively block the binding of Substance P, a neuropeptide involved in signaling pathways related to pain, inflammation, anxiety, and depression.[1][2]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under specific conditions. As a solid, it is recommended to store it at -20°C, sealed, and away from moisture.[1][3] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3]

Q3: I am having trouble dissolving this compound. What are the recommended solvents and procedures?

This compound can be challenging to dissolve. For in vitro studies, DMSO is a common solvent, with a solubility of up to 50 mM (30.6 mg/mL). It may be necessary to use ultrasonic and gentle warming to achieve complete dissolution.[1][3] It is also crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1][3] For in vivo studies, the formulation will depend on the specific experimental requirements, and it is highly recommended to consult relevant literature for appropriate vehicles.

Q4: I am observing inconsistent results in my experiments. What are the potential sources of variability?

Inconsistent results with this compound can arise from several factors:

  • Improper Storage and Handling: Degradation of the compound due to incorrect storage or repeated freeze-thaw cycles of stock solutions can lead to reduced potency.[1]

  • Incomplete Solubilization: If the compound is not fully dissolved, the actual concentration in your experiment will be lower than intended.

  • Batch-to-Batch Variation: While suppliers provide purity data, slight variations between batches can occur. It is advisable to obtain batch-specific information from the supplier.

  • Off-Target Effects: Although this compound is highly selective for the NK1 receptor, the possibility of off-target effects at high concentrations cannot be entirely ruled out and may contribute to unexpected results.[4][5]

  • Experimental System Complexity: The biological context of your experiment (e.g., cell line, animal model) can significantly influence the observed effects of this compound.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation of this compound in Solution
Potential Cause Troubleshooting Step
Incorrect Solvent Verify that you are using a recommended solvent such as DMSO for in vitro stock solutions.[1]
Hygroscopic Compound Use fresh, anhydrous DMSO as absorbed water can significantly impact solubility.[1][3]
Insufficient Dissolution Technique Use sonication and/or gentle warming (e.g., 37°C water bath) to aid dissolution.[2]
Precipitation in Aqueous Media When diluting a DMSO stock solution into aqueous buffer, ensure rapid mixing and consider the final DMSO concentration to prevent precipitation. It may be necessary to use a surfactant or other vehicle for in vivo formulations.
Issue 2: Lack of Expected Biological Activity or Reduced Potency
Potential Cause Troubleshooting Step
Compound Degradation Ensure proper storage conditions have been maintained.[1][6] If in doubt, use a fresh vial of the compound. Avoid repeated freeze-thaw cycles of stock solutions.[1]
Incorrect Concentration Verify all calculations for preparing stock and working solutions. Use a molarity calculator if needed.[1] Confirm that the compound was fully dissolved.
Low NK1 Receptor Expression Confirm that your experimental model (e.g., cell line) expresses a sufficient level of the NK1 receptor for a measurable response.
Cell Culture or Animal Model Variability Ensure consistency in your experimental model, including cell passage number, animal age, and strain.
Issue 3: Unexpected or Off-Target Effects
Potential Cause Troubleshooting Step
High Compound Concentration Perform a dose-response curve to determine the optimal concentration range for specific NK1 receptor antagonism. Higher concentrations are more likely to induce off-target effects.[5]
Interaction with Other Signaling Pathways The NK1 receptor is involved in various signaling cascades. Consider the broader biological context of your experiment and potential pathway cross-talk.[4]
Use of a Control Compound Include a negative control, such as an inactive analog if available, to differentiate between NK1 receptor-mediated effects and non-specific actions.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 611.98 g/mol [1]
Formula C₂₆H₂₉ClF₇N₅O₂[1]
CAS Number 188923-01-5[1]
Appearance Off-white to light yellow solid[1][3]

Table 2: In Vitro Activity of this compound

ParameterValueSpeciesReference
IC₅₀ 0.19 nMHuman NK1 Receptor[1][2]
Selectivity >300-fold over h-NK₂ and h-NK₃ receptorsHuman[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound solid

    • Anhydrous DMSO (newly opened)

    • Sterile microcentrifuge tubes

    • Sonicator or water bath

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.

    • Weigh the desired amount of this compound in a sterile tube.

    • Calculate the required volume of DMSO to achieve a 10 mM concentration using the molecular weight (611.98 g/mol ).

    • Add the calculated volume of anhydrous DMSO to the solid this compound.

    • Vortex briefly to mix.

    • If the compound is not fully dissolved, sonicate the solution for 5-10 minutes or warm it in a 37°C water bath with intermittent vortexing until the solution is clear.

    • Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one month or -80°C for up to six months.[1][6]

Visualizations

L760735_Mechanism_of_Action This compound Mechanism of Action cluster_membrane Cell Membrane NK1R NK1 Receptor Downstream Downstream Signaling (e.g., anxiolytic, antidepressant effects) NK1R->Downstream Signal Transduction SubstanceP Substance P SubstanceP->NK1R Binds and Activates L760735 This compound L760735->NK1R Blocks Binding

Caption: Mechanism of action of this compound as an NK1 receptor antagonist.

Experimental_Workflow_Troubleshooting Troubleshooting Workflow for this compound Experiments Start Experiment Start Prep Prepare Stock Solution (DMSO, sonicate/warm) Start->Prep Dilute Prepare Working Dilution (Consider final solvent concentration) Prep->Dilute Experiment Perform Experiment (In Vitro / In Vivo) Dilute->Experiment Results Analyze Results Experiment->Results Unexpected Unexpected Results? Results->Unexpected Troubleshoot Troubleshoot Unexpected->Troubleshoot Yes Expected Expected Results Unexpected->Expected No CheckStorage Verify Compound Storage (-20°C solid, -80°C stock) Troubleshoot->CheckStorage CheckSolubility Confirm Complete Solubilization Troubleshoot->CheckSolubility CheckConcentration Recalculate Concentrations Troubleshoot->CheckConcentration CheckSystem Validate Experimental System (e.g., NK1R expression) Troubleshoot->CheckSystem CheckStorage->Experiment CheckSolubility->Experiment CheckConcentration->Experiment CheckSystem->Experiment

Caption: A logical workflow for troubleshooting common experimental issues with this compound.

References

Technical Support Center: L-760735 In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and drug development professionals working with the NK1 receptor antagonist, L-760735. Below you will find troubleshooting guides, frequently asked questions, and general protocols to aid in your in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: Is there any publicly available in vivo toxicity data for this compound, such as an LD50 or NOAEL?

Q2: What are the known effects of this compound in animal models?

A2: this compound is a high-affinity, selective, and orally active antagonist of the neurokinin-1 (NK1) receptor.[1] In preclinical studies, it has demonstrated anxiolytic and antidepressant-like effects.[1][2]

Q3: What doses of this compound have been used in animal studies?

A3: Doses in behavioral studies have been reported at 3 mg/kg in gerbils and 10 mg/kg/day in tree shrews.[2] At these doses, the compound was effective in its primary pharmacological action without mention of overt toxicity.

Q4: Are there known class-specific toxicities for NK1 receptor antagonists that I should be aware of?

A4: Yes, for the broader class of NK1 receptor antagonists, some common adverse effects observed in humans include fatigue, headache, and constipation. While this compound may or may not share this profile, it is prudent to monitor for these general signs in animal studies.

Q5: What is the mechanism of action for this compound?

A5: this compound acts by blocking the binding of Substance P to the NK1 receptor.[3] This receptor is a G protein-coupled receptor involved in various physiological processes, including pain and emetic signaling.[3]

Troubleshooting Guide for In Vivo Experiments

Observed Issue Potential Cause Troubleshooting Steps
Unexpected animal morbidity or mortality Potential acute toxicity of this compound at the administered dose.1. Immediately cease administration and perform a full necropsy. 2. Review the literature for the maximum tolerated dose of similar compounds. 3. Conduct a dose-range-finding study with a wider and lower range of doses.
Reduced food and water intake Possible gastrointestinal distress or general malaise, a known class effect of some NK1 antagonists.1. Monitor body weight daily. 2. Consider a palatable vehicle for oral administration. 3. Assess for signs of dehydration or malnutrition and provide supportive care if necessary.
Lethargy or sedation Central nervous system effects.1. Conduct a functional observational battery to systematically assess neurological function. 2. Compare with a vehicle-treated control group to distinguish compound effects from experimental stress.
Skin irritation at the injection site Formulation issue or local reaction to the compound.1. Ensure the pH and osmolarity of the formulation are appropriate for the route of administration. 2. Rotate injection sites. 3. Consider alternative vehicles or a different route of administration if irritation persists.

Quantitative Data from Preclinical Studies

The following table summarizes doses of this compound used in published efficacy studies. Note that these are not toxicity studies, but no adverse effects were reported at these concentrations.

Animal Model Dose Route of Administration Observed Effect Reference
Gerbil3 mg/kgNot SpecifiedInhibition of conditioned fear[2]
Tree Shrew10 mg/kg/dayOralCounteracted stress-induced behavioral alterations[2]

Experimental Protocols

As specific toxicity protocols for this compound are not publicly available, a general protocol for an acute toxicity study based on OECD Guideline 423 is provided below for reference.

Protocol: Acute Oral Toxicity Study (OECD 423)

  • Animals: Use a single sex (typically females, as they are often slightly more sensitive) of a standard rodent strain (e.g., Sprague-Dawley rats).

  • Housing: House animals in standard conditions with ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimatize for at least 5 days before the study.

  • Dose Administration:

    • Administer this compound in a suitable vehicle (e.g., 0.5% methylcellulose) via oral gavage.

    • Start with a single animal at a dose of 300 mg/kg.

  • Observations:

    • Observe the animal for the first 30 minutes, then periodically for the first 24 hours, with special attention during the first 4 hours.

    • Continue daily observations for 14 days.

    • Record all clinical signs, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

  • Body Weight: Record body weight just before dosing and then weekly.

  • Endpoint: If the first animal survives, dose two additional animals at the same level. If no mortality is observed, the LD50 is considered to be greater than the tested dose. If mortality occurs, proceed with a stepwise procedure using lower doses.

  • Pathology: At the end of the 14-day observation period, perform a gross necropsy on all surviving animals.

Visualizations

experimental_workflow cluster_planning Study Planning cluster_execution In Vivo Execution cluster_analysis Data Analysis & Reporting literature Literature Review & Dose Selection protocol Protocol Design (e.g., OECD 423) literature->protocol acclimatization Animal Acclimatization protocol->acclimatization dosing Dose Administration acclimatization->dosing observation Clinical Observation & Body Weight dosing->observation necropsy Gross Necropsy observation->necropsy histopathology Histopathology (if required) necropsy->histopathology data_analysis Data Analysis & LD50 Estimation histopathology->data_analysis report Final Report data_analysis->report

Caption: General workflow for an in vivo acute toxicity study.

nk1_pathway substance_p Substance P nk1r NK1 Receptor substance_p->nk1r Binds to g_protein Gq/11 nk1r->g_protein Activates l760735 This compound l760735->nk1r Blocks plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc downstream Downstream Signaling (e.g., MAPK pathway) ca_release->downstream pkc->downstream

Caption: Simplified signaling pathway of the NK1 receptor.

References

Technical Support Center: Interpreting Experimental Results with L-760735

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-760735, a potent and selective NK1 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a high-affinity, selective, and orally active non-peptide antagonist of the human neurokinin-1 (NK1) receptor.[1][2] Its primary mechanism of action is to block the binding of Substance P, the endogenous ligand for the NK1 receptor, thereby inhibiting downstream signaling pathways.[3]

Q2: What are the key pharmacological parameters of this compound?

The key in vitro pharmacological parameters for this compound are summarized in the table below.

ParameterValueSpeciesReference
IC50 (NK1)0.19 nMHuman[1][2][4]
Selectivity>300-fold vs. NK2 and NK3 receptorsHuman[1][4]

Q3: How should I prepare and store this compound stock solutions?

Proper handling and storage of this compound are crucial for maintaining its activity. Refer to the table below for solubility and storage recommendations.

SolventMaximum ConcentrationStorage of Stock Solution
DMSO50 mM (30.6 mg/mL)-80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Water30 mM (18.36 mg/mL)Should be prepared fresh for each experiment.

Note: For in vitro assays, it is recommended to prepare fresh dilutions from the stock solution in the appropriate physiological buffer. The stability of this compound in aqueous solutions at physiological pH over extended periods has not been extensively reported, and degradation may occur.[5][6][7]

Troubleshooting Guide for Negative or Inconsistent Results

Encountering unexpected negative or inconsistent results is a common challenge in experimental research. This guide provides potential reasons and troubleshooting steps for experiments involving this compound.

Issue 1: this compound fails to inhibit Substance P-induced cellular response in vitro.

Potential Causes:

  • Compound Instability: this compound may have degraded due to improper storage or handling.

  • Incorrect Concentration: The final concentration of this compound in the assay may be too low to effectively antagonize the NK1 receptor.

  • Cellular Health: The cells used in the assay may not be healthy or may have a low expression of the NK1 receptor.

  • Assay Conditions: The experimental conditions (e.g., incubation time, buffer composition) may not be optimal.

Troubleshooting Steps:

  • Verify Compound Integrity:

    • Prepare a fresh stock solution of this compound from a new vial.

    • Ensure stock solutions are stored correctly at -80°C or -20°C and protected from moisture.[2]

  • Optimize Concentration:

    • Perform a dose-response curve with this compound to determine the optimal inhibitory concentration for your specific assay.

  • Validate Cell Model:

    • Confirm NK1 receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry.

    • Ensure cells are viable and in the logarithmic growth phase.

  • Refine Assay Protocol:

    • Optimize the pre-incubation time with this compound before adding Substance P.

    • Ensure the assay buffer is at the correct pH and ionic strength.

Logical Flow for Troubleshooting In Vitro Negative Results

Caption: Troubleshooting workflow for negative in vitro results with this compound.

Issue 2: this compound does not produce the expected anxiolytic or antidepressant-like effect in vivo.

Potential Causes:

  • Pharmacokinetic Issues: The dose, route of administration, or timing of administration may not be optimal for achieving sufficient brain exposure.

  • Animal Model: The chosen animal model may not be sensitive to NK1 receptor antagonism for the specific behavioral endpoint being measured.

  • Off-Target Effects: Although highly selective, at high concentrations, off-target effects cannot be entirely ruled out without a comprehensive screen.

  • Use of Inappropriate Controls: Lack of a proper negative control makes it difficult to attribute the observed effects (or lack thereof) to NK1 receptor antagonism.

Troubleshooting Steps:

  • Optimize Dosing Regimen:

    • Consult literature for effective dose ranges of this compound in similar in vivo models.[4]

    • Consider pharmacokinetic studies to determine brain and plasma concentrations of this compound.

  • Evaluate Animal Model:

    • Ensure the chosen behavioral paradigm is known to be modulated by the Substance P/NK1 system.

  • Incorporate Proper Controls:

    • Use a vehicle control group.

    • Include a low-affinity enantiomer or structurally similar inactive analogue (e.g., L-781773) as a negative control to distinguish specific NK1 receptor-mediated effects from potential off-target effects.[4]

Issue 3: High variability in experimental results.

Potential Causes:

  • Inconsistent Solution Preparation: Variations in the preparation of this compound solutions can lead to inconsistent dosing.

  • Assay Performance: Technical variability in the execution of the assay.

  • Biological Variability: Inherent biological differences between animals or cell passages.

Troubleshooting Steps:

  • Standardize Solution Preparation:

    • Develop and adhere to a strict SOP for preparing and diluting this compound solutions.

    • For aqueous solutions, prepare them fresh for each experiment due to potential stability issues.

  • Ensure Assay Robustness:

    • Include positive and negative controls in every experiment to monitor assay performance.

    • Perform assays in replicate to assess variability.

  • Minimize Biological Variability:

    • Use animals of the same age, sex, and strain.

    • Use cells within a narrow range of passage numbers.

Experimental Protocols

Calcium Mobilization Assay for NK1 Receptor Antagonism

This protocol provides a general framework for assessing the antagonist activity of this compound on the NK1 receptor using a fluorescent calcium indicator like Fluo-4 AM.

Materials:

  • Cells expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells)

  • This compound

  • Substance P

  • Fluo-4 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Black, clear-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed NK1 receptor-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127.

    • Remove the cell culture medium and add the Fluo-4 AM loading solution to each well.

    • Incubate for 1 hour at 37°C, followed by 15-30 minutes at room temperature.[8][9]

  • Compound Addition:

    • Prepare serial dilutions of this compound in HBSS.

    • Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Data Acquisition:

    • Prepare a solution of Substance P in HBSS at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the plate in a fluorescence plate reader capable of kinetic reading (e.g., FLIPR, FlexStation).

    • Add the Substance P solution to the wells and immediately begin measuring fluorescence intensity (Ex/Em = 490/525 nm) every 1-2 seconds for 1-3 minutes.[8][10]

  • Data Analysis:

    • Determine the maximum fluorescence signal for each well.

    • Plot the fluorescence response against the concentration of this compound to generate an inhibition curve and calculate the IC50 value.

Experimental Workflow for Calcium Mobilization Assay

start Start seed_cells Seed NK1-expressing cells in 96-well plate start->seed_cells dye_loading Load cells with Fluo-4 AM seed_cells->dye_loading add_antagonist Add serial dilutions of This compound dye_loading->add_antagonist incubate_antagonist Incubate add_antagonist->incubate_antagonist add_agonist Add Substance P (EC80) incubate_antagonist->add_agonist read_fluorescence Measure fluorescence kinetically (Ex/Em = 490/525 nm) add_agonist->read_fluorescence analyze_data Analyze data and calculate IC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro calcium mobilization assay to test this compound.

Gerbil Foot-Tapping Assay for In Vivo NK1 Receptor Antagonism

This assay is a behavioral model used to assess the central activity of NK1 receptor antagonists.

Materials:

  • Male Mongolian gerbils

  • This compound

  • NK1 receptor agonist (e.g., GR73632)

  • Vehicle for drug administration

  • Observation chambers

Procedure:

  • Acclimation: Acclimate the gerbils to the observation chambers for a defined period before the experiment.

  • Antagonist Administration:

    • Prepare this compound in a suitable vehicle.

    • Administer this compound (or vehicle) to the gerbils via the desired route (e.g., intraperitoneal, oral) at a specific time before agonist challenge.

  • Agonist Administration:

    • At the appropriate time after antagonist administration, administer the NK1 receptor agonist GR73632 intracerebroventricularly (i.c.v.) to induce the foot-tapping response.[2][4]

  • Behavioral Observation:

    • Immediately after agonist injection, place the gerbil in the observation chamber and record the number of hind-foot taps (B36270) over a defined period (e.g., 5-10 minutes).

  • Data Analysis:

    • Compare the number of foot taps in the this compound-treated groups to the vehicle-treated group.

    • Calculate the dose-dependent inhibition of the foot-tapping response.

Signaling Pathway

Simplified NK1 Receptor Signaling and Inhibition by this compound

The binding of Substance P to the NK1 receptor, a Gq-coupled GPCR, activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum. This compound acts as a competitive antagonist, preventing Substance P from binding to the NK1 receptor and thereby blocking this signaling cascade.

substance_p Substance P nk1r NK1 Receptor substance_p->nk1r Binds & Activates l760735 This compound l760735->nk1r Binds & Inhibits gq Gq protein nk1r->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release Triggers

Caption: NK1 receptor signaling and its inhibition by this compound.

References

Validation & Comparative

A Comparative Guide to NK1 Receptor Antagonists: L-760735 versus Aprepitant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent neurokinin-1 (NK1) receptor antagonists: L-760735 and Aprepitant (B1667566). By presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways, this document aims to be a valuable resource for researchers and professionals in the field of drug development.

Introduction to NK1 Receptor Antagonism

The neurokinin-1 (NK1) receptor, a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P. The activation of the NK1 receptor is implicated in a variety of physiological processes, including the emetic reflex, pain transmission, inflammation, and anxiety. Consequently, NK1 receptor antagonists have been developed as therapeutic agents for chemotherapy-induced nausea and vomiting (CINV), postoperative nausea and vomiting (PONV), and other conditions. This guide focuses on a preclinical candidate, this compound, and an FDA-approved drug, Aprepitant, offering a comparative analysis of their antagonism at the NK1 receptor.

In Vitro Binding Affinity and Selectivity

A critical determinant of a drug's potency and potential for off-target effects is its binding affinity and selectivity for its intended target. Both this compound and Aprepitant demonstrate high affinity for the human NK1 receptor.

CompoundIC50 (nM) for human NK1 ReceptorSelectivity
This compound 0.19[1][2]>300-fold over human NK2 and NK3 receptors[3]
Aprepitant 0.1 - 0.12[4]~3000-fold over human NK3 and ~45,000-fold over human NK2 receptors

Summary: Both compounds exhibit sub-nanomolar potency at the human NK1 receptor, indicating strong binding affinity. Aprepitant demonstrates a higher degree of selectivity over the NK2 and NK3 receptors compared to the reported selectivity for this compound.

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug candidate are crucial for determining its dosing regimen and overall clinical utility. While extensive clinical data is available for Aprepitant, the information for this compound is primarily from preclinical studies.

ParameterThis compoundAprepitant
Administration Orally active in preclinical models[1][3]Oral and intravenous (as prodrug fosaprepitant)[5]
Bioavailability Not explicitly reported in available preclinical studies.~60-65% (oral)
Protein Binding Not explicitly reported in available preclinical studies.>95%
Metabolism Not explicitly reported in available preclinical studies.Primarily by CYP3A4, with minor contributions from CYP1A2 and CYP2C19.
Half-life Not explicitly reported in available preclinical studies.9-13 hours

In Vivo Efficacy

The therapeutic potential of NK1 receptor antagonists is evaluated in various preclinical and clinical models of emesis and other relevant conditions.

Antiemetic Activity

The ferret is a well-established preclinical model for studying emesis due to its vomiting reflex, which is similar to that of humans.

  • This compound: While specific antiemetic studies for this compound are not as extensively documented in the provided search results, its high affinity for the NK1 receptor suggests it would be effective in preclinical emesis models.

  • Aprepitant: Has demonstrated significant efficacy in preventing both acute and delayed phases of cisplatin-induced emesis in ferrets.[6] In clinical trials, Aprepitant, in combination with other antiemetics, has been shown to be highly effective in preventing CINV and PONV in patients.[5][7][8]

Anxiolytic-like Activity

Preclinical studies in rodents are often used to assess the potential anxiolytic effects of drug candidates.

  • This compound: Has been shown to exhibit anxiolytic-like effects in the gerbil social interaction test, a preclinical model of anxiety.[9] A 3 mg/kg dose significantly increased the time spent in social interaction, an effect indicative of anxiolytic activity.[9]

  • Aprepitant: While primarily developed as an antiemetic, the role of the NK1 receptor in anxiety suggests that Aprepitant may also have anxiolytic properties. However, direct comparative preclinical studies with this compound in the same anxiety models were not identified in the search results.

Experimental Protocols

NK1 Receptor Binding Assay (General Protocol)

This protocol describes a typical radioligand binding assay to determine the affinity of a compound for the NK1 receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for the human NK1 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [¹²⁵I]-Substance P or a suitable radiolabeled NK1 antagonist.

  • Test compounds: this compound and Aprepitant.

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/ml BSA, and protease inhibitors.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Cell membranes are incubated with the radioligand and varying concentrations of the test compound in the assay buffer.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled NK1 receptor ligand.

  • The incubation is carried out at room temperature for a specified period (e.g., 60-90 minutes) to reach equilibrium.

  • The reaction is terminated by rapid filtration through the filter plates, which separates the bound from the free radioligand.

  • The filters are washed with ice-cold assay buffer to remove unbound radioactivity.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The IC50 value is calculated by non-linear regression analysis of the competition binding data.

Ferret Model of Cisplatin-Induced Emesis

This protocol outlines a common in vivo model to evaluate the antiemetic efficacy of NK1 receptor antagonists.

Objective: To assess the ability of a test compound to inhibit acute and delayed emesis induced by the chemotherapeutic agent cisplatin (B142131).

Animals: Male ferrets.

Procedure:

  • Ferrets are fasted overnight prior to the experiment.

  • The test compound (e.g., Aprepitant) or vehicle is administered orally or intravenously at a specified time before cisplatin administration.

  • Cisplatin (e.g., 5-10 mg/kg) is administered intraperitoneally to induce emesis.

  • The animals are observed continuously for a set period (e.g., 4-8 hours for the acute phase and up to 72 hours for the delayed phase).

  • The number of retches and vomits are recorded.

  • The antiemetic efficacy is determined by comparing the number of emetic episodes in the drug-treated group to the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

NK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds Gq Gq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (Emesis, Pain, etc.) Ca2->Response MAPK MAPK Pathway PKC->MAPK Activates MAPK->Response Antagonist This compound / Aprepitant Antagonist->NK1R Blocks

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis & Comparison Binding NK1 Receptor Binding Assay (IC50 Determination) Compare Comparative Analysis of Potency, Selectivity, PK, and Efficacy Binding->Compare Selectivity Selectivity Assays (NK2, NK3 Receptors) Selectivity->Compare PK Pharmacokinetic Studies (Animal Models) PK->Compare Emesis Antiemetic Efficacy (Ferret Model) Emesis->Compare Anxiety Anxiolytic-like Activity (Rodent Models) Anxiety->Compare

Conclusion

Both this compound and Aprepitant are potent and selective NK1 receptor antagonists. Aprepitant, as an approved therapeutic, has a well-established clinical profile, particularly in the management of CINV. This compound demonstrates high preclinical potency and promising anxiolytic-like effects, positioning it as an interesting candidate for further investigation.

References

A Comparative Guide to NK1 Receptor Antagonists: L-760735 Versus Clinically Approved Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is a well-established target in the management of chemotherapy-induced nausea and vomiting (CINV). The blockade of this receptor has proven to be a significant advancement in antiemetic therapy. This guide provides a detailed comparison of the preclinical NK1 receptor antagonist L-760735 with the clinically approved antagonists aprepitant, fosaprepitant (B1673561) (the intravenous prodrug of aprepitant), rolapitant (B1662417), and netupitant. The information presented herein is supported by experimental data to aid researchers in their evaluation and selection of these agents for further investigation.

At a Glance: Comparative Performance of NK1 Receptor Antagonists

To facilitate a direct comparison, the following tables summarize the key in vitro and pharmacokinetic parameters of this compound and other selected NK1 receptor antagonists.

Table 1: In Vitro Receptor Binding Affinity and Selectivity
CompoundTarget ReceptorBinding Affinity (IC₅₀/Kᵢ, nM)Selectivity (vs. NK2/NK3 Receptors)
This compound Human NK10.19 (IC₅₀)[1][2]>300-fold[2]
Aprepitant Human NK10.1 - 0.2 (IC₅₀)>1,000-fold[3]
Rolapitant Human NK10.66 (Kᵢ)>1,000-fold[4]
Netupitant Human NK10.95 (Kᵢ)>1,000-fold
Fosaprepitant Human NK1Prodrug (converts to aprepitant)Not Applicable
Table 2: Comparative Pharmacokinetic Parameters in Preclinical Species and Humans
ParameterThis compoundAprepitantRolapitantNetupitant
Species RatFerret, Rat, DogRat, Dog, MonkeyRat, Dog, Monkey
Oral Bioavailability (%) -~46 (ferret)[5]>90% (species not specified)[6]63-87 (human)[7]
Brain Penetration YesYes[5][8][9]Yes[4]Yes
Plasma Protein Binding (%) ->95 (human)[10]99.8 (human)[11]>99 (human)[12]
Terminal Half-life (t½) -~10 h (ferret)[5]~180 h (human)[7]~90 h (human)

In-Depth Experimental Data and Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation of comparative data. This section details the protocols for key in vitro and in vivo assays used to characterize NK1 receptor antagonists.

In Vitro Assays

1. Radioligand Binding Assay for NK1 Receptor Affinity

This assay quantifies the affinity of a compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.

  • Objective: To determine the inhibitory concentration (IC₅₀) or binding affinity (Kᵢ) of the test compound for the human NK1 receptor.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells stably expressing the human NK1 receptor (e.g., CHO or U-373 MG cells).

    • Incubation: The cell membranes are incubated with a radiolabeled NK1 receptor antagonist (e.g., [³H]-Substance P or [¹²⁵I]-Substance P) and varying concentrations of the unlabeled test compound.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

2. Intracellular Calcium Mobilization Assay (FLIPR)

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium induced by an NK1 receptor agonist.

  • Objective: To assess the functional antagonism of the test compound at the NK1 receptor.

  • Methodology:

    • Cell Culture: Cells expressing the human NK1 receptor are plated in a microplate.

    • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Addition: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). The test compound (antagonist) is added to the wells, followed by a pre-determined incubation period.

    • Agonist Challenge: An NK1 receptor agonist (e.g., Substance P) is then added to stimulate an increase in intracellular calcium.

    • Data Acquisition: The FLIPR instrument measures the change in fluorescence intensity over time, which is proportional to the change in intracellular calcium concentration.

    • Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium flux is quantified to determine its potency (IC₅₀).

In Vivo Efficacy Models

1. Gerbil Foot Tapping Model

This behavioral model is used to assess the central activity of NK1 receptor antagonists.

  • Objective: To evaluate the ability of a test compound to inhibit foot tapping behavior induced by a central NK1 receptor agonist.

  • Methodology:

    • Animal Model: Male Mongolian gerbils are commonly used.

    • Compound Administration: The test compound is administered via the desired route (e.g., oral, intraperitoneal).

    • Agonist Administration: After a specified pretreatment time, a selective NK1 receptor agonist (e.g., GR73632) is administered intracerebroventricularly (i.c.v.).

    • Behavioral Observation: The number of hind-limb foot taps (B36270) is counted for a defined period following agonist administration.

    • Data Analysis: The percentage inhibition of the foot tapping response by the test compound is calculated relative to a vehicle-treated control group.

2. Ferret Emesis Model

This model is a gold standard for evaluating the antiemetic potential of compounds, particularly for CINV.

  • Objective: To assess the efficacy of a test compound in preventing acute and delayed emesis induced by a chemotherapeutic agent like cisplatin.

  • Methodology:

    • Animal Model: Male ferrets are used.

    • Compound Administration: The test compound is administered prior to the emetic challenge.

    • Emetic Challenge: Cisplatin is administered intravenously to induce emesis.

    • Observation: The animals are observed for a defined period (e.g., up to 72 hours), and the number of retches and vomits are recorded. The acute phase is typically the first 24 hours, and the delayed phase is from 24 to 72 hours.

    • Data Analysis: The ability of the test compound to reduce the number of emetic episodes compared to a vehicle-treated control group is determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can enhance understanding. The following diagrams were generated using Graphviz to illustrate key pathways and workflows.

NK1 Receptor Signaling Pathway

Substance P binding to the NK1 receptor activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling cascades ultimately lead to various cellular responses, including neuronal excitation and the emetic reflex. NK1 receptor antagonists block the initial binding of Substance P, thereby inhibiting this entire downstream cascade.[13][14][15][16][17]

NK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Substance_P Substance P NK1R NK1 Receptor Substance_P->NK1R Binds & Activates L760735 This compound / Other Antagonists L760735->NK1R Blocks Gq Gq/11 NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) -> Cellular Responses (Emesis, etc.) Ca_release->Downstream PKC->Downstream

NK1 Receptor Signaling Pathway
Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay to determine the affinity of a test compound for the NK1 receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes with NK1 Receptors incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_radioligand Prepare Radiolabeled Ligand (e.g., [³H]-Substance P) prep_radioligand->incubation prep_compound Prepare Serial Dilutions of Test Compound prep_compound->incubation filtration Separate Bound from Free Ligand via Filtration incubation->filtration counting Quantify Bound Radioactivity (Scintillation Counting) filtration->counting plot Plot % Inhibition vs. Compound Concentration counting->plot calculate Calculate IC₅₀ and Kᵢ values plot->calculate

Radioligand Binding Assay Workflow
Experimental Workflow: In Vivo Ferret Emesis Model

This workflow illustrates the procedure for evaluating the antiemetic efficacy of a test compound in the ferret cisplatin-induced emesis model.

Ferret_Emesis_Workflow acclimatization Acclimatize Ferrets to Observation Cages grouping Randomly Assign Ferrets to Treatment Groups (Vehicle, Test Compound) acclimatization->grouping dosing Administer Vehicle or Test Compound grouping->dosing challenge Administer Cisplatin (i.v.) to Induce Emesis dosing->challenge observation Observe and Record Retching and Vomiting for up to 72 hours challenge->observation analysis Analyze Data: Compare Emetic Episodes between Groups observation->analysis

Ferret Emesis Model Workflow

Conclusion

This compound demonstrates high affinity and selectivity for the human NK1 receptor, comparable to clinically approved antagonists. Its preclinical profile suggests potent central activity. This guide provides a foundational comparison based on available data. Further head-to-head experimental studies under identical conditions are warranted to definitively establish the comparative efficacy and pharmacokinetic profiles of this compound against aprepitant, rolapitant, and netupitant. The detailed protocols and pathway diagrams included herein serve as a valuable resource for researchers designing and interpreting such studies in the ongoing development of novel NK1 receptor antagonists.

References

Validating L-760735 Activity Through Low-Affinity Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the high-affinity neurokinin-1 (NK1) receptor antagonist, L-760735, with its low-affinity analogs. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document serves as a valuable resource for validating the on-target activity of this compound and understanding its structure-activity relationship.

This compound is a potent and selective antagonist of the NK1 receptor, with a reported IC50 of 0.19 nM for the human receptor.[1] To confirm that the observed pharmacological effects of this compound are indeed mediated by its interaction with the NK1 receptor, it is crucial to compare its activity with that of structurally similar but less potent analogs. This guide focuses on the comparative data for this compound and its recognized low-affinity analogs, L-770765 and L-781773.

Data Presentation: A Comparative Analysis

CompoundTarget ReceptorBinding Affinity (IC50)Functional Activity
This compound NK1 Receptor0.19 nM (human)Active: Demonstrates anxiolytic-like effects in the gerbil social interaction test at 3 mg/kg. Attenuates separation-induced vocalizations in guinea pigs at 15 nmol (intra-amygdala).
L-781773 NK1 ReceptorLow Affinity (specific value not available)Inactive: Shows no anxiolytic-like effects in the gerbil social interaction test at 3 mg/kg.
L-770765 NK1 ReceptorLow Affinity (specific value not available)Inactive: Does not attenuate separation-induced vocalizations in guinea pigs at 15 nmol (intra-amygdala).

Experimental Protocols

To aid in the replication and validation of these findings, detailed methodologies for key in vitro and in vivo experiments are provided below.

In Vitro Assays

1. NK1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the NK1 receptor.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.

  • Membrane Preparation: Cells are harvested, and the cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in assay buffer.

  • Binding Reaction: In a 96-well plate, the cell membranes are incubated with a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P) and varying concentrations of the test compound (this compound or its analogs).

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

2. Calcium Mobilization Assay

This functional assay measures the ability of a compound to antagonize the downstream signaling of the NK1 receptor, which is a Gq-coupled receptor that triggers the release of intracellular calcium upon activation.

  • Cell Culture and Plating: CHO cells stably expressing the human NK1 receptor are seeded into black-walled, clear-bottom 96-well plates and allowed to adhere overnight.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific duration at 37°C.

  • Compound Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or its analogs) for a defined period.

  • Agonist Stimulation and Fluorescence Measurement: A known NK1 receptor agonist (e.g., Substance P) is added to the wells, and the resulting change in fluorescence intensity is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium mobilization, and the data are used to calculate an IC50 value.

In Vivo Assays

1. Gerbil Social Interaction Test

This behavioral assay is used to assess the anxiolytic-like effects of a compound.

  • Animals: Male Mongolian gerbils are used.

  • Procedure: The animals are habituated to the testing arena. On the test day, pairs of unfamiliar gerbils are placed in the arena, and their social interaction time (e.g., sniffing, following, grooming) is recorded for a set period.

  • Drug Administration: The test compound (this compound or L-781773) or vehicle is administered intraperitoneally at a specific time before the test.

  • Data Analysis: The time spent in social interaction is compared between the drug-treated and vehicle-treated groups. An increase in social interaction time is indicative of an anxiolytic-like effect.

2. Guinea Pig Separation-Induced Vocalization Test

This assay measures the distress calls of young guinea pigs when separated from their mothers, a behavior that can be modulated by anxiolytic compounds.

  • Animals: Young guinea pig pups are used.

  • Procedure: Pups are separated from their mothers and placed in an isolated chamber. The number and duration of their vocalizations are recorded for a specific period.

  • Drug Administration: The test compound (this compound or L-770765) is administered directly into the basolateral amygdala via a cannula.

  • Data Analysis: The vocalization parameters are compared between the drug-treated and vehicle-treated groups. A reduction in vocalizations suggests an anxiolytic or distress-reducing effect.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

G cluster_ligands Compounds cluster_assays Experimental Validation cluster_outcomes Observed Activity L760735 This compound (High Affinity) Binding In Vitro Binding Assay L760735->Binding Binds with high affinity HighActivity High Antagonist Activity L760735->HighActivity Analogs Low-Affinity Analogs (L-770765, L-781773) Analogs->Binding Binds with low affinity LowActivity Low/No Antagonist Activity Analogs->LowActivity Functional In Vitro Functional Assay Binding->Functional InVivo In Vivo Behavioral Assay Functional->InVivo

Caption: Experimental workflow for validating this compound activity.

G cluster_pathway NK1 Receptor Signaling Pathway SP Substance P (Agonist) NK1R NK1 Receptor SP->NK1R Binds and Activates Gq Gq Protein NK1R->Gq Activates L760735 This compound (Antagonist) L760735->NK1R Binds and Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Response Cellular Response DAG->Response Ca->Response

Caption: Simplified NK1 receptor signaling pathway.

References

L-760735 vs. Diazepam: A Comparative Analysis in Preclinical Anxiety Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical anxiolytic profiles of L-760735, a selective neurokinin 1 (NK1) receptor antagonist, and diazepam, a classical benzodiazepine. The following sections present quantitative data from key anxiety models, detailed experimental methodologies, and visualizations of their distinct signaling pathways and a representative experimental workflow.

Executive Summary

Diazepam, a positive allosteric modulator of GABA-A receptors, has been a benchmark anxiolytic for decades. However, its clinical utility is often limited by side effects such as sedation, motor impairment, and the potential for dependence. This compound represents a newer class of anxiolytics that target the substance P/NK1 receptor system, which is also implicated in stress and anxiety responses. Preclinical evidence suggests that this compound may offer a comparable anxiolytic efficacy to diazepam with a potentially more favorable side-effect profile, particularly concerning sedation. This guide synthesizes the available data to facilitate an informed comparison.

Quantitative Comparison of Anxiolytic-Like Effects

The following tables summarize the quantitative data from head-to-head and comparative studies of this compound and diazepam in established rodent models of anxiety.

Table 1: Fear Conditioning Test in Gerbils

CompoundDose (mg/kg)Primary EndpointResultSedation/Motor Impairment
Vehicle -Conditioned foot drummingBaselineNo
This compound 3Conditioned foot drummingSignificantly reducedNot reported
Diazepam 3Conditioned foot drummingSignificantly reducedNot reported

Data synthesized from studies demonstrating that both this compound and diazepam can abolish conditioned fear responses in gerbils[1].

Table 2: Elevated Plus-Maze (EPM) in Gerbils and Mice

SpeciesCompoundDose (mg/kg)% Time in Open ArmsOpen Arm EntriesSedation/Motor Impairment
Gerbil Vehicle-BaselineBaselineNo
Diazepam0.5IncreasedIncreasedNot specified
Mouse (C57BL/6J) Vehicle-BaselineBaselineNo
Diazepam0.5No significant changeNo significant changeNo
Diazepam1.0No significant changeNo significant changeNo
Diazepam2.0DecreasedDecreasedYes (impaired locomotor activity)
Gerbil NK1 Antagonists (e.g., GR-205171)0.3-5.0Increased (dose-dependent)IncreasedNo sedative effects reported

Data for diazepam in gerbils suggests anxiolytic effects[2][3]. In contrast, studies in C57BL/6J mice indicate that diazepam may induce sedation at higher doses without clear anxiolytic effects in the EPM. NK1 receptor antagonists have shown anxiolytic-like effects in the gerbil EPM without reported sedation[1][4].

Table 3: Social Interaction Test in Gerbils

CompoundDose (mg/kg)Time in Social InteractionLocomotor Activity
Vehicle -BaselineBaseline
This compound 3Significantly increasedNo effect
Diazepam 0.1Significantly increasedSignificantly increased

This table highlights that while both compounds increased social interaction, diazepam also increased locomotor activity, which could be a confounding factor in the interpretation of its anxiolytic-like effect in this paradigm.

Experimental Protocols

Fear Conditioning Test (Gerbil)

Objective: To assess the effect of a compound on the acquisition and expression of conditioned fear.

Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock, and a distinct context for testing.

Procedure:

  • Habituation: Gerbils are individually placed in the conditioning chamber and allowed to explore for a set period (e.g., 3 minutes).

  • Conditioning: On the conditioning day, animals receive the test compound (this compound, diazepam, or vehicle) via the appropriate route (e.g., intraperitoneally) at a specified time before being placed in the chamber. A neutral conditioned stimulus (CS), such as a tone or light, is presented, followed by a mild, brief, unconditioned stimulus (US), such as a footshock. This pairing is typically repeated several times.

  • Testing: 24 hours later, the animals are returned to the testing context (which can be the same or different from the conditioning chamber) without the presence of the US. The expression of fear is measured by quantifying freezing behavior or, in the case of gerbils, species-specific defense reactions like foot drumming during the presentation of the CS.[1]

Elevated Plus-Maze (EPM) Test (Gerbil/Mouse)

Objective: To assess anxiety-like behavior based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.

Procedure:

  • Acclimation: Animals are brought to the testing room and allowed to acclimate for at least 30 minutes before testing.

  • Drug Administration: Animals are administered the test compound or vehicle at a specified time before the test.

  • Testing: Each animal is placed in the center of the maze, facing an open arm, and is allowed to freely explore for a 5-minute session.

  • Data Collection: The session is recorded by a video camera, and software is used to score various parameters, including the time spent in the open and closed arms, the number of entries into each arm, and total distance traveled. An increase in the time spent in and/or entries into the open arms is interpreted as an anxiolytic-like effect.[2][3]

Social Interaction Test (Gerbil)

Objective: To evaluate the anxiolytic potential of a compound by measuring social engagement between two unfamiliar animals.

Apparatus: A neutral, open-field arena.

Procedure:

  • Habituation: Gerbils are habituated to the testing arena individually for a set period on the day before the test.

  • Drug Administration: On the test day, one animal of a pair is administered the test compound or vehicle, while the other remains untreated.

  • Testing: The pair of unfamiliar gerbils is placed in the arena, and their social interactions are recorded for a defined period (e.g., 10 minutes).

  • Data Analysis: The duration of active social behaviors (e.g., sniffing, grooming, following) is scored. An increase in the time spent in social interaction is indicative of an anxiolytic-like effect. Locomotor activity is also measured to control for general hyperactivity.

Signaling Pathways and Experimental Workflow

Below are Graphviz diagrams illustrating the distinct signaling pathways of this compound and diazepam, and a typical workflow for the elevated plus-maze experiment.

G cluster_0 Diazepam (Benzodiazepine) cluster_1 This compound (NK1 Antagonist) Diazepam Diazepam GABA_A GABA_A Diazepam->GABA_A Binds to allosteric site Chloride_Influx Chloride_Influx GABA_A->Chloride_Influx Increases frequency of channel opening GABA GABA GABA->GABA_A Binds to agonist site Neuronal_Hyperpolarization Neuronal_Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization Leads to Reduced_Neuronal_Excitability Reduced_Neuronal_Excitability Neuronal_Hyperpolarization->Reduced_Neuronal_Excitability Results in Anxiolysis Anxiolysis Reduced_Neuronal_Excitability->Anxiolysis Causes Substance_P Substance P NK1_Receptor NK1_Receptor Substance_P->NK1_Receptor Binds to L760735 This compound L760735->NK1_Receptor Blocks Anxiolysis_SP Anxiolysis_SP L760735->Anxiolysis_SP Prevents Substance P-mediated neuronal excitation, leading to anxiolysis Gq_activation Gq_activation NK1_Receptor->Gq_activation Activates PLC_activation PLC_activation Gq_activation->PLC_activation Leads to IP3_DAG IP3_DAG PLC_activation->IP3_DAG Increases Increased_Intracellular_Calcium Increased_Intracellular_Calcium IP3_DAG->Increased_Intracellular_Calcium Results in Neuronal_Excitation Neuronal_Excitation Increased_Intracellular_Calcium->Neuronal_Excitation Causes

Caption: Signaling pathways of Diazepam and this compound.

G start Start acclimation Animal Acclimation (30-60 min) start->acclimation drug_admin Drug Administration (Vehicle, Diazepam, or this compound) acclimation->drug_admin pre_test_period Pre-Test Period (e.g., 30 min post-injection) drug_admin->pre_test_period epm_test Elevated Plus-Maze Test (5 min) pre_test_period->epm_test data_acq Data Acquisition (Video Tracking) epm_test->data_acq data_analysis Data Analysis (% Time in Open Arms, Entries, etc.) data_acq->data_analysis results Results Interpretation data_analysis->results

Caption: Experimental workflow for the Elevated Plus-Maze test.

Conclusion

The preclinical data suggest that both this compound and diazepam exhibit anxiolytic-like properties across different anxiety models. However, they do so through distinct neurochemical pathways. Diazepam enhances GABAergic inhibition, a widespread inhibitory mechanism in the central nervous system, which may contribute to its sedative and motor-impairing side effects. In contrast, this compound modulates the stress-related neuropeptide Substance P pathway by blocking NK1 receptors, which appears to produce anxiolysis with a reduced liability for sedation.

The choice of animal model and species is critical, as evidenced by the differing effects of diazepam in the EPM between mice and gerbils. The gerbil appears to be a more suitable model for studying NK1 receptor antagonists due to the higher homology of its NK1 receptor to the human counterpart.[2][3] Further head-to-head comparative studies, particularly in the elevated plus-maze, would be beneficial to fully elucidate the comparative efficacy and side-effect profiles of these two classes of anxiolytics. These findings have important implications for the development of novel anxiolytic drugs with improved therapeutic indices.

References

A Comparative Analysis of L-760735 and Fluoxetine for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neurokinin-1 (NK1) receptor antagonist L-760735 and the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875). The information presented is intended to support preclinical research and drug development efforts by offering a detailed examination of their respective pharmacological profiles, supported by experimental data.

Introduction

This compound is a high-affinity and selective antagonist of the NK1 receptor, which is the primary receptor for the neuropeptide Substance P.[1][2][3] It has demonstrated anxiolytic and antidepressant-like effects in preclinical studies.[3][4] In contrast, fluoxetine, a well-established antidepressant, primarily functions by selectively inhibiting the reuptake of serotonin in the brain, thereby increasing its synaptic availability.[5][6] This guide will delve into the distinct mechanisms of action, binding profiles, and in-vivo effects of these two compounds to provide a clear comparative framework for researchers.

Mechanism of Action and Signaling Pathways

The therapeutic targets and downstream signaling pathways of this compound and fluoxetine are fundamentally different, representing two distinct approaches to modulating neurotransmission.

This compound exerts its effects by blocking the binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR). This inhibition prevents the activation of downstream signaling cascades, including the phospholipase C (PLC) pathway, which leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), and subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC). By antagonizing this pathway, this compound is thought to modulate stress and emotional responses.

Fluoxetine , as an SSRI, binds to the serotonin transporter (SERT) on the presynaptic neuron.[5] This action blocks the reabsorption of serotonin from the synaptic cleft, leading to an increased concentration and prolonged activity of serotonin at the postsynaptic receptors. The sustained activation of various serotonin receptor subtypes is believed to underlie its antidepressant and anxiolytic effects.

cluster_L760735 This compound Signaling Pathway cluster_Fluoxetine Fluoxetine Signaling Pathway L760735 This compound NK1R NK1 Receptor L760735->NK1R Inhibits Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC Fluoxetine Fluoxetine SERT Serotonin Transporter (SERT) Fluoxetine->SERT Inhibits Serotonin_pre Serotonin (Presynaptic) SERT->Serotonin_pre Reuptake Serotonin_pre->SERT Serotonin_syn Serotonin (Synaptic Cleft) Serotonin_pre->Serotonin_syn Release Serotonin_post Postsynaptic 5-HT Receptors Serotonin_syn->Serotonin_post Binds Neuronal_Response Altered Neuronal Response Serotonin_post->Neuronal_Response

Figure 1: Signaling pathways of this compound and Fluoxetine.

Comparative Binding Profiles

The following table summarizes the in-vitro binding affinities of this compound and fluoxetine for their primary targets and other relevant receptors and transporters.

TargetThis compoundFluoxetine
Primary Target
Human NK1 Receptor (IC50)0.19 nM[2][3][4]-
Human Serotonin Transporter (SERT) (Ki)-1.1 - 1.4 nM[6][7]
Selectivity
Human NK2 Receptor>300-fold selectivity vs NK1[3][8]-
Human NK3 Receptor>300-fold selectivity vs NK1[3][8]-
Norepinephrine (B1679862) Transporter (NET) (Ki)-~660 nM[9]
Dopamine Transporter (DAT) (Ki)-~4180 nM[9]
Other Receptors
5-HT2C Receptor (Ki)-64 nM (R-fluoxetine)[6][7]
Muscarinic, Histaminergic, α1-Adrenergic Receptors-Negligible binding[5]

In-Vivo Experimental Data: A Behavioral Comparison

Preclinical studies in animal models of anxiety and depression reveal distinct behavioral profiles for this compound and fluoxetine.

Animal ModelThis compound EffectFluoxetine Effect
Gerbil Social Interaction Test Increased time in social interaction.[10]Decreased time in social interaction (acute dose).[10]
Aversive Conditioning in Gerbils Abolished foot drumming (a fear response).[10]Did not abolish foot drumming.[10]
Stress-Induced Behavioral Alterations in Tree Shrews Counteracted certain stress-induced behavioral alterations.[10]-
Forced Swim Test (Rats) -Reduced immobility and increased swimming.[1][4][10]
Tail Suspension Test (Mice) -Reduced immobility.[9][11][12]

Experimental Protocols

Radioligand Binding Assay for NK1 Receptor

This protocol outlines a method for determining the binding affinity of a test compound for the NK1 receptor using a radiolabeled ligand such as [³H]Substance P.

Objective: To determine the inhibitory constant (Ki) of a test compound for the NK1 receptor.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human NK1 receptor.

  • Radioligand: [³H]Substance P.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Non-specific Binding Control: High concentration of unlabeled Substance P or a potent NK1 antagonist.

  • Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the NK1 receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, a fixed concentration of [³H]Substance P, and varying concentrations of the test compound. For non-specific binding wells, add the non-specific binding control instead of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Serotonin Reuptake Inhibition Assay

This protocol describes a method to measure the inhibition of serotonin reuptake by a test compound.

Objective: To determine the IC50 of a test compound for the serotonin transporter (SERT).

Materials:

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human SERT, or other suitable cell lines.

  • Radiolabeled Substrate: [³H]Serotonin ([³H]5-HT).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Non-specific Uptake Control: A known potent SERT inhibitor (e.g., citalopram).

  • Instrumentation: Scintillation counter.

Procedure:

  • Cell Culture: Plate the SERT-expressing cells in a 96-well plate and allow them to adhere.

  • Assay Initiation: Wash the cells with KRH buffer. Add varying concentrations of the test compound to the wells, followed by a fixed concentration of [³H]5-HT. For non-specific uptake wells, add the non-specific uptake control.

  • Incubation: Incubate the plate at 37°C for a defined period to allow for serotonin uptake.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of [³H]5-HT uptake for each concentration of the test compound and calculate the IC50 value.

cluster_workflow Experimental Workflow: Radioligand Binding Assay Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Assay_Setup Assay Setup (Radioligand + Compound) Membrane_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Filtration Filtration Incubation->Filtration Quantification Quantification (Scintillation Counting) Filtration->Quantification Data_Analysis Data Analysis (IC50, Ki) Quantification->Data_Analysis End End Data_Analysis->End

Figure 2: Generalized workflow for a radioligand binding assay.

Conclusion

This compound and fluoxetine represent two distinct pharmacological approaches to treating conditions such as anxiety and depression. This compound acts as a highly potent and selective NK1 receptor antagonist, while fluoxetine is a selective serotonin reuptake inhibitor. Their differing mechanisms of action are reflected in their distinct in-vitro binding profiles and in-vivo behavioral effects. This comparative guide provides a foundation for researchers to understand the key differences between these compounds and to inform the design of future preclinical studies. The provided experimental protocols offer a starting point for the in-vitro characterization of these and similar molecules.

References

On-Target Validation of L-760735: A Comparative Guide for Neurokinin-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the on-target performance of L-760735, a potent and selective neurokinin-1 (NK1) receptor antagonist, with other relevant alternatives. The information presented is supported by experimental data to facilitate informed decisions in drug development and research applications.

Comparative Quantitative Data

The on-target activity of this compound and its alternatives is summarized in the table below, focusing on their binding affinity for the human NK1 receptor.

CompoundTarget ReceptorIC50 (nM)Selectivity
This compound Human NK1 0.19 [1]>300-fold over NK2 and NK3 receptors
AprepitantHuman NK10.1 - 0.8High
NetupitantHuman NK1~1.0High
RolapitantHuman NK10.66High

On-Target Validation Experiments: this compound

The primary on-target validation for this compound involves its high-affinity binding to the human NK1 receptor. This was determined through radioligand binding assays, a standard method for quantifying the interaction between a ligand (in this case, this compound) and its receptor.

Experimental Protocol: Radioligand Binding Assay for NK1 Receptor

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the human NK1 receptor. The IC50 value represents the concentration of the drug required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human NK1 receptor.

  • Radioligand: [³H]-Substance P (a natural ligand for the NK1 receptor) or another suitable radiolabeled NK1 receptor antagonist.

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: Buffer solution to maintain physiological pH and ionic strength.

  • Filtration Apparatus: A device to separate bound from unbound radioligand.

  • Scintillation Counter: An instrument to measure radioactivity.

Methodology:

  • Incubation: A mixture containing the cell membranes, the radioligand at a fixed concentration, and varying concentrations of this compound is prepared in the assay buffer.

  • Equilibrium: The mixture is incubated to allow the binding of the radioligand and the competitor (this compound) to the NK1 receptors to reach equilibrium.

  • Separation: The incubation mixture is rapidly filtered through a glass fiber filter. The cell membranes with the bound radioligand are trapped on the filter, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of this compound. The IC50 value is then calculated from the resulting dose-response curve. This value is the concentration of this compound that displaces 50% of the specifically bound radioligand.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams are provided.

NK1_Signaling_Pathway cluster_membrane Cell Membrane NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes SubstanceP Substance P SubstanceP->NK1R Binds & Activates L760735 This compound L760735->NK1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Release PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling & Physiological Effects Ca2->Downstream PKC->Downstream IC50_Workflow start Start prep_reagents Prepare Reagents: - NK1 Receptor Membranes - [³H]-Substance P (Radioligand) - this compound (Test Compound) start->prep_reagents serial_dilution Perform Serial Dilutions of this compound prep_reagents->serial_dilution incubation Incubate Membranes, Radioligand, and this compound serial_dilution->incubation filtration Separate Bound and Unbound Ligand via Filtration incubation->filtration wash Wash Filters to Remove Non-specific Binding filtration->wash measurement Measure Radioactivity with Scintillation Counter wash->measurement analysis Analyze Data: Plot % Inhibition vs. [this compound] measurement->analysis calculate_ic50 Calculate IC50 Value analysis->calculate_ic50 end End calculate_ic50->end

References

L-760735: A Comparative Analysis of a High-Affinity NK1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neurokinin-1 (NK1) receptor antagonist L-760735 with other relevant alternatives. The information presented herein is intended to support research and drug development efforts by offering objective performance data, detailed experimental protocols, and a clear visualization of the underlying biological pathways.

Executive Summary

Comparison of Binding Affinities and Selectivity

The following table summarizes the available binding affinity (IC50 or Ki) data for this compound and its comparators against the NK1 receptor and other neurokinin receptors. It is important to note that a comprehensive cross-reactivity panel for this compound against a broad range of unrelated receptors is not publicly available.

CompoundTargetBinding Affinity (IC50/Ki, nM)Selectivity vs. NK2Selectivity vs. NK3Reference
This compound hNK1 0.19 >300-fold >300-fold [1][2][3]
AprepitanthNK10.1~45,000-fold~3,000-fold[4]
hNK24500[4]
hNK3300[4]
Rolapitant (B1662417)hNK1High Affinity (qualitative)Data Not AvailableData Not Available[5][6]
CasopitanthNK1High Affinity (qualitative)Data Not AvailableData Not Available[7][8]

Note: "Data Not Available" indicates that specific quantitative data from broad receptor screening panels could not be located in the public domain through the conducted searches. The high affinity of Rolapitant and Casopitant for the NK1 receptor is widely reported, but specific Ki or IC50 values from comprehensive screens are not consistently available.

Off-Target Liability Profile

While specific screening panel data for this compound is elusive, the off-target profiles of its alternatives offer some comparative insights, primarily concerning cytochrome P450 (CYP) enzyme interactions, which are critical for assessing drug-drug interaction potential.

CompoundNotable Off-Target InteractionsReference
This compound Data Not Available
AprepitantModerate inhibitor and inducer of CYP3A4; Inducer of CYP2C9.[9][10]
RolapitantModerate inhibitor of CYP2D6 and an inhibitor of BCRP. Does not induce or inhibit CYP3A4.[5][11][12]
CasopitantMetabolized by CYP3A4; potential for interactions with agents metabolized by this enzyme.[7]

Signaling Pathway and Experimental Workflow

To provide a deeper context for the action of this compound and its alternatives, the following diagrams illustrate the NK1 receptor signaling pathway and a typical experimental workflow for assessing receptor binding.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NK1R NK1 Receptor Gq Gq/11 NK1R->Gq activates Gs Gs NK1R->Gs activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces cAMP cAMP AC->cAMP produces SP Substance P SP->NK1R Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream PKA Protein Kinase A (PKA) Activation cAMP->PKA PKA->Downstream L760735 This compound (Antagonist) L760735->NK1R inhibits

Caption: NK1 Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (expressing NK1 receptor) Incubation Incubate Membrane Prep, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [³H]-Substance P) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution (this compound or alternative) Compound_Prep->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Scintillation Scintillation Counting to quantify bound radioactivity Filtration->Scintillation Analysis Data Analysis (IC50/Ki determination) Scintillation->Analysis

Caption: Radioligand Binding Assay Workflow.

Experimental Protocols

Radioligand Binding Assay for NK1 Receptor

This protocol provides a generalized methodology for determining the binding affinity of a test compound like this compound to the human NK1 receptor.

1. Materials:

  • Cell Membranes: Membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Substance P or another suitable radiolabeled NK1 receptor agonist/antagonist.

  • Test Compound: this compound or alternative compounds, prepared in a suitable solvent (e.g., DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known, unlabeled NK1 receptor ligand (e.g., 1 µM Aprepitant).

  • Filtration Apparatus: 96-well plate harvester with glass fiber filters (e.g., GF/C) pre-soaked in a blocking agent like polyethyleneimine (PEI).

  • Scintillation Counter and Cocktail.

2. Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.

  • Assay Plate Preparation: To each well of a 96-well plate, add:

    • Assay buffer

    • Test compound at various concentrations (or vehicle for total binding, or non-specific control for non-specific binding).

    • Radioligand at a fixed concentration (typically at or below its Kd).

    • Cell membranes (protein concentration to be optimized).

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a highly potent and selective NK1 receptor antagonist, demonstrating sub-nanomolar affinity for its target. While its selectivity against other neurokinin receptors is well-documented, a comprehensive understanding of its broader off-target profile is limited by the lack of publicly available screening data. In comparison, other NK1 receptor antagonists like Aprepitant have more extensively characterized selectivity and off-target interaction profiles, particularly concerning metabolic enzymes. The provided experimental protocol offers a standardized approach for researchers to conduct their own comparative binding studies. Further investigation into the comprehensive cross-reactivity of this compound is warranted to fully elucidate its therapeutic potential and potential for off-target effects.

References

Comparative Pharmacokinetic Profile of NK1 Receptor Antagonists in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the pharmacokinetic profiles of selected Neurokinin-1 (NK1) receptor antagonists in rats. While the primary focus of this guide was intended to be L-760735, a thorough search of publicly available scientific literature and databases did not yield specific pharmacokinetic data for this compound in rats. Therefore, this document presents a comparative analysis of three alternative and well-characterized NK1 receptor antagonists: Aprepitant , Casopitant , and Maropitant . This information is intended to serve as a valuable resource for researchers in the field of pharmacology and drug development.

Comparison of Pharmacokinetic Parameters in Rats

The following table summarizes the key pharmacokinetic parameters of Aprepitant, Casopitant, and Maropitant in rats, derived from available preclinical studies. These parameters provide insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds.

Pharmacokinetic ParameterAprepitantCasopitantMaropitant
Route of Administration OralOralOral & Subcutaneous (SC)
Bioavailability (%) ~43-45.4Data not available23.7 (2 mg/kg, oral), 37 (8 mg/kg, oral), 90.7 (1 mg/kg, SC)
Time to Maximum Concentration (Tmax) (h) 2-4Data not available1.7-1.9 (oral), 0.75 (SC)
Plasma Protein Binding (%) >98Data not available>99
Metabolism Extensive, primarily via N-dealkylation, oxidation, and opening of the morpholine (B109124) ring. Glucuronidation is a significant pathway.Major circulating metabolites include oxidized deacetylated (M12), hydroxylated piperazine (B1678402) (M13), and two N-dealkylated piperazines (M31 and M134).Metabolized by cytochrome P450 isoenzymes (CYP3A12 and CYP2D15 in dogs).
Elimination Primarily via biliary excretion.Slow decline in tissue concentrations, quantifiable after 20 days.Primarily hepatic clearance, with minimal urinary recovery of the parent drug and its main metabolite (<1%).

Experimental Protocols

The data presented in this guide are derived from studies employing standard preclinical pharmacokinetic methodologies in rats. While specific protocols vary between studies, a general workflow for determining the pharmacokinetic profile of a compound after oral or intravenous administration is outlined below.

General Experimental Workflow for Rat Pharmacokinetic Studies

Experimental Workflow for Rat Pharmacokinetic Studies cluster_prestudy Pre-study Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Analysis animal_acclimatization Animal Acclimatization fasting Overnight Fasting animal_acclimatization->fasting oral_gavage Oral Gavage fasting->oral_gavage iv_injection Intravenous Injection fasting->iv_injection catheterization Catheter Implantation (optional, for serial sampling) blood_collection Serial Blood Sampling (e.g., tail vein, cannula) oral_gavage->blood_collection iv_injection->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation bioanalysis Bioanalysis (e.g., LC-MS/MS) plasma_separation->bioanalysis pk_modeling Pharmacokinetic Modeling bioanalysis->pk_modeling

Caption: A generalized workflow for conducting pharmacokinetic studies in rats.

Methodology Details:

  • Animal Models: Studies typically utilize standard laboratory rat strains, such as Sprague-Dawley or Wistar rats.

  • Administration: For oral administration, compounds are often formulated as a solution or suspension and administered via oral gavage. For intravenous administration, the compound is typically dissolved in a suitable vehicle and injected into a tail vein.

  • Sample Collection: Blood samples are collected at predetermined time points after dosing. Common methods include tail vein sampling or collection via a surgically implanted cannula for serial sampling from a single animal.

  • Bioanalysis: Plasma is separated from blood samples by centrifugation. The concentration of the drug and its metabolites in the plasma is then quantified using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The resulting plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as AUC, Cmax, Tmax, half-life, and bioavailability.

NK1 Receptor Signaling Pathway

This compound and the comparator compounds discussed in this guide exert their pharmacological effects by antagonizing the NK1 receptor. The binding of the endogenous ligand, Substance P, to the NK1 receptor initiates a signaling cascade with various downstream effects. Understanding this pathway is crucial for interpreting the pharmacodynamic effects of these antagonists.

NK1_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Binds to Gq/11 Gq/11 NK1 Receptor->Gq/11 Activates PLC Phospholipase C Gq/11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate PIP2->IP3 DAG Diacylglycerol PIP2->DAG Ca2+ Intracellular Ca2+ Release IP3->Ca2+ PKC Protein Kinase C DAG->PKC Downstream Signaling Downstream Signaling Ca2+->Downstream Signaling PKC->Downstream Signaling

Caption: Simplified signaling pathway of the NK1 receptor upon activation by Substance P.

Comparative Pharmacokinetic Analysis of NK1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the bioavailability and half-life of neurokinin-1 (NK1) receptor antagonists, with a focus on comparative data for key alternatives to L-760735.

Introduction:

This compound is recognized as a potent and selective, orally active antagonist of the neurokinin-1 (NK1) receptor, demonstrating potential for anxiolytic and antidepressant applications. However, publicly available quantitative data on its bioavailability and elimination half-life are scarce. This guide provides a comparative overview of the pharmacokinetic profiles of other well-characterized NK1 receptor antagonists, namely maropitant (B1663616) and aprepitant (B1667566), to offer researchers valuable context and benchmark data. The information presented herein is intended to support drug development professionals in designing and interpreting preclinical pharmacokinetic studies.

Comparative Pharmacokinetic Data

The following table summarizes the oral bioavailability and elimination half-life of maropitant and aprepitant in various preclinical species. These compounds, like this compound, act by blocking the NK1 receptor.

CompoundSpeciesOral Bioavailability (%)Elimination Half-life (t½)
Maropitant Dog23.7 (at 2 mg/kg)4.03 hours (at 2 mg/kg)
37.0 (at 8 mg/kg)5.46 hours (at 8 mg/kg)
Cat50~5-8 hours (subcutaneous)
Aprepitant RatExtensive metabolism, parent drug not detected in urine. Specific bioavailability data not available in the provided search results.Data not available in the provided search results.
DogSignificant first-pass metabolism. Specific bioavailability data not available in the provided search results.Data not available in the provided search results.
This compound AllNot publicly availableNot publicly available

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are generalized protocols for determining oral bioavailability and elimination half-life in preclinical animal models, based on standard practices in the field.

Determination of Oral Bioavailability in Rats

Objective: To determine the fraction of an orally administered drug that reaches systemic circulation.

Materials:

  • Test compound (e.g., NK1 receptor antagonist)

  • Vehicle for oral and intravenous administration (e.g., saline, PEG400)

  • Sprague-Dawley rats (male and female)

  • Oral gavage needles

  • Intravenous catheters

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation: House rats in a controlled environment for at least one week prior to the study.

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose of the test compound dissolved in a suitable vehicle via a tail vein catheter.

    • Oral (PO) Group: Administer a single dose of the test compound suspended or dissolved in a vehicle via oral gavage.

  • Blood Sampling: Collect serial blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate plasma.

  • Sample Analysis: Quantify the concentration of the test compound in plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for both the IV and PO groups from the plasma concentration-time profiles.

    • Oral bioavailability (F) is calculated using the formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Determination of Elimination Half-Life in Dogs

Objective: To determine the time it takes for the plasma concentration of a drug to decrease by half.

Materials:

  • Test compound

  • Vehicle for administration

  • Beagle dogs (male and female)

  • Dosing equipment (syringes, needles)

  • Blood collection supplies

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation and Fasting: Acclimate dogs to the study conditions and fast them overnight before dosing.

  • Dosing: Administer a single dose of the test compound, either intravenously or orally.

  • Blood Sampling: Collect blood samples from a peripheral vein at various time points, ensuring sufficient sampling during the elimination phase (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Plasma Preparation and Analysis: Process blood samples to obtain plasma and determine the drug concentration as described for the bioavailability study.

  • Data Analysis:

    • Plot the natural logarithm of the plasma concentration versus time.

    • The terminal elimination rate constant (λz) is the negative of the slope of the terminal linear portion of this curve.

    • The elimination half-life (t½) is calculated using the formula: t½ = 0.693 / λz

Visualizations

NK1 Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the NK1 receptor by its endogenous ligand, Substance P. NK1 receptor antagonists, such as this compound, prevent this cascade.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds to Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Responses (e.g., Neuronal Excitation, Inflammation) Ca->Downstream PKC->Downstream

Caption: NK1 Receptor Signaling Cascade.

Preclinical Pharmacokinetic Study Workflow

The diagram below outlines the key stages involved in a typical preclinical study to determine the bioavailability and half-life of a drug candidate.

PK_Workflow cluster_planning Study Planning & Preparation cluster_execution In-Vivo Phase cluster_analysis Bioanalytical & Data Analysis cluster_reporting Reporting Protocol Protocol Design (Species, Dose, Route) Formulation Test Compound Formulation Protocol->Formulation Animals Animal Acclimation Formulation->Animals Dosing Drug Administration (IV and PO Groups) Animals->Dosing Sampling Serial Blood Sampling Dosing->Sampling PlasmaPrep Plasma Sample Preparation Sampling->PlasmaPrep LCMS LC-MS/MS Analysis PlasmaPrep->LCMS PK_Calc Pharmacokinetic Calculations (AUC, t½, F) LCMS->PK_Calc Report Final Study Report PK_Calc->Report

Caption: Pharmacokinetic Study Workflow.

Safety Operating Guide

Essential Safety and Logistical Information for Handling L-760735

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of L-760735, a high-affinity neurokinin-1 (NK1) receptor antagonist. The following procedural guidance is intended to ensure the safe operational use and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, adherence to standard laboratory safety protocols is crucial. The following personal protective equipment is mandatory to minimize exposure and ensure user safety.

PPE CategorySpecific Requirements
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat.
Respiratory Protection Not required under normal handling conditions with adequate ventilation. Use a NIOSH-approved respirator if handling large quantities or if dust/aerosol generation is likely.

General Handling Precautions:

  • Avoid contact with eyes, skin, and clothing.

  • Avoid inhalation of dust or aerosols.

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.

Operational Plan: Storage and Solution Preparation

Proper storage and preparation of this compound are critical to maintain its stability and efficacy for research purposes.

ParameterGuideline
Storage Temperature Store at -20°C for long-term stability.
Shipping Conditions Shipped at ambient temperature.
Solubility (Water) Up to 100 mM.
Solubility (DMSO) Up to 100 mM.

Stock Solution Preparation: For a 10 mM stock solution, dissolve 6.12 mg of this compound (Molecular Weight: 611.98) in 1 mL of either sterile water or DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Disposal Plan

All waste materials contaminated with this compound must be disposed of in accordance with institutional and local environmental regulations.

Waste TypeDisposal Procedure
Unused Compound Dispose of as chemical waste. Do not discard down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed container for chemical waste.
Contaminated PPE (e.g., gloves, lab coat) Dispose of as hazardous waste according to institutional guidelines.

Signaling Pathway of NK1 Receptor Antagonism

This compound acts as a competitive antagonist at the neurokinin-1 (NK1) receptor, preventing the binding of its endogenous ligand, Substance P. This interaction blocks downstream signaling cascades.

NK1_Signaling_Pathway NK1 Receptor Signaling Pathway and Antagonism by this compound cluster_membrane Cell Membrane NK1_Receptor NK1 Receptor G_Protein Gq/11 NK1_Receptor->G_Protein Activates Substance_P Substance P Substance_P->NK1_Receptor Binds This compound This compound This compound->Block Inhibits PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Neuronal Excitability, Inflammation) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Antagonism of the NK1 receptor by this compound blocks Substance P-mediated signaling.

Experimental Protocol: In Vivo Administration in a Rodent Model

This protocol is a general guideline for the in vivo administration of this compound in a rodent model and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.

Experimental_Workflow In Vivo Experimental Workflow for this compound Animal_Acclimation 1. Animal Acclimation (e.g., 1 week) Baseline_Measurement 2. Baseline Behavioral/Physiological Measurement Animal_Acclimation->Baseline_Measurement Drug_Preparation 3. This compound Preparation (e.g., dissolve in vehicle) Baseline_Measurement->Drug_Preparation Drug_Administration 4. Administration (e.g., intraperitoneal injection) Drug_Preparation->Drug_Administration Post_Treatment_Measurement 5. Post-Treatment Behavioral/Physiological Measurement Drug_Administration->Post_Treatment_Measurement Data_Analysis 6. Data Analysis Post_Treatment_Measurement->Data_Analysis

Caption: A typical workflow for an in vivo experiment involving this compound administration.

Detailed Methodologies:

  • Animal Acclimation: House animals in a controlled environment for a minimum of one week prior to the experiment to allow for acclimatization to the facility.

  • Baseline Measurements: Conduct baseline behavioral or physiological assessments relevant to the study's objectives (e.g., anxiety-like behavior, nociceptive responses).

  • This compound Preparation: On the day of the experiment, prepare a fresh solution of this compound in a suitable vehicle (e.g., sterile saline or a solution containing a solubilizing agent like DMSO, followed by dilution in saline). The final concentration should be calculated based on the desired dose and the average weight of the animals.

  • Administration: Administer this compound via the desired route (e.g., intraperitoneal, oral gavage). The volume of administration should be appropriate for the size of the animal.

  • Post-Treatment Measurements: At a predetermined time point after administration, repeat the behavioral or physiological assessments.

  • Data Analysis: Analyze the collected data using appropriate statistical methods to compare pre- and post-treatment results, as well as to compare the this compound treated group with a vehicle-treated control group.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-760735
Reactant of Route 2
Reactant of Route 2
L-760735

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。